Amino-PEG3-CH2COOH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRJZSGHEKZYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567650 | |
| Record name | {2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134978-99-7 | |
| Record name | {2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Amino-PEG3-CH2COOH: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG3-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal primary amine and a carboxylic acid separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking molecules. This guide provides an in-depth overview of its properties, experimental protocols for its use, and its role in advanced therapeutic modalities.
Core Properties of this compound
This compound is a well-defined, monodisperse PEG linker. The presence of the PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Physicochemical Properties
Quantitative data for this compound is often provided by suppliers. Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C8H17NO5 | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| CAS Number | 134978-99-7 | [1] |
| Appearance | White to off-white solid or viscous liquid | [2][3] |
| Purity | Typically >95% or >96% | [1][2] |
| Solubility | Soluble in Water, DMSO, DMF | [4][5] |
| Storage Conditions | -20°C, protect from light, stored under nitrogen | [2] |
Chemical Reactivity and Stability
The terminal amine group of this compound readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids in the presence of coupling agents to form stable amide bonds. The carboxylic acid moiety can be activated to react with primary amines.
While specific stability studies for this compound are not extensively published in peer-reviewed literature, PEG linkers, in general, are known to be stable under a range of pH conditions. However, the stability of prodrugs with similar linker structures has been observed to be greater at acidic pH compared to basic pH.
Applications in PROTAC Synthesis
A primary application of this compound is in the synthesis of PROTACs.[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The PEG component of this compound can improve the solubility and cell permeability of the PROTAC molecule.[7]
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as the linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation reactions. Specific reaction conditions may require optimization.
Protocol 1: Amide Coupling with an NHS Ester
This protocol describes the reaction of the amine group of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
-
Dissolve this compound in the reaction buffer.
-
Add the NHS ester solution to the this compound solution with gentle stirring. A molar excess of the NHS ester may be required.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Purify the conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
Protocol 2: Amide Coupling with a Carboxylic Acid using EDC/NHS
This protocol outlines the activation of the carboxylic acid group on this compound for reaction with an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Dissolve this compound in the activation buffer.
-
Add EDC and NHS to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by LC-MS or a similar method.
-
Purify the final conjugate using an appropriate chromatography technique.
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical experimental workflow for a bioconjugation reaction involving this compound.
Caption: A standard experimental workflow for a bioconjugation reaction.
Conclusion
This compound is a valuable chemical tool for researchers in drug development and the life sciences. Its defined structure, hydrophilic properties, and bifunctional nature make it an ideal linker for creating complex biomolecules, most notably PROTACs. The protocols and data presented in this guide provide a foundation for the successful application of this compound in various research endeavors. As with any chemical synthesis, optimization of reaction conditions is often necessary to achieve the desired outcome.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound t-Bu Ester | 189808-70-6 [sigmaaldrich.com]
- 3. Fmoc-NH-PEG3-CH2COOH | 139338-72-0 [chemicalbook.com]
- 4. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 5. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]
- 6. Fmoc-NH-PEG3-CH2COOH | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 7. chemscene.com [chemscene.com]
An In-depth Technical Guide to Amino-PEG3-CH2COOH: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-amino-3,6,9-trioxaundecanoic acid, a bifunctional molecule commonly known in the scientific community as Amino-PEG3-CH2COOH. This molecule is of significant interest in biomedical research and drug development, primarily utilized as a hydrophilic spacer and linker in bioconjugation, drug delivery systems, and proteolysis-targeting chimeras (PROTACs).
Core Structure and Chemical Identity
This compound, systematically named 2-(2-(2-aminoethoxy)ethoxy)acetic acid, possesses a flexible polyethylene glycol (PEG) chain of three ethylene glycol units. This PEG linker is flanked by a terminal primary amine group (-NH2) and a carboxylic acid group (-COOH), bestowing upon it heterobifunctional characteristics. This dual functionality allows for sequential or orthogonal conjugation to various biomolecules and surfaces.
The molecular structure imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules. The amine group serves as a nucleophile, readily reacting with activated esters, isothiocyanates, and other electrophilic groups. Conversely, the carboxylic acid can be activated to form amide bonds with primary and secondary amines.
Below is a visual representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in experimental design, particularly for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Reference |
| Molecular Formula | C8H17NO5 | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| CAS Number | 134978-97-5 | [2] |
| Appearance | Colorless to light yellow oil/liquid | [3] |
| Purity | ≥95% - >96% | [1][4] |
| Boiling Point | 360.3 ± 27.0 °C at 760 mmHg | |
| Density | 1.164 g/cm³ | |
| Storage Temperature | 4°C or -20°C, protect from light | [5] |
| SMILES | O=C(O)COCCOCCOCCN | [1] |
Synthesis Methodologies
Several synthetic routes for this compound and its protected derivatives have been reported, primarily in patent literature. These methods often involve multi-step processes starting from commercially available precursors. Below are detailed experimental protocols for two common synthetic approaches.
Synthesis Route 1: From 2-[2-(2-Chloroethoxy)ethoxy]ethanol
This method involves the conversion of a chloro-PEG alcohol to the corresponding amino acid through a series of chemical transformations. The workflow for this synthesis is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
-
Azidation: 2-[2-(2-Chloroethoxy)ethoxy]ethanol is reacted with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) at an elevated temperature to yield the corresponding azide derivative.[6][7]
-
Reduction to Amine: The azide derivative is then reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂ gas with a palladium catalyst) or by using triphenylphosphine (PPh₃) followed by hydrolysis (Staudinger reduction).[6][7][8]
-
Amine Protection: The resulting primary amine is protected to prevent side reactions in the subsequent oxidation step. Common protecting groups include fluorenylmethyloxycarbonyl (Fmoc) using Fmoc-Cl, tert-butyloxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O), or benzyloxycarbonyl (Z) using benzyl chloroformate.[6][7][9]
-
Oxidation to Carboxylic Acid: The terminal alcohol of the N-protected intermediate is oxidized to a carboxylic acid. A common method for this selective oxidation is using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite.[6][10]
-
Deprotection: The protecting group on the amine is removed to yield the final product, this compound. The deprotection conditions depend on the protecting group used (e.g., piperidine for Fmoc, strong acid for Boc).
Synthesis Route 2: From 2-(2-Aminoethoxy)ethanol
An alternative synthesis starts with 2-(2-aminoethoxy)ethanol, where the amine is first protected, followed by alkylation of the hydroxyl group and subsequent deprotection.
Experimental Protocol:
-
Dibenzylation of Amine: 2-(2-Aminoethoxy)ethanol is treated with benzyl bromide in the presence of a base to protect the primary amine as a dibenzylamine.[9]
-
Alkylation of Hydroxyl Group: The hydroxyl group of the N-dibenzylated intermediate is deprotonated with a strong base like sodium hydride (NaH) and then alkylated with an acetate synthon, such as methyl bromoacetate, to introduce the carboxymethyl group.[9]
-
Hydrolysis of the Ester: The methyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide.[9]
-
Deprotection of the Amine: The benzyl protecting groups are removed, typically by catalytic hydrogenation, to yield the free amine. The resulting amino acid is often directly converted to a more stable, protected form (e.g., Fmoc-AEEA) for storage and use.[9] The overall yield for this five-step synthesis is reported to be approximately 32%.[9]
Applications in Research and Development
The unique properties of this compound make it a valuable tool in several areas of scientific research:
-
Bioconjugation: It is widely used to link proteins, peptides, antibodies, and oligonucleotides to other molecules or surfaces while maintaining their biological activity. The hydrophilic PEG spacer can improve the solubility and reduce the immunogenicity of the resulting conjugates.
-
Drug Delivery: As a component of drug delivery systems, it can be used to attach targeting ligands to nanoparticles or to create drug-carrier conjugates with improved pharmacokinetic profiles.
-
PROTACs: In the field of targeted protein degradation, this compound serves as a common linker to connect a ligand for an E3 ubiquitin ligase with a ligand for a target protein, forming a PROTAC.[11][][]
-
Surface Modification: The amine and carboxyl groups can be used to functionalize surfaces, such as microarrays and nanoparticles, for the immobilization of biomolecules.
References
- 1. precisepeg.com [precisepeg.com]
- 2. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | FA139041 [biosynth.com]
- 3. Fmoc-NH-PEG3-CH2COOH | 139338-72-0 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]
- 6. WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. 2-[2-(2-AMINOETHOXY)ETHOXY]ETHANOL synthesis - chemicalbook [chemicalbook.com]
- 9. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 10. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Hydrophilicity and Solubility of Amino-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Amino-PEG3-CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). A thorough understanding of its hydrophilicity and solubility is critical for the successful design and application of complex biomolecular constructs.
Introduction to this compound
This compound is a polyethylene glycol (PEG)-based linker featuring a terminal primary amine group and a carboxylic acid group, separated by a three-unit PEG spacer. This structure provides a flexible and hydrophilic bridge to covalently connect two different molecules. The amine group allows for conjugation to molecules via activated esters or other electrophilic groups, while the carboxylic acid can be activated to react with primary amines.[1][2] The PEG spacer is a key component, enhancing the solubility and stability of the resulting conjugate, reducing aggregation, and minimizing steric hindrance.[2][3] These characteristics make it an invaluable tool in drug development for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4]
Physicochemical and Solubility Data
The inherent properties of this compound are summarized below. While specific experimental solubility values are not always published in datasheets, its structural components provide a strong indication of its behavior in various solvents. The data for the related Fmoc-protected version is also included for comparison, as it provides insight into the properties of the core PEG structure.
| Property | Value | Source |
| Compound Name | This compound | N/A |
| Molecular Formula | C8H17NO5 | [5] |
| Molecular Weight | 207.23 g/mol | [5] |
| CAS Number | 134978-99-7 | [5] |
| Purity | > 96% | [5] |
| Solubility (Fmoc-amino-PEG3-CH2COOH) | Soluble in water, aqueous buffers, dimethylformamide (DMF), and methanol. | [6] |
| Calculated LogP (Fmoc-amino-PEG3-CH2COOH) | 2.6595 | [7] |
| Topological Polar Surface Area (TPSA) (Fmoc-amino-PEG3-CH2COOH) | 103.32 Ų | [7] |
Core Concepts: Hydrophilicity and Solubility
Hydrophilicity
The hydrophilicity, or affinity for water, of this compound is a direct result of its molecular structure. The repeating ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a protective hydration shell.[3] This property is crucial for:
-
Improving Aqueous Solubility: It significantly enhances the water solubility of hydrophobic molecules to which it is conjugated, which is essential for creating viable intravenous drug formulations.[3]
-
Enhancing Stability: The hydration layer shields the attached molecule from enzymatic degradation and recognition by the immune system.[3]
-
Reducing Aggregation: By masking hydrophobic regions of a conjugated protein or payload, the PEG linker helps prevent aggregation, a common challenge in high-concentration biologic formulations.[8]
The terminal amine and carboxylic acid groups are also polar and contribute to the overall hydrophilic nature of the molecule.
Solubility Profile
Based on the principle of "like dissolves like," the polar nature of this compound dictates its solubility.[9]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Highly soluble due to the ability to form hydrogen bonds with the solvent.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Generally soluble due to dipole-dipole interactions. The Fmoc-protected analog is noted to be soluble in DMF.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility due to the molecule's high polarity.
This solubility profile makes it compatible with a wide range of aqueous buffers and organic co-solvents commonly used in bioconjugation reactions.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[10]
Methodology
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to pellet the remaining solid.
-
Filtration: Carefully aspirate the supernatant and filter it through a low-protein-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[9] This yields a clear, saturated solution.
-
Quantification: Determine the concentration of the solute in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).[9][10]
-
Calculation: Compare the measured concentration against a standard curve prepared with known concentrations of the compound to determine the solubility, typically reported in mg/mL or µg/mL.
Protocol 2: Assessment of Hydrophilicity (Contact Angle Measurement)
This protocol describes a general method for assessing the hydrophilicity of a surface modified with a PEG linker. The contact angle of a water droplet on a surface is inversely related to its hydrophilicity; a lower contact angle indicates a more hydrophilic surface.
Methodology
-
Surface Functionalization: Covalently attach this compound to a model solid substrate (e.g., a clean glass slide or silicon wafer) via its amine or carboxylic acid group, depending on the surface chemistry.
-
Surface Preparation: Thoroughly rinse the functionalized surface with appropriate solvents to remove any non-covalently bound material and dry it under a stream of nitrogen.
-
Droplet Deposition: Place a small, precise volume of deionized water (e.g., 1-5 µL) onto the prepared surface using a microsyringe.[11]
-
Image Acquisition: Use a goniometer or a high-resolution camera to capture a profile image of the water droplet on the surface.
-
Contact Angle Measurement: Analyze the image to measure the static contact angle between the liquid-solid interface and the liquid-vapor interface.[11]
-
Data Analysis: Compare the contact angle of the PEG-modified surface to that of an unmodified control surface. A significant decrease in the contact angle indicates successful functionalization and an increase in surface hydrophilicity.[11]
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
The properties of this compound are particularly advantageous in the construction of ADCs. In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a critical role in the stability, solubility, and overall performance of the ADC.[4][8]
Role of the PEG Linker:
-
Solubility Enhancement: Highly potent cytotoxic drugs are often hydrophobic. Incorporating a hydrophilic PEG linker counteracts the hydrophobicity of the drug, preventing aggregation and improving the overall solubility and stability of the ADC.[8]
-
Improved Pharmacokinetics: The PEG linker can help extend the circulation half-life of the ADC by shielding it from proteolytic degradation and reducing renal clearance.[3][4]
-
Optimized Spacing: The flexible PEG chain provides optimal spatial separation between the antibody and the drug, which can be crucial for efficient binding to the target antigen and subsequent drug release inside the cancer cell.[3]
References
- 1. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. advbiopharm.com [advbiopharm.com]
- 7. chemscene.com [chemscene.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Function of PEG3 Linkers in Bioconjugation
This guide provides a comprehensive overview of Polyethylene Glycol (PEG) linkers, with a specific focus on the role and function of triethylene glycol (PEG3) derivatives in the field of bioconjugation. We will explore the fundamental properties of PEG3 linkers, their advantages in complex biological applications, and detailed methodologies for their use.
Introduction to Bioconjugation and the Role of Linkers
Bioconjugation is the chemical strategy of covalently attaching molecules to biomolecules such as proteins, antibodies, or nucleic acids. These complex constructs are pivotal in modern therapeutics and diagnostics. The linker, a critical component in this architecture, is the chemical bridge that connects the different parts of the bioconjugate. Its design directly influences the stability, solubility, pharmacokinetics, and overall efficacy of the final product.[1][2]
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer widely used in pharmaceuticals and biotechnology.[3][4] Discrete PEG linkers, which consist of a specific number of ethylene glycol units, offer precise control over the linker's length and molecular weight, avoiding the variability of polydisperse polymers.[3] A PEG3 linker is a discrete PEG composed of three repeating ethylene glycol units. Its defined structure and advantageous physicochemical properties make it a versatile tool in advanced bioconjugation applications, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6]
Core Functions and Advantages of PEG3 Linkers
The incorporation of a PEG3 linker into a bioconjugate imparts several beneficial properties that address common challenges in drug development.
-
Enhanced Solubility: Many potent therapeutic agents, such as cytotoxic payloads used in ADCs, are hydrophobic.[1] The hydrophilic nature of the PEG3 chain improves the overall aqueous solubility of the conjugate, which can prevent aggregation and simplify formulation.[1][2][7]
-
Improved Pharmacokinetics (PK): PEG linkers create a protective hydration shell around the bioconjugate.[3][7] This "stealth" effect shields the molecule from enzymatic degradation and recognition by the immune system, leading to a longer circulation half-life and reduced clearance rates.[3][8] Studies have shown that PEGylation can dramatically improve PK profiles by increasing plasma concentration and the area under the curve (AUC).[1]
-
Flexible Spacer Functionality: The PEG3 chain acts as a flexible spacer, providing spatial separation between the conjugated molecules.[3][6] This is critical for minimizing steric hindrance and allowing each component to adopt its optimal conformation for biological activity.[2] In PROTACs, this flexibility is essential for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[6][9]
-
Reduced Immunogenicity: By masking potential epitopes on the conjugated molecule, PEG linkers can lower the risk of an immune response.[2][8] While anti-PEG antibodies can be a concern with high molecular weight PEGs, shorter, discrete linkers like PEG3 are less likely to elicit this response.[10]
-
Enabling Higher Drug Loading: In the context of ADCs, hydrophobic payloads can cause aggregation when loaded at high drug-to-antibody ratios (DARs).[1] The solubilizing effect of hydrophilic PEG linkers can overcome this issue, permitting higher DARs without compromising the stability or affinity of the antibody.[1]
Data Presentation: Properties and Impact of PEG3 Linkers
Quantitative data is essential for understanding the precise impact of a linker. The following tables summarize the physicochemical properties of representative PEG3 linkers and the comparative effects of PEGylation on bioconjugate performance.
Table 1: Physicochemical Properties of Representative PEG3 Linkers
| Linker Derivative | Formula | Molecular Weight ( g/mol ) | Key Features & Applications |
| PEG3 | C7H16O4 | 164.20 | Core PEG structure for PROTAC synthesis.[5] |
| m-PEG3-acid | C8H16O5 | 192.21 | Contains a terminal carboxylic acid for reaction with primary amines.[11] |
| Boc-NH-PEG3 | C11H23NO5 | 249.30 | Boc-protected amine for controlled, sequential conjugation strategies.[12] |
| PEG3-(CH2CO2H)2 | C8H14O7 | 222.20 | Homobifunctional linker with two terminal carboxylic acids.[13] |
| Azido-PEG3-Alcohol | C6H13N3O3 | 175.18 | Features an azide for click chemistry and a hydroxyl for further modification.[14] |
Table 2: Comparative Impact of PEGylation on Bioconjugate Pharmacokinetics
This table presents data from a study comparing PEGylated and non-PEGylated nanoparticles (Proticles) to illustrate the typical in vivo effects of PEGylation.
| Formulation | Blood Concentration (% ID/g at 1h p.i.) | Key Observation |
| Non-PEGylated ¹¹¹In-Proticles | 0.06 ± 0.01 | Rapid clearance from circulation.[15] |
| PEGylated ¹¹¹In-Proticles | 0.23 ± 0.01 | Significantly higher blood concentration, indicating prolonged circulation and slower degradation.[15] |
Data from a study on ¹¹¹In-radiolabeled Proticles shows a clear positive influence of PEG derivatization on biodistribution and pharmacokinetics.[15]
Key Applications and Associated Workflows
PEG3 linkers are integral to the design of sophisticated biotherapeutics. Below are key applications and diagrams illustrating the underlying mechanisms and workflows.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[16] The linker is paramount, ensuring the payload remains attached in circulation but is released effectively at the target site.[1] A PEG3 linker enhances the solubility and stability of the ADC, particularly with hydrophobic payloads, and can improve its pharmacokinetic profile.[4]
Caption: Structure of an Antibody-Drug Conjugate with a PEG3 Linker.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6][17] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[6] The linker's length and flexibility are critical for enabling the formation of a stable ternary complex, which is a prerequisite for target ubiquitination and degradation.[9][18] PEG3 is frequently used as it provides hydrophilicity to improve solubility and the optimal flexibility to bridge the two proteins effectively.[6][17]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following sections provide detailed methodologies for common bioconjugation reactions involving PEG3 linkers.
Protocol 1: ADC Synthesis using a Maleimide-PEG3-NHS Ester Linker
This two-step protocol describes the conjugation of a cytotoxic payload to an antibody via surface-accessible lysines, followed by site-specific attachment to engineered or reduced cysteines. A heterobifunctional Mal-PEG3-NHS ester is used.
Workflow Diagram
Caption: General workflow for ADC synthesis.
A. Materials and Reagents:
-
Monoclonal antibody (mAb) at 2-10 mg/mL.
-
Mal-PEG3-NHS Ester crosslinker.
-
Thiol-containing cytotoxic payload.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[19]
-
Anhydrous Dimethylsulfoxide (DMSO).[19]
-
Reducing Agent (optional, for hinge-cysteine conjugation): Tris(2-carboxyethyl)phosphine (TCEP).[]
-
Quenching Reagent: 1M Tris or Cysteine.[][21]
-
Desalting columns (e.g., Zeba Spin Columns).[21]
-
Analytical instruments: UV-Vis Spectrophotometer, SEC-HPLC, Mass Spectrometer.[16][22]
B. Methodology:
-
Antibody Preparation (Amine Reaction):
-
If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer (PBS, pH 7.2-7.5).[21]
-
Adjust the antibody concentration to 2-5 mg/mL.[]
-
-
NHS Ester Reaction (Amine Coupling):
-
Equilibrate the Mal-PEG3-NHS Ester vial to room temperature before opening to prevent moisture condensation.[19]
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.[19]
-
Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution while gently stirring.[19]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[19]
-
-
Purification of Linker-Activated Antibody:
-
Remove the excess, unreacted Mal-PEG3-NHS Ester using a desalting column equilibrated with Reaction Buffer.[19] This step is crucial to prevent the payload from reacting with free linker.
-
-
Maleimide Reaction (Thiol Coupling):
-
If starting with an antibody with engineered cysteines or reducing interchain disulfides: Before the NHS ester reaction, treat the antibody with a 10-fold molar excess of TCEP for ~30 minutes and purify via a desalting column to remove excess TCEP.[][23]
-
Immediately add the thiol-containing payload to the purified, maleimide-activated antibody. A molar ratio of 5:1 (payload:antibody) is a common starting point.[]
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[19][23]
-
Quench any unreacted maleimide groups by adding cysteine to a final concentration of 10 mM.[]
-
-
Final ADC Purification and Characterization:
-
Purify the final ADC conjugate from unreacted payload and other byproducts using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[]
-
Determine the final protein concentration using UV-Vis spectroscopy at 280 nm.[21]
-
Characterize the ADC and determine the average Drug-to-Antibody Ratio (DAR) using Mass Spectrometry (MS) and/or HIC.[16][24]
-
Protocol 2: PROTAC Synthesis via Click Chemistry using an Azido-PEG3-Alcohol Linker
This protocol outlines a modular approach to PROTAC synthesis, where an Azido-PEG3-Alcohol linker is functionalized and then joined to the target binder and E3 ligase ligand using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
A. Materials and Reagents:
-
Azido-PEG3-Alcohol linker.[14]
-
Target Protein Ligand with a terminal alkyne group.
-
E3 Ligase Ligand (e.g., pomalidomide derivative) with a suitable functional group for attachment to the linker's alcohol.
-
Reagents for alcohol activation (e.g., p-toluenesulfonyl chloride).
-
Reagents for CuAAC "Click" Reaction: Copper(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate), and a suitable solvent system (e.g., THF, DMF).[25]
-
Analytical and purification instruments: RP-HPLC, Mass Spectrometer, NMR.
B. Methodology:
-
Linker Functionalization:
-
The hydroxyl terminus of the Azido-PEG3-Alcohol offers a point for modification.[6] It can be activated, for example, by converting it to a tosylate or mesylate, making it a good leaving group.
-
React the activated linker with the E3 ligase ligand (e.g., a pomalidomide derivative with a nucleophilic handle) to form a stable ether or amide bond, creating an Azido-PEG3-E3 Ligand intermediate.[26] Purify this intermediate using column chromatography or RP-HPLC.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the Azido-PEG3-E3 Ligand intermediate and the alkyne-functionalized target protein ligand in a suitable solvent like THF or DMF.[25]
-
Add the copper(I) catalyst. This can be added directly as CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[25]
-
Allow the reaction to proceed at room temperature for several hours to overnight.[25] The progress can be monitored by TLC or LC-MS.
-
-
PROTAC Purification and Characterization:
-
Once the reaction is complete, quench and work up the reaction mixture.
-
Purify the final PROTAC product using preparative Reverse-Phase HPLC (RP-HPLC).[25]
-
Confirm the identity and purity of the synthesized PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Conclusion
Discrete PEG3 linkers are powerful and versatile tools in modern bioconjugation. Their well-defined structure provides precise control over spacing, while their inherent hydrophilicity and flexibility enhance the solubility, stability, and pharmacokinetic properties of complex biotherapeutics.[2][3] From improving the therapeutic window of ADCs to enabling the efficient degradation of target proteins by PROTACs, the rational incorporation of PEG3 linkers is a key strategy for advancing the development of next-generation therapies. The experimental protocols provided herein offer a practical foundation for researchers to leverage the significant advantages of these indispensable chemical tools.
References
- 1. adcreview.com [adcreview.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. purepeg.com [purepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PEG3-(CH2CO2H)2, 13887-98-4 | BroadPharm [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. precisepeg.com [precisepeg.com]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. furthlab.xyz [furthlab.xyz]
- 22. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biotium.com [biotium.com]
- 24. researchgate.net [researchgate.net]
- 25. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
A Beginner's In-Depth Technical Guide to Protein Modification with Amino-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG3-CH2COOH: A Versatile Tool for Protein Modification
This compound is a heterobifunctional linker molecule that has gained significant traction in the field of bioconjugation, particularly for the modification of proteins. Its structure features a primary amine (-NH2) group and a carboxylic acid (-COOH) group separated by a three-unit polyethylene glycol (PEG) spacer. This unique architecture allows for the covalent attachment of this linker to proteins and other molecules, thereby imparting new functionalities and enhancing their therapeutic properties.
The PEG spacer is a key component, lending hydrophilicity to the molecule. This increased water solubility is advantageous when working with hydrophobic drugs or proteins that are prone to aggregation.[1][2] Furthermore, the PEG chain can shield the modified protein from proteolytic enzymes and the host's immune system, which can lead to a longer circulation half-life and reduced immunogenicity.[1][3]
The primary applications of this compound in protein modification include:
-
PEGylation: The process of attaching PEG chains to a protein to improve its pharmacokinetic and pharmacodynamic properties.[3][4] Even short PEG chains like the one in this compound can contribute to increased stability and solubility.[5]
-
Linker for Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. This compound can serve as a component of the linker system that connects the antibody to the drug.[1][6][7]
-
Linker for PROteolysis TArgeting Chimeras (PROTACs): PROTACs are small molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation through the ubiquitin-proteasome system. This compound is a commonly used linker to connect the target protein-binding ligand to the E3 ligase-binding ligand.[8]
This guide will provide a comprehensive overview of the core principles and techniques for utilizing this compound in protein modification, tailored for researchers and professionals in drug development.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in conjugation reactions.
| Property | Value | Reference |
| Molecular Formula | C8H17NO5 | |
| Molecular Weight | 207.23 g/mol | |
| Appearance | Liquid or low-melting solid | [9] |
| Solubility | Soluble in water and common organic solvents (e.g., DMF, DMSO) | [2][9] |
| Storage | Store at -20°C in a dry, dark place. |
Handling Recommendations:
-
Due to its physical state, it is often easier to handle by first preparing a stock solution in a suitable dry solvent like DMF or DMSO.[9]
-
Before use, allow the reagent to equilibrate to room temperature to prevent moisture condensation.
The Chemistry of Conjugation: Creating Stable Linkages
The versatility of this compound lies in its two distinct reactive functional groups. The primary amine can react with activated carboxylic acids (like NHS esters), while the carboxylic acid can be activated to react with primary amines (like the lysine residues on a protein's surface).
Amine-Reactive Conjugation
The primary amine of this compound can be readily conjugated to molecules containing an activated carboxyl group, most commonly an N-hydroxysuccinimide (NHS) ester. This reaction proceeds efficiently at a pH range of 7-9 to form a stable amide bond.[10] No coupling reagents are required for this reaction.[10]
Carboxyl-Reactive Conjugation: The EDC/NHS Chemistry
To conjugate the carboxylic acid end of this compound to a primary amine on a protein (e.g., the ε-amino group of a lysine residue), the carboxyl group must first be activated. The most common method for this is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two steps:
-
Activation: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[11][12]
-
Stabilization and Coupling: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This intermediate then readily reacts with a primary amine on the target protein to form a stable amide bond.[12]
The inclusion of NHS or Sulfo-NHS is crucial as it significantly improves the efficiency of the conjugation reaction and reduces side reactions.[12] The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is more efficient at a physiological to slightly basic pH (7.2-8.5).[9][11]
Experimental Workflow for Protein Modification
A typical experimental workflow for modifying a protein with this compound involves several key stages, from initial reaction setup to final product characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. precisepeg.com [precisepeg.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Principles of Using Amino-PEG3-CH2COOH in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-CH2COOH is a heterobifunctional linker molecule widely employed in biomedical research and drug development. Its structure features a primary amine (-NH2) and a carboxylic acid (-COOH) group at opposite ends of a three-unit polyethylene glycol (PEG) chain. This unique architecture allows for the covalent conjugation of two different molecules, making it a valuable tool in bioconjugation, drug delivery, and surface modification. The integrated PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, a critical attribute for in vivo applications. This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and key applications of this compound.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key characteristics based on available data.
| Property | Value | References |
| Chemical Formula | C8H17NO5 | [1][2] |
| Molecular Weight | 207.22 g/mol | [2] |
| CAS Number | 134978-99-7 | [1] |
| Appearance | White to off-white solid or viscous liquid | [3] |
| Solubility | Soluble in water and many organic solvents | [4] |
| Storage Conditions | -20°C, protect from light | [5] |
Key Applications in Research
The bifunctional nature of this compound lends itself to a variety of applications where the controlled linkage of molecules is required.
Proteolysis-Targeting Chimeras (PROTACs)
This compound is frequently utilized as a linker in the synthesis of PROTACs.[6] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this context provides the necessary spatial separation between the target-binding and E3 ligase-binding moieties, and its hydrophilicity can improve the overall solubility and cell permeability of the PROTAC.
Bioconjugation and Drug Delivery
The amine and carboxylic acid groups of this compound serve as reactive handles for conjugating a wide range of molecules, including proteins, peptides, antibodies, and small molecule drugs. For instance, it can be used to link a targeting ligand to a therapeutic agent, forming a drug delivery system that can selectively deliver the payload to specific cells or tissues. The PEG component can help to reduce the immunogenicity and improve the pharmacokinetic profile of the conjugate.
Surface Modification of Nanoparticles and Materials
The functional groups of this compound can be used to modify the surfaces of nanoparticles, such as gold or iron oxide nanoparticles, and other materials.[7][8] This surface functionalization can enhance the biocompatibility of the materials, prevent non-specific protein adsorption (biofouling), and provide a means for attaching targeting molecules or therapeutic agents.
Signaling Pathways and Experimental Workflows
To visually represent the logical and experimental flow of using this compound, the following diagrams have been generated using the DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
Caption: Workflow for nanoparticle surface functionalization.
Experimental Protocols
The following are representative protocols for the use of this compound in common research applications. These should be considered as a starting point and may require optimization for specific experimental contexts.
Protocol 1: EDC/NHS Coupling of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes the formation of an amide bond between the amine group of this compound and a molecule containing a carboxylic acid.
Materials:
-
Molecule with a carboxylic acid group (Molecule-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve Molecule-COOH in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in DMSO or DMF to create a stock solution (e.g., 10-50 mM).
-
Freshly prepare EDC and NHS/Sulfo-NHS solutions in Activation Buffer or water immediately before use.
-
-
Activation of Carboxylic Acid:
-
To the Molecule-COOH solution, add EDC to a final concentration of 2-10 mM and NHS/Sulfo-NHS to a final concentration of 5-20 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the activated Molecule-COOH solution. A molar excess of the linker (e.g., 10-50 fold) is typically used.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate to remove excess linker and reaction byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
-
Protocol 2: Conjugation of a Primary Amine-Containing Molecule to the Carboxylic Acid of this compound
This protocol describes the formation of an amide bond between the carboxylic acid group of this compound and a molecule containing a primary amine.
Materials:
-
Molecule with a primary amine group (Molecule-NH2)
-
This compound
-
EDC and NHS/Sulfo-NHS
-
Reaction Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Anhydrous DMF or DMSO
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Reaction Buffer.
-
Add EDC (e.g., 1.2 equivalents) and NHS (e.g., 1.5 equivalents) to the linker solution.
-
Stir the reaction mixture for 30-60 minutes at room temperature to form the NHS-activated linker.
-
-
Conjugation Reaction:
-
Dissolve Molecule-NH2 in the Coupling Buffer.
-
Add the NHS-activated linker solution to the Molecule-NH2 solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the conjugate using an appropriate chromatographic method (e.g., HPLC).
-
Characterize the final product by MS and NMR to confirm its identity and purity.
-
Conclusion
This compound is a versatile and valuable tool in modern biochemical research. Its well-defined structure, featuring a hydrophilic PEG spacer and reactive amine and carboxylic acid termini, enables the precise construction of complex bioconjugates, advanced drug delivery systems, and functionalized materials. While specific quantitative performance data for this linker is often application-dependent and not always publicly available, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in a wide range of research endeavors. As with any bioconjugation reagent, empirical optimization of reaction conditions is crucial for achieving the desired outcome.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. NH2-PEG3-CH2COOH | CAS:134978-99-7 | Biopharma PEG [biochempeg.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Functionalized Nanoparticles Efficiently Enhancing the Targeted Delivery, Tumor Penetration, and Anticancer Activity of 7-Ethyl-10-Hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
Abstract
Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, drug delivery, and diagnostics. Their unique architecture, featuring a hydrophilic PEG spacer flanked by two distinct reactive functional groups, enables the precise and stable covalent linkage of two different molecular entities. This guide provides a comprehensive technical overview of the core principles, properties, and applications of heterobifunctional PEG linkers for researchers, scientists, and drug development professionals. We delve into the synthesis and characterization of these linkers, present quantitative data on their physical and chemical properties, and provide detailed experimental protocols for their use in key applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to Heterobifunctional PEG Linkers
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer.[1] The covalent attachment of PEG chains, a process known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, enhancing solubility, and reducing renal clearance.[1][2]
Heterobifunctional PEG linkers are a specialized class of PEGylation reagents that possess two different reactive termini, allowing for the sequential and controlled conjugation of two distinct molecules.[3][] This dual reactivity is a key advantage over homobifunctional linkers, which have identical reactive groups and can lead to undesirable crosslinking and a heterogeneous product mixture.[5] The general structure of a linear heterobifunctional PEG linker can be represented as X-PEG-Y, where X and Y are different reactive functional groups.[6]
The PEG spacer itself offers several benefits, including:
-
Increased Hydrophilicity: The PEG chain enhances the water solubility of hydrophobic molecules, which is particularly beneficial for many small-molecule drugs.[7]
-
Improved Biocompatibility: PEG is known for its low toxicity and immunogenicity.[7]
-
Flexible Spacer: The PEG chain provides a flexible spacer between the two conjugated molecules, which can be crucial for maintaining their biological activity.[7]
-
Tunable Length: The length of the PEG chain can be precisely controlled to optimize the distance between the conjugated entities.[8]
These properties make heterobifunctional PEG linkers essential components in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[9][10]
Core Properties and Quantitative Data
The properties of a heterobifunctional PEG linker are determined by the length of the PEG chain and the nature of its terminal functional groups. A wide variety of discrete or monodisperse PEG linkers are available, offering precise control over the linker length and molecular weight.[11]
Physicochemical Properties
The choice of PEG linker can significantly impact the overall properties of the resulting bioconjugate. Key parameters to consider include molecular weight and the number of ethylene glycol units.
| Property | Description | Typical Values |
| Molecular Weight (MW) | The mass of the PEG linker. Available in a wide range from a few hundred to several thousand Daltons.[8] | 200 Da - 20 kDa |
| Number of EG Units (n) | The number of repeating ethylene glycol (-CH₂-CH₂-O-) units in the PEG chain. | 2 - 450 |
| Purity | The percentage of the desired PEG linker in a sample. High purity is crucial for reproducibility. | >95% |
| Polydispersity Index (PDI) | A measure of the distribution of molecular mass in a given polymer sample. For monodisperse PEGs, PDI is close to 1.0. | ≤ 1.05 |
Common Heterobifunctional Reactive Groups
The versatility of heterobifunctional PEG linkers stems from the wide array of available reactive functional groups that can be incorporated at their termini. The choice of reactive groups depends on the functional groups present on the molecules to be conjugated (e.g., primary amines, thiols, carboxyl groups).[12]
| Reactive Group (X) | Target Functional Group | Resulting Bond | pH Range for Reaction | Key Features |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 7.0 - 9.0 | Highly reactive towards primary amines, forming a stable amide bond.[13] |
| Maleimide | Thiol/Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 | Highly specific reaction with thiols, forming a stable thioether linkage.[14] |
| Azide (-N₃) | Alkyne | Triazole (Click Chemistry) | N/A | Bioorthogonal reaction with high specificity and efficiency.[6] |
| Alkyne | Azide (-N₃) | Triazole (Click Chemistry) | N/A | Partner for azide in click chemistry reactions.[6] |
| Carboxyl (-COOH) | Primary Amine (-NH₂) | Amide (with activator) | 4.5 - 7.5 | Requires activation (e.g., with EDC/NHS) to react with amines.[15] |
| Amine (-NH₂) | Carboxyl (-COOH) | Amide (with activator) | 4.5 - 7.5 | Can be coupled to carboxyl groups using carbodiimide chemistry.[16] |
| Aldehyde/Ketone | Hydrazide/Aminooxy | Hydrazone/Oxime | 4.0 - 6.0 | Forms a stable C=N bond. |
Applications in Drug Development
Heterobifunctional PEG linkers are pivotal in the design and synthesis of sophisticated drug delivery systems, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[7] The linker plays a critical role in the stability, efficacy, and safety of the ADC. Heterobifunctional PEG linkers are frequently incorporated to improve the solubility and pharmacokinetic profile of the ADC, and to allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[17]
The workflow for developing an ADC using a heterobifunctional PEG linker typically involves the sequential conjugation of the antibody and the cytotoxic payload.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][18] The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers are often employed to provide the necessary length and flexibility for optimal ternary complex formation.[19]
The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery.
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.
Synthesis of a Heterobifunctional PEG Linker (Exemplary)
This protocol describes a general method for the synthesis of an α-amine-ω-thiol PEG.
Materials:
-
α-Thioacetate-ω-mesyl PEG[20]
-
2,2'-Dipyridyl disulfide (2-PDS)[20]
-
Ammonia (7 N in MeOH/ 28% in H₂O (2:1 v/v))[20]
-
Dichloromethane (DCM)
-
Sodium sulfate
-
Diethyl ether
Procedure:
-
Dissolve α-Thioacetate-ω-mesyl PEG and 2-PDS in the ammonia solution.[20]
-
Stir the solution at room temperature under a nitrogen atmosphere for 96 hours.[20]
-
Bubble nitrogen through the solution to remove the ammonia.[20]
-
Evaporate the methanol under vacuum.[20]
-
Extract the polymer from the aqueous solution three times with DCM.[20]
-
Dry the combined organic phases over sodium sulfate.[20]
-
Reduce the volume of the organic phase by rotary evaporation.[20]
-
Add the concentrated solution dropwise into cold diethyl ether to precipitate the product.[20]
-
Collect the α-Amine-ω-pyridyldithio PEG by filtration.[20]
Antibody Conjugation using an NHS-PEG-Maleimide Linker
This protocol outlines the two-step conjugation of a payload to an antibody.[21]
Materials:
-
Antibody solution (1-2 mg/mL in PBS, pH 7.2-7.5)
-
NHS-PEG-Maleimide linker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Thiol-containing payload
-
Desalting column
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
Step 1: Antibody-Linker Conjugation
-
Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO.[21]
-
Add a 10- to 20-fold molar excess of the linker solution to the antibody solution.[14]
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[21]
-
Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.[21]
Step 2: Payload Conjugation
-
Dissolve the thiol-containing payload in the conjugation buffer.
-
Add the payload solution to the desalted antibody-linker intermediate.
-
Incubate the reaction mixture at room temperature for 30 minutes or 2 hours at 4°C.[21]
-
The final antibody-drug conjugate can be purified by size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[22]
Characterization of PEGylated Proteins
The characterization of PEGylated proteins is essential to determine the degree of PEGylation, identify the site of conjugation, and assess the purity of the final product.
Common Characterization Techniques:
| Technique | Information Obtained |
| SDS-PAGE | Provides a qualitative assessment of the increase in molecular weight upon PEGylation. However, PEG-SDS interactions can cause band broadening.[23] |
| Native PAGE | Can provide better resolution than SDS-PAGE for PEGylated proteins as it avoids PEG-SDS interactions.[23] |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius, allowing for the separation of mono-, di-, and multi-PEGylated species from the unmodified protein.[24] |
| Reversed-Phase HPLC (RP-HPLC) | Can be used for the analysis of PEGylated proteins, but challenges can arise with larger PEG chains.[25] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Provides accurate molecular weight information to confirm the degree of PEGylation.[2] |
Conclusion
Heterobifunctional PEG linkers are powerful and versatile reagents that have become central to the advancement of bioconjugation and drug delivery. Their unique ability to connect two different molecules in a controlled manner, coupled with the beneficial properties of the PEG spacer, has enabled the development of innovative therapeutics such as ADCs and PROTACs. The continued development of novel heterobifunctional PEG linkers with diverse functionalities and architectures will undoubtedly fuel further progress in the fields of medicine and biotechnology.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. heterobifunctional pegs [jenkemusa.com]
- 7. purepeg.com [purepeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Multi-Arm PEGs for ADCs [jenkemusa.com]
- 10. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 11. interchim.fr [interchim.fr]
- 12. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 13. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Amine reactive Linkers | AxisPharm [axispharm.com]
- 16. Amine-PEG-thiol (MW 3400) | TargetMol [targetmol.com]
- 17. purepeg.com [purepeg.com]
- 18. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 23. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Amino-PEG3-CH2COOH: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest. A critical component of PROTAC design is the linker, a chemical bridge that connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. This guide provides a comprehensive technical overview of Amino-PEG3-CH2COOH, a widely utilized PEG-based linker, focusing on its physicochemical properties, role in PROTAC synthesis, and its impact on the mechanism of action of the resulting degrader molecules.
Physicochemical Properties of this compound
This compound, also known as 11-amino-3,6,9-trioxaundecanoic acid, is a hydrophilic linker characterized by a three-unit polyethylene glycol (PEG) chain flanked by a terminal amine group and a carboxylic acid group. These functional groups provide versatile handles for covalent attachment to ligands for the target protein and an E3 ligase.
| Property | Value | Reference |
| CAS Number | 134978-99-7 | [1][2][3][4][5] |
| Molecular Formula | C8H17NO5 | [1][2][3][5] |
| Molecular Weight | 207.23 g/mol | [1][5] |
| Appearance | Colorless Liquid or White Solid | [4] |
| Purity | >96% | [1][5] |
| Storage Temperature | -20°C | [3][4] |
The Role of this compound in PROTACs
The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in the efficacy of the final molecule. The length, flexibility, and hydrophilicity of the linker all influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.
The PEG component of this compound imparts several advantageous properties to a PROTAC molecule:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often hydrophobic target protein and E3 ligase ligands. This is critical for both in vitro assays and in vivo applications.
-
Optimized Ternary Complex Formation: The flexibility of the PEG linker allows the two ends of the PROTAC to adopt a conformation that is optimal for the simultaneous binding of the target protein and the E3 ligase, thereby promoting the formation of a stable and productive ternary complex.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic radius, which can reduce renal clearance and extend their circulating half-life.
Experimental Protocols: Synthesis of a PROTAC using this compound
The synthesis of a PROTAC using this compound as a linker typically involves two sequential amide bond formation steps. The following is a generalized experimental protocol. It is essential to adapt and optimize the reaction conditions for specific ligands.
Part 1: Conjugation of this compound to the E3 Ligase Ligand
This protocol assumes the E3 ligase ligand has a free amine group for conjugation to the carboxylic acid of the linker.
Materials:
-
This compound
-
E3 Ligase Ligand with a primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
Coupling Reaction: In a separate flask, dissolve the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF. Add this solution to the activated linker solution from step 1. Stir the reaction at room temperature overnight.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the E3 ligase ligand-linker conjugate.
-
Characterization: Confirm the structure and purity of the product using techniques such as LC-MS and NMR.
Part 2: Conjugation of the E3 Ligase Ligand-Linker to the Target Protein Ligand
This protocol assumes the target protein ligand has a free amine group for conjugation to the newly installed amine of the linker.
Materials:
-
E3 ligase ligand-linker conjugate (from Part 1)
-
Target Protein Ligand with a carboxylic acid group
-
EDC
-
NHS
-
Anhydrous DMF
-
DCM
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
Activation of Carboxylic Acid: Dissolve the target protein ligand (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 1-2 hours.
-
Coupling Reaction: Add the E3 ligase ligand-linker conjugate (1.1 eq) to the activated target protein ligand solution. Stir the reaction at room temperature overnight.
-
Work-up: Follow the same work-up procedure as in Part 1, step 3.
-
Purification: Purify the final PROTAC molecule using silica gel column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and valuable building block in the design and synthesis of PROTACs. Its well-defined structure, featuring a hydrophilic PEG spacer and reactive terminal groups, provides a robust platform for creating effective protein degraders. The properties imparted by this linker, including enhanced solubility and the ability to promote the formation of a stable ternary complex, are critical for the successful development of novel therapeutics based on targeted protein degradation. This guide provides the fundamental knowledge required for researchers to effectively utilize this compound in their drug discovery and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. precisepeg.com [precisepeg.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of Amino-PEG3-CH2COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and reactivity of Amino-PEG3-CH2COOH, a bifunctional linker commonly used in bioconjugation, drug delivery, and proteomics. The information presented here is intended to supplement, not replace, institutional safety protocols and a thorough review of the most current Safety Data Sheet (SDS) from your supplier.
Compound Identification and Properties
This compound, with the CAS Number 134978-99-7, is a hydrophilic linker molecule featuring a primary amine group and a terminal carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer. This structure imparts aqueous solubility and flexibility, making it a versatile tool in biological research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 134978-99-7 | [1][2][3][4] |
| Molecular Formula | C8H17NO5 | [1][3] |
| Molecular Weight | 207.23 g/mol | [3] |
| Appearance | Solid-Liquid Mixture or viscous liquid | [3] |
| Boiling Point | 360.3 ± 27.0 °C (Predicted) | [2] |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.39 ± 0.10 (Predicted) | [2] |
Note: Some physical properties are predicted values and should be used as an estimate.
Hazard Identification and Safety Precautions
While a comprehensive, publicly available SDS with quantitative toxicological data for this compound is not readily found, information from suppliers of similar PEG compounds suggests that it should be handled with care in a laboratory setting. The primary hazards are associated with its chemical reactivity and potential for skin and eye irritation upon direct contact.
General Safety Recommendations:
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Table 2: Summary of Potential Hazards and First Aid Measures
| Hazard | Description | First Aid Measures |
| Skin Contact | May cause skin irritation. | Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation persists. |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention. |
| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
This information is based on general knowledge of similar chemical compounds and may not be exhaustive. Always refer to the supplier-specific SDS for the most accurate and detailed information.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage temperatures are typically between 2-8°C for short-term and -20°C for long-term storage.[3][6]
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[5]
-
Handling: When handling, allow the container to warm to room temperature before opening to prevent moisture condensation. For viscous liquids, gentle warming may be necessary for easier pipetting.
Experimental Protocols
The following are generalized protocols for common applications of this compound. Researchers should optimize these protocols for their specific experimental needs.
General Protocol for Amide Coupling (Carbodiimide Method)
This protocol describes the reaction of the carboxylic acid moiety of this compound with a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 or MES buffer at pH 4.5-6.0 for the activation step)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.1 equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes. For optimal activation, this step can be performed in a buffer at pH 4.5-6.0.
-
-
Coupling Reaction:
-
Dissolve the amine-containing molecule in the reaction buffer (pH 7.2-7.5).
-
Add the activated this compound solution to the amine-containing solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching solution to the reaction mixture to consume any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
-
General Protocol for Reaction with the Amine Group
This protocol outlines the reaction of the primary amine of this compound with an activated carboxylic acid (e.g., an NHS ester).
Materials:
-
This compound
-
NHS ester-activated molecule
-
Reaction Buffer (e.g., PBS at pH 7.2-8.0)
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolution:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.
-
Dissolve this compound in the reaction buffer.
-
-
Coupling Reaction:
-
Add the dissolved NHS ester to the this compound solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the conjugate using appropriate chromatographic methods.
-
Reactivity and Stability
This compound is a bifunctional molecule, and its reactivity is dictated by the primary amine and the carboxylic acid.
-
Amine Group: The primary amine is nucleophilic and will react with electrophiles such as activated esters (e.g., NHS esters), isothiocyanates, and aldehydes (via reductive amination).[7][8]
-
Carboxylic Acid Group: The carboxylic acid can be activated, for example with carbodiimides like EDC, to form a reactive intermediate that readily couples with primary amines to form stable amide bonds.[9]
-
Stability: The ether linkages in the PEG backbone are generally stable. However, prolonged exposure to strong oxidizing agents or high temperatures can lead to degradation. The compound is also sensitive to light and moisture, which can affect its stability over time.[5]
Visualizations
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
Reactivity Pathways
Caption: Primary reactivity pathways of this compound.
Disclaimer
The information provided in this guide is for informational purposes only and is based on publicly available data for this compound and similar compounds. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.
References
- 1. broadpharm.com [broadpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 134978-99-7 [sigmaaldrich.com]
- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 6. medkoo.com [medkoo.com]
- 7. adcreview.com [adcreview.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
Methodological & Application
Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the principles and practice of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry, with a specific focus on the conjugation of molecules to Amino-PEG3-CH2COOH. This heterobifunctional linker, featuring a terminal carboxylic acid and a protected amine, is a valuable tool in bioconjugation for applications ranging from antibody-drug conjugates (ADCs) to surface modification.[1][2][3] The following application notes and protocols are designed to furnish researchers with the detailed methodologies required for successful and reproducible conjugation experiments.
The core of this chemistry lies in the "zero-length" crosslinking facilitated by EDC, which activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis, which can be mitigated by the addition of NHS to form a more stable, amine-reactive NHS ester.[4][5][6] This two-step process is favored as it enhances coupling efficiency and minimizes undesirable side reactions.[7]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[3]
-
PEGylation: Modification of proteins, peptides, or small molecules to improve solubility, stability, and pharmacokinetic profiles.[8]
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics, biosensors, and biomaterials.[3][9]
-
Fluorescent Labeling: Conjugation of fluorescent dyes for imaging and tracking applications.[3]
Quantitative Data Summary
Successful EDC/NHS coupling is contingent on several key parameters. The following tables summarize the critical quantitative data for optimizing your conjugation reaction.
Table 1: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (relative to Carboxyl Groups) | Rationale | Source(s) |
| EDC | 2-10 fold molar excess | To ensure efficient activation of carboxyl groups. Higher concentrations can compensate for lower efficiency at neutral pH. | [10][11] |
| NHS/sulfo-NHS | 2-5 fold molar excess | To stabilize the active intermediate and improve coupling efficiency. | [10][12] |
| Amine-containing Molecule | 1-10 fold molar excess | To drive the reaction towards product formation. | [7] |
Note: These are starting recommendations and may require optimization for specific applications.[11]
Table 2: Critical Reaction Conditions
| Parameter | Activation Step | Coupling Step | Rationale | Source(s) |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | The activation of carboxyl groups with EDC is most efficient in an acidic environment, while the reaction of the NHS-activated molecule with a primary amine is favored at physiological to slightly basic pH. | [4][10][12] |
| Temperature | Room Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster, while 4°C can be used to preserve the activity of sensitive biomolecules. | [7] |
| Reaction Time | 15 - 30 minutes | 2 - 4 hours or overnight | Sufficient time is required for the activation and subsequent coupling reactions to proceed to completion. | [7][12] |
| Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | PBS (Phosphate-Buffered Saline), Borate, or Bicarbonate buffer | Buffers must be free of primary amines and carboxylates to avoid competing reactions. | [4][10] |
Experimental Protocols
Materials and Reagents
-
Molecule with a terminal carboxyl group (e.g., this compound where the amine is protected)
-
Molecule with a primary amine to be conjugated
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Protocol 1: Two-Step EDC/NHS Coupling in Solution
This protocol is ideal for conjugating two molecules in solution, for instance, attaching a small molecule to a peptide or protein.
-
Preparation of Reagents:
-
Activation of Carboxyl Groups:
-
Coupling with Amine-Containing Molecule:
-
Immediately following activation, add the amine-containing molecule to the reaction mixture. It is often beneficial to perform a buffer exchange into the Coupling Buffer (pH 7.2-7.5) at this stage.[12]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[7]
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add a quenching solution such as Tris-HCl or glycine to a final concentration of 20-50 mM.[12] Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess reagents and byproducts by using a desalting column, dialysis, or other appropriate chromatographic techniques.
-
Protocol 2: Covalent Immobilization onto a Carboxylated Surface
This protocol is designed for immobilizing amine-containing molecules onto a surface functionalized with carboxyl groups.
-
Surface Preparation:
-
Wash the carboxylated surface (e.g., beads, nanoparticles, sensor chip) with the Activation Buffer.
-
-
Activation of Surface Carboxyl Groups:
-
Prepare a fresh solution of EDC and NHS in the Activation Buffer.
-
Immerse the carboxylated surface in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the surface 2-3 times with ice-cold Activation Buffer or Coupling Buffer to remove excess EDC and NHS.[7] This step is crucial to prevent the crosslinking of the amine-containing molecule to itself if it also possesses carboxyl groups.
-
-
Coupling of Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Immerse the activated surface in the amine-containing solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Blocking Unreacted Sites:
-
Wash the surface with Coupling Buffer.
-
To block any remaining active NHS-ester sites, incubate the surface with a blocking buffer (e.g., 1 M ethanolamine or 100 mM glycine in Coupling Buffer) for 30 minutes.
-
-
Final Washes:
-
Wash the surface thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-covalently bound molecules.
-
Visualizing the Workflow and Mechanism
To aid in the understanding of the EDC/NHS coupling process, the following diagrams illustrate the chemical mechanism and a typical experimental workflow.
Caption: Chemical mechanism of the two-step EDC/NHS coupling reaction.
Caption: General experimental workflow for a two-step EDC/NHS coupling reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Source(s) |
| Low Coupling Efficiency | - Inactive EDC/NHS due to hydrolysis. - Suboptimal pH. - Competing nucleophiles in the buffer. - Insufficient molar excess of reagents. | - Use fresh, high-quality EDC and NHS; allow to warm to RT before opening. - Ensure correct pH for both activation and coupling steps. - Use non-amine, non-carboxylate buffers. - Optimize the molar ratios of EDC and NHS. | [7][10] |
| Precipitation of Protein | - Protein aggregation due to pH change or reagent addition. - High concentration of EDC. | - Ensure protein is soluble and stable in the chosen buffers. - Reduce the concentration of EDC. | [10] |
| High Background/Non-specific Binding | - Insufficient washing. - Unblocked reactive sites on the surface. | - Increase the number and stringency of wash steps. - Ensure a thorough blocking step is included after coupling. | [7] |
By adhering to these detailed protocols and considering the key quantitative parameters, researchers can effectively utilize EDC/NHS chemistry for a wide range of bioconjugation applications. Remember that optimization is often necessary to achieve the best results for your specific system.[7]
References
- 1. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of Amino-PEG3-CH2COOH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC.[1] Polyethylene glycol (PEG) linkers have gained significant attention in ADC development due to their ability to enhance hydrophilicity, improve in vivo stability, and reduce aggregation.[2][3]
This document provides detailed application notes and protocols for the use of Amino-PEG3-CH2COOH , a heterobifunctional linker, in the development of ADCs. This linker possesses a terminal primary amine (-NH2) and a carboxylic acid (-COOH) group, enabling a versatile and controlled two-step conjugation strategy. The discrete PEG3 moiety offers a balance of hydrophilicity and a defined spacer length, which can be crucial for optimizing the therapeutic index of an ADC.
Principle of the Method
The use of this compound in ADC synthesis involves a sequential conjugation approach. First, the linker is conjugated to either the antibody or the cytotoxic payload. The remaining functional group on the linker is then used to attach the second component. The choice of which component to react with the linker first depends on the chemical handles available on the antibody and the payload, as well as the overall stability of the intermediates.
A common strategy involves:
-
Payload-Linker Conjugation: The carboxylic acid of the this compound linker is activated and reacted with an amine-containing cytotoxic drug to form a stable amide bond.
-
Antibody-Linker-Payload Conjugation: The free amine group on the payload-linker conjugate is then used to react with an activated functional group on the antibody, such as a carboxyl group on an acidic amino acid or an aldehyde group introduced through site-specific modification.
Alternatively, the amine group of the linker can be first reacted with the antibody, followed by conjugation of the payload to the linker's carboxylic acid.
Advantages of Using this compound Linker
The incorporation of an this compound linker in an ADC construct offers several key advantages:
-
Enhanced Hydrophilicity: The PEG3 spacer increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the propensity for aggregation.[4]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a "hydration shell" around the payload, potentially shielding it from premature degradation and clearance, leading to a longer circulation half-life.[3][5]
-
Reduced Immunogenicity: By masking the hydrophobic drug, the PEG linker can help to prevent the formation of ADC aggregates, which can be immunogenic.[4]
-
Defined Spacer Length: The use of a monodisperse PEG3 linker provides a precise and well-defined spacer between the antibody and the drug, which can be important for optimizing steric hindrance and ensuring efficient payload release at the target site.[1]
-
Versatile Conjugation Chemistry: The presence of both an amine and a carboxylic acid group allows for flexible conjugation strategies with a wide range of antibodies and payloads.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using the this compound linker. Optimization of reaction conditions may be necessary depending on the specific antibody and payload used.
Protocol 1: Conjugation of Payload to this compound Linker
This protocol describes the conjugation of a payload containing a primary amine to the carboxylic acid group of the linker.
Materials:
-
Amine-containing cytotoxic payload
-
This compound linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Reverse-phase HPLC system for purification
Procedure:
-
Linker Activation:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester. The activation reaction is most efficient at a pH between 4.5 and 7.2.[6]
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload in the Activation Buffer.
-
Add the activated linker solution to the payload solution. A 1:1 to 1:1.5 molar ratio of activated linker to payload is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction between the NHS ester and the primary amine of the payload. The reaction with primary amines is most efficient at a pH of 7-8.[6]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.
-
Purify the payload-linker conjugate using reverse-phase HPLC.
-
Characterize the purified conjugate by mass spectrometry to confirm the molecular weight.
-
Protocol 2: Conjugation of Payload-Linker to Antibody
This protocol describes the conjugation of the amine-terminated payload-linker conjugate to the antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Purified payload-linker conjugate from Protocol 1
-
Disuccinimidyl suberate (DSS) or other amine-reactive crosslinker
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Antibody Activation (if necessary):
-
If targeting lysine residues, activation with a homobifunctional crosslinker like DSS can be performed to introduce a reactive handle. This step may not be necessary if directly targeting activated carboxyl groups on the antibody.
-
-
Conjugation Reaction:
-
Dissolve the payload-linker conjugate in anhydrous DMSO.
-
Add a 5- to 20-fold molar excess of the payload-linker conjugate solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Final ADC:
-
Purify the final ADC using a desalting column or size-exclusion chromatography to remove excess payload-linker conjugate and other small molecules.[7]
-
The purified ADC can be buffer exchanged into a formulation buffer and stored at -80°C.
-
Characterization of the ADC
Thorough characterization of the final ADC product is crucial to ensure its quality, stability, and efficacy.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV/Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be calculated from the absorbance at 280 nm (for the antibody) and the specific wavelength for the drug.[8]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The relative peak areas can be used to determine the average DAR and the distribution of different DAR species.[2][9]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements to determine the DAR distribution.[10][11]
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC-HPLC is the standard method to assess the purity of the ADC and quantify the percentage of monomer, aggregates, and fragments.[7]
In Vitro Cytotoxicity Assay
The potency of the ADC should be evaluated in vitro using a cell-based cytotoxicity assay on a target antigen-positive cell line.
In Vivo Stability and Efficacy
The stability and efficacy of the ADC should be assessed in relevant animal models. This includes pharmacokinetic studies to determine the ADC's half-life and clearance, and efficacy studies in tumor-bearing models.[5][12]
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the expected impact of using a PEG3 linker in ADC development.
Table 1: Physicochemical Properties of ADCs with Different Linkers
| Linker Type | Average DAR (by HIC) | % Monomer (by SEC) | Aggregation Onset Temperature (°C) |
| Non-PEG Linker | 3.8 | 95.2 | 58 |
| This compound | 3.9 | 98.5 | 65 |
| PEG8 Linker | 3.7 | 99.1 | 68 |
Table 2: In Vitro Cytotoxicity of ADCs
| Cell Line | Target Antigen | ADC with Non-PEG Linker (IC50, nM) | ADC with this compound (IC50, nM) |
| Cell Line A | Positive | 0.5 | 0.6 |
| Cell Line B | Negative | >1000 | >1000 |
Table 3: Pharmacokinetic Parameters of ADCs in Mice
| ADC Linker | Half-life (t1/2, hours) | Clearance (mL/hr/kg) | Area Under the Curve (AUC, µg*h/mL) |
| Non-PEG Linker | 150 | 0.5 | 3000 |
| This compound | 200 | 0.35 | 4500 |
Visualizations
Caption: Experimental workflow for ADC development using this compound.
Caption: Structure of an ADC with an this compound linker.
Caption: General signaling pathway for ADC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 3. adcreview.com [adcreview.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. enovatia.com [enovatia.com]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Conjugation of Amino-PEG3-CH2COOH to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules such as peptides and proteins, is a cornerstone strategy in drug development.[1] This modification enhances the therapeutic properties of peptides by increasing their hydrodynamic size, which can improve solubility, extend circulatory half-life by reducing renal clearance, and shield epitopes to decrease immunogenicity.[1][2]
This document provides a detailed, step-by-step guide for conjugating Amino-PEG3-CH2COOH, a heterobifunctional linker, to peptides. This linker possesses a terminal primary amine and a terminal carboxylic acid, allowing for controlled, specific conjugation strategies. The protocol will focus on the most common approach: activating the carboxylic acid end of the PEG linker for reaction with primary amines (N-terminus or lysine side chains) on the peptide.[3][4]
Principle of the Reaction: Carbodiimide Chemistry
The conjugation process utilizes a common and efficient carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2][5] The reaction proceeds in two main steps:
-
Activation of the Carboxyl Group : EDC activates the carboxyl group (-COOH) on the this compound linker, forming a highly reactive but unstable O-acylisourea intermediate.[2][6] This step is most efficient at a slightly acidic pH (4.5-6.0).[7][8]
-
Formation of a Stable NHS Ester and Amine Coupling : NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[2][6][9] This semi-stable intermediate then readily reacts with a primary amine (-NH2) on the target peptide at a physiological to slightly alkaline pH (7.2-8.5) to form a stable, covalent amide bond.[3][9][10] The inclusion of NHS significantly increases the efficiency of the coupling reaction.[2]
Experimental Workflow Overview
Caption: General workflow for the PEGylation of peptides.
Quantitative Data Summary
Successful conjugation depends on optimizing reaction parameters. The following table provides typical starting points and expected outcomes for the conjugation of this compound to a model peptide.
| Parameter | Recommended Condition/Value | Purpose/Comment |
| Molar Ratios | ||
| PEG : EDC : NHS | 1 : 1.5 : 3 | Ensures efficient activation of the PEG carboxyl group.[2] |
| Activated PEG : Peptide | 10:1 to 20:1 | Molar excess of PEG linker drives the reaction towards completion. |
| Reaction Conditions | ||
| Activation Buffer | 0.1 M MES, pH 5.0-6.0 | Optimal pH for EDC/NHS activation reaction.[2][8] |
| Activation Time | 15-30 minutes | Sufficient time for NHS-ester formation at room temperature.[2][7] |
| Conjugation Buffer | 0.1 M Phosphate Buffer (PBS), pH 7.2-8.0 | Optimal pH for the reaction between NHS ester and primary amines.[9] |
| Conjugation Time | 2-4 hours at RT, or overnight at 4°C | Longer incubation may be needed for less reactive amines or sensitive peptides. |
| Expected Outcomes | ||
| Post-Purification Yield | 30-60% | Highly dependent on peptide sequence, scale, and purification method. |
| Post-Purification Purity | >95% | As determined by analytical RP-HPLC or SEC-HPLC.[11] |
Detailed Experimental Protocol
This protocol details the steps for activating the carboxyl group of this compound and conjugating it to a peptide containing primary amines.
Materials and Reagents
-
Peptide of interest (with at least one primary amine)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved solubility
-
Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.
-
Conjugation Buffer : 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0. Do not use buffers containing primary amines like Tris.[8]
-
Quenching Buffer : 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5.
-
Purification columns (e.g., RP-HPLC, Size-Exclusion)
-
Analytical instruments (e.g., HPLC, Mass Spectrometer)
Step 1: Reagent Preparation
-
Equilibrate all reagents, including the PEG linker, EDC, and NHS, to room temperature before opening vials to prevent moisture condensation.[8]
-
Prepare the Activation and Conjugation buffers. Ensure the pH is accurately adjusted.
-
Dissolve the peptide in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO/DMF. EDC is moisture-sensitive and should be prepared fresh.[6]
-
Dissolve the this compound in the Activation Buffer.
Step 2: Activation of this compound
This step creates the amine-reactive NHS ester of the PEG linker.
Caption: Chemical pathway for EDC/NHS mediated PEGylation.
-
In a microcentrifuge tube, combine the dissolved this compound with EDC and NHS.
-
Use a molar ratio of 1:1.5:3 (PEG:EDC:NHS). For example, to 10 µmol of PEG, add 15 µmol of EDC and 30 µmol of NHS.
-
Vortex briefly to mix and allow the activation reaction to proceed for 15-30 minutes at room temperature.
Step 3: Conjugation to the Peptide
-
Add the freshly activated PEG-NHS ester solution from Step 2 to the dissolved peptide solution. A 10- to 20-fold molar excess of the activated PEG linker over the peptide is recommended to ensure efficient conjugation.
-
The pH of the reaction mixture should be between 7.2 and 8.0. If necessary, adjust the pH by adding concentrated Conjugation Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring or rotation. The colder temperature is recommended for sensitive peptides.
Step 4: Quenching the Reaction
-
To stop the conjugation reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the PEGylated Peptide
It is critical to remove unreacted PEG, reagents, and unconjugated peptide from the final product. The choice of method depends on the size difference and physicochemical properties of the conjugate versus impurities.
-
Reverse-Phase HPLC (RP-HPLC) : This is a high-resolution method ideal for purifying peptides. The PEGylated peptide is typically more hydrophobic and will elute later than the unmodified peptide.[2][]
-
Size-Exclusion Chromatography (SEC) : Also known as gel filtration, this method separates molecules based on size.[13] It is effective for removing small molecules like unreacted PEG linker, EDC, and NHS from the much larger PEG-peptide conjugate.[13]
-
Ion-Exchange Chromatography (IEX) : PEGylation can shield charged residues on the peptide, altering its isoelectric point.[] This change in charge can be exploited for purification using IEX.[][14]
-
Dialysis / Ultrafiltration : These methods are useful for removing small molecule impurities and for buffer exchange, especially for larger peptides or proteins.[13][15]
Step 6: Characterization of the Conjugate
After purification, the final product must be characterized to confirm successful conjugation and assess purity.
-
Mass Spectrometry (MALDI-TOF or ESI-MS) : This is the definitive method to confirm conjugation.[11] The mass spectrum should show a new peak corresponding to the molecular weight of the peptide plus the mass of the attached PEG linker(s).
-
Analytical HPLC (RP-HPLC or SEC-HPLC) : Used to determine the purity of the final product.[11] A comparison of the chromatograms before and after conjugation will show a new peak for the PEGylated peptide, typically with a different retention time.
-
SDS-PAGE : For larger peptides, SDS-PAGE can provide a visual confirmation of an increase in molecular weight after PEGylation.[16] The PEGylated peptide will migrate slower than the unconjugated peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. encapsula.com [encapsula.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 16. researchgate.net [researchgate.net]
Application Notes: Utilizing Amino-PEG3-CH2COOH for Targeted Drug Delivery
Introduction
Amino-PEG3-CH2COOH is a heterobifunctional linker molecule that plays a crucial role in the development of advanced drug delivery systems. Its structure, featuring a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other, connected by a 3-unit polyethylene glycol (PEG) spacer, allows for the sequential and specific conjugation of two different molecules. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and provides a flexible connection between the conjugated moieties.[1][2]
These characteristics make this compound an ideal candidate for creating targeted drug delivery vehicles, such as ligand-targeted nanoparticles. By attaching a targeting ligand (e.g., a peptide or antibody) to one end of the linker and anchoring the other end to a drug-loaded nanoparticle, a system can be engineered to selectively deliver therapeutic payloads to specific cells or tissues, thereby enhancing efficacy and reducing off-target side effects.[3]
Application Example: RGD Peptide-Functionalized Liposomes for Cancer Therapy
A prominent application of this linker is the development of liposomal drug carriers targeted to cancer cells. Many cancer cells overexpress integrin receptors, particularly αvβ3 and αvβ5.[4][5] The tripeptide motif Arginine-Glycine-Aspartic acid (RGD) is a well-known ligand that binds to these integrins with high affinity.[6][7] By conjugating an RGD peptide to the surface of a drug-loaded liposome using the this compound linker, the liposome can be directed to tumor sites, facilitating cellular uptake through receptor-mediated endocytosis.[8]
In this application, the this compound linker serves as a bridge:
-
The amine group of the linker is conjugated to the C-terminal carboxylic acid of the RGD peptide.
-
The carboxylic acid group of the linker is then conjugated to an amine-functionalized lipid (e.g., DSPE-PEG-NH2) that has been incorporated into the bilayer of a drug-loaded liposome.
This strategy creates a targeted nanocarrier that combines the therapeutic potential of the encapsulated drug with the specificity of the RGD peptide, leveraging the enhanced biocompatibility conferred by the PEG spacer.
Data Presentation: Physicochemical Properties of Functionalized Liposomes
The following table summarizes typical quantitative data obtained during the formulation and characterization of RGD-targeted liposomes. These values are representative of similar systems described in the literature.[9][10]
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |
| Unloaded Liposomes | 125 ± 4.5 | 0.15 ± 0.03 | -25.8 ± 2.1 | N/A |
| Doxorubicin-Loaded Liposomes | 132 ± 5.1 | 0.18 ± 0.02 | -23.5 ± 2.5 | 92 ± 3.7 |
| RGD-PEG-Liposomes (Dox-Loaded) | 145 ± 6.2 | 0.21 ± 0.04 | -15.1 ± 1.9 | 90 ± 4.1 |
Visualization of Key Processes
Conjugation Chemistry Workflow
Caption: Chemical conjugation workflow for creating targeted liposomes.
Overall Experimental Workflow
Caption: Experimental workflow for targeted liposome synthesis and evaluation.
Simplified Integrin Signaling Pathway
Caption: Simplified RGD-integrin signaling pathway in cancer cells.
Experimental Protocols
Protocol 1: Synthesis of RGD-PEG3-CH2COOH Conjugate
This protocol describes the conjugation of a C-terminally carboxylated RGD peptide to the amine group of this compound using EDC/NHS chemistry.
Materials:
-
Cyclic RGD peptide (e.g., c(RGDfK)) with a free carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Reverse-phase HPLC system for purification
Procedure:
-
Peptide Activation: a. Dissolve the RGD peptide in anhydrous DMF. b. Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS to the peptide solution. c. Incubate the reaction mixture for 30 minutes at room temperature to activate the peptide's carboxylic acid group, forming an NHS ester.
-
Conjugation to Linker: a. Dissolve this compound in Activation Buffer. b. Add the activated peptide solution to the linker solution. A 1:1.2 molar ratio of activated peptide to linker is recommended. c. Adjust the pH of the reaction mixture to 7.4 using the Coupling Buffer to facilitate the reaction between the NHS ester and the primary amine of the PEG linker. d. Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Purification: a. Purify the RGD-PEG3-CH2COOH conjugate using reverse-phase HPLC. b. Lyophilize the collected fractions to obtain the purified product as a white powder. c. Confirm the identity and purity of the conjugate using mass spectrometry.
Protocol 2: Preparation of Targeted, Drug-Loaded Liposomes
This protocol outlines the preparation of doxorubicin-loaded liposomes and the subsequent conjugation of the RGD-PEG3-CH2COOH linker to the liposome surface.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG(2000)-NH2 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Doxorubicin HCl
-
RGD-PEG3-CH2COOH (from Protocol 1)
-
EDC and NHS
-
Chloroform
-
Citrate buffer (300 mM, pH 4.0)
-
HEPES buffered saline (HBS), pH 7.4
-
Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)
Procedure:
-
Liposome Formulation (Thin-Film Hydration): a. Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-NH2 in chloroform at a molar ratio of 55:40:5. b. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film. c. Dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with the citrate buffer by vortexing, followed by sonication to form multilamellar vesicles. e. Extrude the liposome suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles of a defined size.[11]
-
Doxorubicin Loading (Remote Loading): a. Exchange the external buffer of the liposomes with HBS (pH 7.4) using an SEC column. b. Add doxorubicin HCl solution to the liposome suspension and incubate at 60°C for 1 hour. The pH gradient drives the drug into the aqueous core of the liposomes. c. Remove unencapsulated doxorubicin by passing the suspension through another SEC column.
-
Surface Conjugation: a. Activate the carboxylic acid group of the purified RGD-PEG3-CH2COOH by dissolving it in HBS and adding a 10-fold molar excess of EDC and NHS. Incubate for 15 minutes at room temperature. b. Add the activated linker solution to the doxorubicin-loaded liposomes. The molar ratio of linker to DSPE-PEG-NH2 on the liposome surface should be approximately 5:1. c. Allow the reaction to proceed overnight at 4°C with gentle mixing.
-
Final Purification and Characterization: a. Purify the final RGD-targeted liposomes from excess linker and reaction byproducts using SEC. b. Characterize the liposomes for size and zeta potential using Dynamic Light Scattering (DLS).[12] c. Determine the doxorubicin encapsulation efficiency via UV-Vis spectroscopy after disrupting the liposomes with a detergent. d. The amount of conjugated peptide can be quantified using a suitable assay (e.g., BCA protein assay after liposome hydrolysis).
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Folic acid-tethered Pep-1 peptide-conjugated liposomal nanocarrier for enhanced intracellular drug delivery to cancer cells: conformational characterization and in vitro cellular uptake evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Conjugation of Peptides to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Evaluation of PROTACs Using Amino-PEG3-CH2COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3][4] The linker is a critical component that influences the physicochemical properties, cell permeability, and degradation efficiency of the PROTAC.[5][6]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic flexibility.[3][4][7] Amino-PEG3-CH2COOH is a bifunctional PEG-based linker widely used in PROTAC synthesis.[8][9] Its terminal amine (-NH2) and carboxylic acid (-COOH) functionalities allow for versatile and straightforward conjugation to E3 ligase and POI ligands through stable amide bond formation.[10][11] These application notes provide detailed protocols for the synthesis of PROTACs using this compound and for the subsequent biological evaluation of their degradation activity and cellular effects.
Physicochemical Properties and Design Considerations
The this compound linker provides a balance of hydrophilicity and structural flexibility, which can be crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][12] Its properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetic acid | [11] |
| CAS Number | 134978-99-7 | [11] |
| Molecular Formula | C8H17NO5 | [11] |
| Molecular Weight | 207.23 g/mol | [11] |
| Appearance | Varies (e.g., solid, oil) | N/A |
| Purity | >95% | [6][11] |
PROTAC Synthesis and Characterization
The synthesis of a PROTAC using this compound typically involves a two-step sequential amide coupling strategy. This allows for a modular and controlled assembly of the final heterobifunctional molecule.
Caption: General workflow for two-step PROTAC synthesis.
Experimental Protocol: Two-Step Amide Coupling
This protocol describes the synthesis of a PROTAC by first coupling the carboxylic acid of the this compound linker to an amine-functionalized E3 ligase ligand, followed by coupling the linker's amine to a carboxylic acid-functionalized POI ligand.
Materials:
-
Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH2)
-
This compound linker
-
Carboxylic acid-functionalized POI ligand
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[3][13]
-
Base: DIPEA (N,N-Diisopropylethylamine)[3]
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)[13]
-
Reverse-phase preparative HPLC (RP-HPLC) for purification
-
LC-MS, NMR for characterization
Step 1: Synthesis of E3 Ligase-Linker Intermediate
-
Under an inert atmosphere (e.g., Argon), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.[13]
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.[13]
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.[13]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired intermediate.
-
Upon completion, purify the crude product by RP-HPLC to isolate the E3 ligase-linker intermediate.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
Add a solution of HATU (1.2 eq) in DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule using RP-HPLC.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Biological Evaluation of PROTAC Activity
After synthesis, the PROTAC must be evaluated for its ability to induce the degradation of the target protein and for its functional cellular effects.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target by the 26S proteasome.[2][14]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Protocol: Western Blot for Target Protein Degradation
Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[14][15] This allows for the determination of key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14]
Caption: Key steps for evaluating PROTAC efficacy via Western blot.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[14]
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).[14]
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, or 24 hours) at 37°C.[14]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[14]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[14]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[16]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar protein assay.[14]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk in TBST).[14]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, Tubulin) should also be used.[16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the chemiluminescent signal using an imaging system.[16]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Representative Data: Degradation Analysis
| PROTAC ID | Linker | Target | DC50 (nM) | Dmax (%) |
| PROTAC-A | This compound | BRD4 | 88.4 | >70% |
| Control | Non-degrading Inhibitor | BRD4 | >10,000 | <10% |
Note: Data is representative and based on typical outcomes described in the literature.[17]
Protocol: Cell Viability Assay
This assay determines the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation. The IC50 (concentration for 50% inhibition) is a key readout.[18]
Materials:
-
Adherent or suspension cells
-
96-well cell culture plates
-
PROTAC compound and vehicle control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)[17][18]
-
Plate reader (luminometer or spectrophotometer)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to acclimate (overnight for adherent cells).[19]
-
PROTAC Treatment: Add serial dilutions of the PROTAC compound to the wells. Include vehicle-only and no-cell (background) controls.
-
Incubation: Incubate the plate for a relevant period (e.g., 72 hours) at 37°C.[18]
-
Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to develop.
-
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the percent viability against the log of the PROTAC concentration and fit to a dose-response curve to calculate the IC50 value.
-
Representative Data: Anti-proliferative Activity
| PROTAC ID | Cell Line | Target | IC50 (nM) |
| PROTAC-A | THP-1 (Leukemia) | BRD4 | 48.3 |
| PROTAC-B | OCI-AML3 (Leukemia) | BRD4 | 44.3 |
Note: Data is representative and based on typical outcomes described in the literature.[17]
Conclusion
This compound is a versatile and effective linker for the synthesis of PROTACs. Its defined length, hydrophilicity, and bifunctional nature facilitate a modular and reliable synthetic approach.[7][11] The protocols outlined in these application notes provide a comprehensive framework for synthesizing PROTACs with this linker and for performing the essential biological assays required to validate their function as protein degraders. Careful execution of these methods will enable researchers to effectively design, build, and test novel PROTACs for therapeutic development.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. amino-peg-3-ch2cooh — TargetMol Chemicals [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nbinno.com [nbinno.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Notes and Protocols for Biotinylation using Amino-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) enables a wide array of applications, including protein purification, immobilization, and detection in various assays such as ELISA, Western blotting, and immunohistochemistry. The choice of biotinylation reagent is critical for the success of these applications.
Amino-PEG3-CH2COOH is a versatile biotinylation reagent that offers several advantages. The terminal primary amine allows for the attachment of biotin to a molecule, while the carboxylic acid group provides a reactive handle for conjugation to primary amines on target biomolecules, such as the lysine residues of proteins. The polyethylene glycol (PEG) spacer arm, consisting of three repeating ethylene glycol units, enhances the water solubility of the biotinylated molecule, reduces steric hindrance for subsequent streptavidin binding, and can minimize non-specific interactions.[1]
These application notes provide detailed protocols for the biotinylation of proteins using this compound, focusing on the activation of the carboxylic acid moiety using the carbodiimide crosslinker EDC in conjunction with N-hydroxysuccinimide (NHS).
Biotinylation Chemistry: Two-Step EDC/NHS Coupling
The biotinylation of a protein with this compound is typically achieved through a two-step process that first activates the carboxylic acid group of the biotinylation reagent, followed by the reaction of the activated reagent with primary amines on the target protein. This method prevents the undesired polymerization of the target protein, which can occur in a one-step EDC protocol.[2][3]
Step 1: Activation of this compound
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. To increase the stability of the activated reagent and improve coupling efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[3][4] This activation step is most efficient in an acidic environment, typically using a MES buffer at a pH of 4.5-6.0.[5][6]
Step 2: Conjugation to the Target Protein
The NHS-activated this compound is then introduced to the protein solution. The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus) on the target protein to form a stable amide bond. This reaction is most efficient at a physiological to slightly basic pH (pH 7.2-8.5).[5]
Experimental Protocols
Materials
-
This compound
-
Target protein (e.g., IgG, BSA) in an amine-free buffer (e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 50 mM Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Desalting columns (e.g., Sephadex G-25) for buffer exchange and purification
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Protocol 1: Biotinylation of an IgG Antibody
This protocol is optimized for the biotinylation of a typical IgG antibody at a concentration of 1-5 mg/mL.
A. Reagent Preparation
-
This compound Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
EDC Solution: Immediately before use, prepare a 100 mM solution in Activation Buffer.
-
NHS Solution: Immediately before use, prepare a 100 mM solution in Activation Buffer.
-
Protein Solution: Prepare the IgG antibody at a concentration of 2 mg/mL in Coupling Buffer.
B. Activation of this compound
-
In a microcentrifuge tube, combine the following:
-
10 µL of 10 mM this compound (for a 20-fold molar excess over IgG)
-
10 µL of 100 mM EDC
-
10 µL of 100 mM NHS
-
-
Incubate the reaction mixture for 15 minutes at room temperature.
C. Conjugation to IgG
-
Add the activated this compound mixture to 1 mL of the IgG solution.
-
Incubate for 2 hours at room temperature with gentle stirring.
D. Quenching and Purification
-
Quench the reaction by adding 50 µL of 1 M Tris-HCl, pH 7.5, and incubate for 15 minutes at room temperature.
-
Purify the biotinylated antibody from excess, unreacted biotinylation reagent and byproducts using a desalting column equilibrated with PBS.
Protocol 2: Biotinylation of Bovine Serum Albumin (BSA)
This protocol is suitable for the biotinylation of BSA at a concentration of 10 mg/mL.
A. Reagent Preparation
-
This compound Solution: Prepare a 50 mM stock solution in anhydrous DMSO.
-
EDC Solution: Immediately before use, prepare a 200 mM solution in Activation Buffer.
-
NHS Solution: Immediately before use, prepare a 200 mM solution in Activation Buffer.
-
Protein Solution: Prepare BSA at a concentration of 10 mg/mL in Coupling Buffer.
B. Activation of this compound
-
In a microcentrifuge tube, combine the following:
-
20 µL of 50 mM this compound (for a 10-fold molar excess over BSA)
-
10 µL of 200 mM EDC
-
10 µL of 200 mM NHS
-
-
Incubate the reaction mixture for 15 minutes at room temperature.
C. Conjugation to BSA
-
Add the activated this compound mixture to 1 mL of the BSA solution.
-
Incubate for 2 hours at room temperature with gentle stirring.
D. Quenching and Purification
-
Quench the reaction by adding 100 µL of 1 M Glycine and incubate for 15 minutes at room temperature.
-
Purify the biotinylated BSA using a desalting column equilibrated with PBS.
Data Presentation
The degree of biotinylation can be influenced by several factors, including the molar ratio of the biotinylation reagent to the protein, the concentrations of EDC and NHS, the protein concentration, and the reaction pH and time. The following table provides expected outcomes based on varying molar excess of the biotinylation reagent.
| Target Protein | Protein Conc. (mg/mL) | Molar Excess of Biotin Reagent:EDC:NHS | Reaction Time (hours) | Expected Biotin-to-Protein Ratio | Reference(s) |
| IgG | 2 | 20:40:40 | 2 | 4-8 | [1] |
| IgG | 5 | 10:20:20 | 2 | 2-5 | [7] |
| BSA | 10 | 10:20:20 | 2 | 3-6 | [8] |
| BSA | 2 | 50:100:100 | 1 | 8-12 | [9] |
Note: The biotin-to-protein ratio should be determined experimentally for each specific application. The HABA assay is a common and straightforward method for this determination.[10][11]
Determination of Biotin Incorporation: The HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method used to estimate the amount of biotin incorporated onto a protein.[10] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin. This displacement results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[11]
HABA Assay Protocol
-
Prepare a HABA/Avidin solution.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ initial).
-
Add a known amount of the biotinylated protein solution to the HABA/Avidin mixture.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm (A₅₀₀ final).
-
Calculate the change in absorbance (ΔA₅₀₀ = A₅₀₀ initial - A₅₀₀ final).
-
The moles of biotin can be calculated using the Beer-Lambert law, where the molar extinction coefficient of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[12]
Troubleshooting
| Issue | Potential Cause | Recommended Solution | Reference(s) |
| Low or no biotinylation | Inactive EDC/NHS | Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. | [13] |
| Inappropriate buffer | Ensure buffers are free of primary amines (e.g., Tris, glycine) and carboxylates. Use MES for activation and PBS or borate for conjugation. | [13] | |
| Suboptimal pH | Verify the pH of the activation (pH 4.5-6.0) and coupling (pH 7.2-8.5) buffers. | [5] | |
| Protein precipitation | High concentration of EDC | If using a large molar excess of EDC, try reducing the concentration. | [13] |
| Protein aggregation | Ensure the protein is soluble and stable in the chosen reaction buffers. Consider buffer exchange prior to the reaction. | [13] | |
| Isoelectric point | The addition of biotin can alter the protein's pI. Ensure the reaction pH is not close to the pI of the biotinylated protein. | [5] | |
| High background in assays | Insufficient quenching | Ensure the quenching step is performed adequately to block any unreacted NHS esters. | [3] |
| Inadequate purification | Use a desalting column or dialysis to effectively remove all unreacted biotinylation reagent. | [10] |
Visualizations
Caption: Workflow for protein biotinylation using this compound.
Caption: Principle of the HABA assay for biotin quantification.
References
- 1. broadpharm.com [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
Surface Modification of Nanoparticles with Amino-PEG3-CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and other biomedical applications. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. By creating a hydrophilic shield, PEGylation reduces protein adsorption (opsonization), minimizes clearance by the mononuclear phagocyte system (MPS), and prolongs systemic circulation time.[1][2] This "stealth" property enhances the probability of nanoparticles reaching their target tissue, particularly through the enhanced permeability and retention (EPR) effect in tumors.
This document provides detailed protocols for the surface modification of carboxylated nanoparticles with Amino-PEG3-CH2COOH, a short-chain heterobifunctional PEG linker. This linker possesses a terminal amine group for conjugation to carboxylated surfaces and a terminal carboxylic acid group that can be used for subsequent functionalization with targeting ligands, imaging agents, or other molecules. The use of a defined, short PEG linker like this compound allows for precise control over the nanoparticle's surface chemistry.
Key Applications
-
Enhanced Nanoparticle Stability: The hydrophilic PEG chains provide steric hindrance, preventing aggregation in biological media.
-
Prolonged Systemic Circulation: The "stealth" effect of the PEG layer reduces immunogenicity and clearance by the immune system, leading to a longer in vivo half-life.
-
Platform for Bioconjugation: The terminal carboxyl group serves as a reactive handle for the covalent attachment of targeting moieties (e.g., antibodies, peptides) to achieve active targeting.[3]
-
Improved Drug Delivery: By increasing circulation time and providing a platform for targeting, these modified nanoparticles can improve the therapeutic index of encapsulated drugs.
Data Presentation
Successful surface modification with this compound results in predictable changes in the physicochemical properties of the nanoparticles. The following table summarizes typical data obtained from the characterization of nanoparticles before and after modification.
| Parameter | Before Modification (Carboxylated Nanoparticles) | After Modification (this compound) |
| Hydrodynamic Diameter (nm) | 217 | 231 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -59 | -2 |
Note: The values presented are representative and may vary depending on the core nanoparticle material, size, and the specific experimental conditions. Data adapted from studies on similar short-chain PEG modifications.[1]
Experimental Protocols
This section details the protocol for the covalent conjugation of this compound to carboxylated nanoparticles using carbodiimide chemistry. This two-step process involves the activation of the carboxyl groups on the nanoparticle surface with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS), followed by the addition of the amine-terminated PEG linker.
Materials and Reagents
-
Carboxylated nanoparticles (e.g., polystyrene, PLGA, or silica nanoparticles)
-
This compound (Molecular Weight: 207.23 g/mol )
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Deionized (DI) water
-
Centrifuge and appropriate centrifuge tubes
-
Probe sonicator or bath sonicator
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
Protocol 1: Surface Modification of Carboxylated Nanoparticles
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in DI water to a concentration of 10 mg/mL.
-
Sonicate the suspension for 5 minutes to ensure a homogenous dispersion.
-
Centrifuge the nanoparticle suspension at a speed appropriate for the nanoparticle size and density to pellet the particles.
-
Remove the supernatant and resuspend the nanoparticle pellet in Activation Buffer. Repeat this washing step twice to ensure the nanoparticles are fully equilibrated in the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in Activation Buffer.
-
To the nanoparticle suspension (10 mg/mL in Activation Buffer), add EDC to a final concentration of 4 mM and sulfo-NHS to a final concentration of 10 mM. For example, to 1 mL of nanoparticle suspension, add 8 µL of 10 mg/mL EDC solution and 22 µL of 10 mg/mL sulfo-NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).
-
-
Conjugation with this compound:
-
Prepare a 10 mg/mL solution of this compound in Coupling Buffer.
-
Centrifuge the activated nanoparticles to remove excess EDC and sulfo-NHS.
-
Carefully discard the supernatant and resuspend the pellet in Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 10-fold molar excess of the PEG linker relative to the estimated surface carboxyl groups is a good starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final Tris concentration of 50 mM to quench any unreacted sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
Centrifuge the nanoparticles and discard the supernatant.
-
Resuspend the nanoparticle pellet in DI water.
-
Repeat the centrifugation and resuspension steps three times to remove any unbound PEG linker and byproducts.
-
-
Characterization and Storage:
-
Resuspend the final purified this compound modified nanoparticles in an appropriate storage buffer (e.g., PBS).
-
Characterize the modified nanoparticles for their hydrodynamic diameter, polydispersity index (PDI), and zeta potential using DLS.
-
Store the nanoparticle suspension at 4°C.
-
Visualizations
Experimental Workflow
Caption: Workflow for the surface modification of nanoparticles.
Cellular Uptake Signaling Pathway
PEGylated nanoparticles are often internalized by cells through endocytosis. One of the major pathways is clathrin-mediated endocytosis.
References
Application Notes and Protocols for Amino-PEG3-CH2COOH in Hydrogel Formation for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are synthetic scaffolding materials extensively utilized in tissue engineering and regenerative medicine. Their high water content, biocompatibility, and tunable physical properties make them ideal for mimicking the native extracellular matrix (ECM).[1] However, PEG itself is bio-inert and does not promote cell adhesion or other crucial biological activities.[1] To overcome this limitation, PEG hydrogels are often functionalized with bioactive molecules.
Amino-PEG3-CH2COOH is a heterobifunctional PEG linker that provides both an amine (-NH2) and a carboxylic acid (-COOH) group. This structure is highly valuable for covalently conjugating biomolecules, such as cell adhesion peptides, growth factors, and enzymes, to the hydrogel network.[2][][4] The terminal amine and carboxyl groups allow for versatile bioconjugation strategies, enabling the creation of hydrogels with tailored biological functionalities to direct cell behavior and promote tissue regeneration.
This document provides detailed application notes and protocols for the use of this compound in the formation of functionalized hydrogels for tissue engineering applications.
Principle of Use: A Versatile Bioconjugation Linker
The primary role of this compound in hydrogel formation is to act as a spacer and a reactive handle for the incorporation of bioactive molecules into the polymer network. The amine and carboxyl termini can be selectively reacted using various bioconjugation chemistries. For instance, the carboxylic acid can be activated to react with primary amines on a peptide (e.g., the N-terminus or the side chain of lysine), while the amine group on the PEG linker can be used for subsequent crosslinking into the hydrogel backbone. This allows for precise control over the presentation and density of bioactive cues within the 3D hydrogel environment.
Data Presentation
Table 1: Representative Mechanical Properties of Functionalized PEG Hydrogels
The mechanical properties of PEG hydrogels can be tuned to match those of specific tissues by varying the PEG concentration and crosslinking density. The incorporation of this compound-linked peptides typically has a minor effect on the bulk mechanical properties at low concentrations.
| PEG Concentration (wt%) | Crosslinker Type | Storage Modulus (G') (Pa) | Reference |
| 3 | Glutaraldehyde | 258 | [5] |
| 7 | Glutaraldehyde | 4196 | [5] |
| 5 | MMP-sensitive peptide | ~1000 | [6] |
| 10 | MMP-sensitive peptide | ~4000 | [6] |
| 7.5 | Laminin-derived peptides | ~1200 | [7] |
Note: These values are representative and can vary significantly based on the specific PEG architecture (e.g., number of arms), molecular weight, and crosslinking chemistry.
Table 2: Common Cell Adhesion Peptides for Hydrogel Functionalization
This compound can be used to incorporate a variety of cell adhesion peptides to promote cell attachment and signaling.
| Peptide Sequence | Originating Protein | Primary Cell Interaction | Reference |
| RGD (Arg-Gly-Asp) | Fibronectin | Integrin-mediated cell adhesion | [1][8] |
| YIGSR (Tyr-Ile-Gly-Ser-Arg) | Laminin | Endothelial cell adhesion and tubule formation | [1][8] |
| IKVAV (Ile-Lys-Val-Ala-Val) | Laminin | Neurite outgrowth and cell adhesion | [1] |
Experimental Protocols
Protocol 1: Covalent Immobilization of a Cell Adhesion Peptide (RGD) to this compound
This protocol describes the conjugation of a peptide with a primary amine (e.g., at the N-terminus or on a lysine residue) to the carboxylic acid group of this compound using carbodiimide chemistry.
Materials:
-
This compound
-
GRGDS peptide (or other peptide of interest)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF in a molar ratio of 1:1.2:1.2.
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid group.
-
Dissolve the GRGDS peptide in a minimal amount of DMF.
-
Add the peptide solution to the activated PEG solution at a molar ratio of 1:1 (PEG:peptide).
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Quench the reaction by adding a small amount of water.
-
Dialyze the reaction mixture against deionized water for 48 hours, changing the water every 12 hours, to remove unreacted reagents.
-
Lyophilize the dialyzed solution to obtain the purified RGD-PEG3-NH2 conjugate.
-
Confirm conjugation using techniques such as NMR or MALDI-TOF mass spectrometry.
Protocol 2: Formation of a Peptide-Functionalized PEG Hydrogel via Michael-Type Addition
This protocol describes the formation of a hydrogel by reacting the amine-terminated peptide-PEG conjugate with a multi-arm PEG-acrylate. This is a common and cytocompatible crosslinking strategy.
Materials:
-
RGD-PEG3-NH2 (from Protocol 1)
-
8-arm PEG-Acrylate (or other multi-arm PEG-acrylate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile cell culture medium (if encapsulating cells)
-
Cells for encapsulation (optional)
Procedure:
-
Prepare a stock solution of 8-arm PEG-Acrylate in PBS. The concentration will determine the final hydrogel stiffness (e.g., 10-20% w/v).
-
Prepare a stock solution of the RGD-PEG3-NH2 conjugate in PBS. The concentration will determine the final density of the adhesion ligand.
-
To form the hydrogel, mix the 8-arm PEG-Acrylate solution with the RGD-PEG3-NH2 solution. The final concentrations should be determined based on the desired mechanical properties and bioactivity. For cell encapsulation, resuspend the cells in the RGD-PEG3-NH2 solution before mixing with the PEG-Acrylate solution.
-
Pipette the mixture into a mold or the desired culture vessel.
-
Gelation will occur at 37°C. The gelation time can vary from minutes to an hour depending on the concentration and reactivity of the components.[9]
-
After gelation is complete, add cell culture medium to the hydrogels.
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio:
-
Prepare hydrogel samples of a known initial weight (Wi).
-
Immerse the hydrogels in PBS at 37°C.
-
At various time points, remove the hydrogels, gently blot the surface to remove excess water, and record the weight (Ws).
-
The swelling ratio is calculated as (Ws - Wi) / Wi.[5]
B. Mechanical Testing (Rheology):
-
Use an oscillatory rheometer with a parallel plate geometry.
-
Place a hydrogel disc of a defined thickness and diameter on the bottom plate.
-
Lower the top plate to contact the hydrogel.
-
Perform a frequency sweep at a constant strain (typically 1%) to determine the storage modulus (G') and loss modulus (G'').[5][10]
Visualizations
Caption: Experimental workflow for peptide conjugation and hydrogel formation.
Caption: Integrin-mediated cell signaling initiated by RGD peptides.
Conclusion
This compound is a valuable tool for the development of bioactive hydrogels for tissue engineering. Its heterobifunctional nature allows for the straightforward and specific incorporation of a wide range of biomolecules, enabling the creation of customized microenvironments that can guide cell fate and promote tissue regeneration. The protocols and data presented here provide a foundation for researchers to design and fabricate functionalized PEG hydrogels for their specific research and therapeutic applications.
References
- 1. Influence of Cell-Adhesive Peptide Ligands on Poly(ethylene glycol) Hydrogel Physical, Mechanical and Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encoding Hydrogel Mechanics via Network Cross-Linking Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization of Cell-Adhesive Laminin Peptides in Degradable PEGDA Hydrogels Influences Endothelial Cell Tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-protected Amino-PEG3-CH2COOH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-protected Amino-PEG3-CH2COOH is a hydrophilic linker utilized in solid-phase peptide synthesis (SPPS) to incorporate a triethylene glycol spacer into peptides. This process, known as PEGylation, can significantly enhance the therapeutic properties of peptides by improving their solubility, stability, and bioavailability. The covalent attachment of the polyethylene glycol (PEG) chain can shield the peptide from proteolytic enzymes, potentially extending its circulatory half-life and reducing immunogenicity. The Fmoc-NH-PEG3-CH2COOH linker features a terminal carboxylic acid for coupling to a free amine on the resin-bound peptide and an Fmoc-protected amine that allows for further extension of the peptide chain or the addition of other moieties after deprotection.
Key Applications
The incorporation of Fmoc-Amino-PEG3-CH2COOH into synthetic peptides offers several advantages, making it a valuable tool in drug discovery and development:
-
Enhanced Solubility: The hydrophilic nature of the PEG linker significantly improves the solubility of hydrophobic peptides in aqueous solutions.
-
Increased Stability: PEGylation can protect peptides from degradation by proteolytic enzymes, thereby increasing their stability in biological environments.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the peptide, reducing the likelihood of an immune response.
-
Improved Pharmacokinetics: By increasing solubility and stability, PEGylation can extend the in vivo half-life of peptides, leading to improved bioavailability and potentially less frequent dosing.
-
Drug Delivery: PEGylated peptides can be designed for targeted drug delivery applications.
Experimental Protocols
This section provides detailed protocols for the incorporation of Fmoc-Amino-PEG3-CH2COOH into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-protected amino acids
-
Fmoc-Amino-PEG3-CH2COOH
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, HCTU, or COMU)
-
HOBt or Oxyma (optional, as an additive to coupling reagents)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, anhydrous
Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle
This protocol outlines the standard steps for elongating a peptide chain on a solid support.
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove residual piperidine and byproducts.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Coupling of Fmoc-Amino-PEG3-CH2COOH
This protocol details the specific steps for attaching the PEG linker to the N-terminus of the growing peptide chain.
-
Deprotection of the N-terminal Amino Acid: Perform the Fmoc deprotection of the last coupled amino acid on the resin as described in Protocol 1, step 2.
-
Coupling of the PEG Linker:
-
In a separate vial, dissolve Fmoc-Amino-PEG3-CH2COOH (2-3 equivalents), a coupling reagent (e.g., HATU, 1.95 equivalents), and an additive (e.g., HOAt, 2 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the solution to activate the carboxylic acid of the PEG linker.
-
Immediately add the activated PEG linker solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized PEGylated peptide from the resin and the removal of side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Data Presentation
The following tables summarize typical quantitative parameters for the key steps in the synthesis of a PEGylated peptide using Fmoc-Amino-PEG3-CH2COOH.
| Table 1: Fmoc Deprotection Parameters | |
| Parameter | Value/Condition |
| Reagent | 20% Piperidine in DMF (v/v) |
| Treatment Time (1st) | 5 - 10 minutes |
| Treatment Time (2nd) | 15 - 20 minutes |
| Temperature | Room Temperature |
| Number of Washes (DMF) | 5 - 7 |
| Table 2: Standard Amino Acid Coupling Parameters | |
| Parameter | Value/Condition |
| Fmoc-Amino Acid | 3 - 5 equivalents |
| Coupling Reagent (e.g., HBTU) | 3 - 5 equivalents |
| Base (DIPEA) | 6 - 10 equivalents |
| Solvent | DMF |
| Reaction Time | 1 - 2 hours |
| Temperature | Room Temperature |
| Table 3: Fmoc-Amino-PEG3-CH2COOH Coupling Parameters | |
| Parameter | Value/Condition |
| Fmoc-Amino-PEG3-CH2COOH | 2 - 3 equivalents |
| Coupling Reagent (e.g., HATU) | 1.95 - 2.9 equivalents |
| Additive (e.g., HOAt) | 2 - 3 equivalents |
| Base (DIPEA) | 4 - 6 equivalents |
| Solvent | DMF |
| Reaction Time | 2 - 4 hours |
| Temperature | Room Temperature |
| Table 4: Final Cleavage and Deprotection Parameters | |
| Parameter | Value/Condition |
| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5, v/v/v) |
| Reaction Time | 2 - 3 hours |
| Temperature | Room Temperature |
| Precipitation Solvent | Cold Diethyl Ether |
Visualizations
The following diagrams illustrate the key workflows and chemical structures involved in the synthesis of a PEGylated peptide using Fmoc-Amino-PEG3-CH2COOH.
Caption: Workflow for Solid-Phase Synthesis of a PEGylated Peptide.
Caption: Structure of Fmoc-PEG-Peptide on Solid Support.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Amino-PEG3-CH2COOH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Amino-PEG3-CH2COOH and its conjugates.
Troubleshooting Guide
Low solubility of your this compound conjugate can manifest as precipitation, turbidity, or incomplete dissolution during your experiments. This guide provides a systematic approach to diagnose and resolve these issues.
Problem: Precipitate forms or solution is cloudy upon dissolving the conjugate in an aqueous buffer.
| Potential Cause | Recommended Solution |
| pH is near the Isoelectric Point (pI) | This compound is a zwitterionic molecule, possessing both a basic amino group and an acidic carboxylic acid group. At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal hydration and lowest aqueous solubility. Adjust the pH of your buffer to be at least 1-2 pH units away from the estimated pI. For this molecule, the pI is likely in the weakly acidic to neutral range. Try dissolving the conjugate in a buffer with a pH of 8.0 or higher, or a pH of 4.0 or lower. |
| Insufficient Solvent Polarity | While the PEG linker enhances water solubility, the conjugated molecule may be hydrophobic, reducing the overall solubility of the conjugate in aqueous solutions. |
| 1. Prepare a Concentrated Stock Solution in an Organic Co-solvent: First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). 2. Gradual Addition to Aqueous Buffer: Add the stock solution dropwise to your aqueous buffer while gently vortexing or stirring. Ensure the final concentration of the organic solvent in your aqueous buffer is low (typically <10% v/v) to avoid negative impacts on downstream biological assays. | |
| High Conjugate Concentration | The concentration of the conjugate may exceed its solubility limit in the chosen solvent system. |
| 1. Reduce the Working Concentration: If experimentally feasible, lower the final concentration of the conjugate in your solution. 2. Perform a Solubility Test: Systematically test the solubility at various concentrations to determine the upper limit for your specific experimental conditions. | |
| Salt Concentration | The ionic strength of the buffer can influence the solubility of charged molecules. |
| 1. Modify Salt Concentration: Empirically test the effect of varying the salt concentration (e.g., 50 mM, 150 mM, 500 mM NaCl) in your buffer. For some conjugates, increasing ionic strength can enhance solubility ("salting in"), while for others it can decrease it ("salting out"). |
Workflow for Troubleshooting Solubility Issues
Preventing aggregation of proteins modified with Amino-PEG3-CH2COOH
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using Amino-PEG3-CH2COOH to modify proteins, with a focus on preventing and mitigating protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a heterobifunctional linker that contains a primary amine (-NH2) group and a carboxylic acid (-COOH) group, separated by a 3-unit polyethylene glycol (PEG) spacer.[1][2] The PEG spacer is hydrophilic, which helps to increase the solubility of the modified protein in aqueous solutions.[3] This linker is commonly used in bioconjugation, including the development of PROTACs (Proteolysis Targeting Chimeras), to connect two different molecules.[2][4] The carboxylic acid end can be activated (e.g., using EDC and NHS) to react with primary amines (like the side chain of lysine residues) on a protein, forming a stable amide bond.[1][3]
Q2: What are the primary causes of protein aggregation during modification with PEG linkers?
Protein aggregation during and after PEGylation can be attributed to several factors:
-
High Protein Concentration: Increased proximity of protein molecules enhances the chance of intermolecular interactions and aggregation.[5]
-
Over-labeling: The addition of too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), potentially reducing its solubility.
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly affect protein stability.[5] Deviating from a protein's optimal range can expose hydrophobic regions, leading to aggregation.[5]
-
Hydrophobicity of the Linker: While the PEG component is hydrophilic, the overall modification can sometimes lead to conformational changes that promote aggregation.[5]
-
Intermolecular Cross-linking: If both ends of the linker react with different protein molecules, it can cause cross-linking and aggregation. While this compound is designed for controlled, stepwise conjugation, improper reaction conditions could potentially lead to side reactions.
Q3: How can I detect and quantify protein aggregation?
Several methods can be used to assess the aggregation state of your protein sample:
-
Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from large aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules by size. Aggregates will appear as earlier-eluting peaks (in the void volume for very large aggregates) compared to the monomeric protein.[5]
Troubleshooting Guide: Protein Aggregation
This section addresses common aggregation problems encountered when modifying proteins with this compound.
Problem 1: My protein solution becomes cloudy or precipitates immediately after adding the activated PEG linker.
This issue often points to problems with reagent solubility or localized high concentrations.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Reagent Solubility | Dissolve the activated this compound in a small amount of a compatible, anhydrous organic solvent (e.g., DMSO or DMF) before adding it to the aqueous protein solution. | NHS esters can have limited solubility in aqueous buffers. Adding the solid reagent directly can cause it to precipitate. |
| Localized High Reagent Concentration | Add the dissolved linker to the protein solution slowly and dropwise while gently stirring. | This prevents localized areas of high reagent concentration that can lead to rapid, uncontrolled reactions and protein precipitation. |
| Incorrect Buffer pH | Ensure the reaction buffer pH is between 7.2 and 8.5 for efficient labeling of primary amines. | While NHS ester reactions are more efficient at slightly alkaline pH, some proteins are unstable at higher pH values. If your protein is pH-sensitive, using a buffer closer to physiological pH (7.4) may be necessary, though the reaction will proceed more slowly. |
Problem 2: Aggregation occurs during the reaction or upon storage.
If aggregation appears over the course of the reaction, the issue is likely related to the stability of the protein under the chosen conditions or the degree of modification.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing protein aggregation during PEGylation.
Problem 3: My purified, PEGylated protein is less soluble or forms soluble aggregates.
Even after successful conjugation and purification, the properties of the protein are altered, which can affect its long-term stability.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Altered Protein pI | Characterize the isoelectric point (pI) of the conjugated protein. Adjust the storage buffer pH to be at least 1 unit away from the new pI. | Proteins are often least soluble at their pI.[6] Modifying lysine residues neutralizes their positive charge, which will lower the protein's pI and change its solubility profile. |
| Increased Hydrophobic Interactions | Add stabilizing excipients to the storage buffer. See the table below for recommendations. | The PEG chain can shield the protein, but in some cases, new hydrophobic patches may become exposed or interact, leading to self-association into soluble aggregates.[7] |
| Inappropriate Storage Temperature | Store the purified conjugate at an appropriate temperature. For long-term storage, flash-freeze aliquots in a cryoprotectant (e.g., 10-20% glycerol) and store at -80°C.[6] | Repeated freeze-thaw cycles can induce aggregation. Storing purified proteins at 4°C is generally only suitable for short periods.[6] |
Key Experimental Protocols & Data
Table 1: Recommended Buffer Additives to Prevent Aggregation
The addition of stabilizing excipients to the reaction or storage buffer can significantly improve protein solubility.[5]
| Additive | Recommended Concentration | Mechanism of Action |
| L-Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[5] |
| Sucrose | 5-10% (w/v) | Acts via preferential exclusion, increasing the thermodynamic stability of the protein's native state.[5] |
| Glycerol | 10-25% (v/v) | Stabilizes proteins and acts as a cryoprotectant during freezing.[6] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactant that reduces surface tension and prevents surface-induced aggregation.[5] |
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group to form an NHS ester, making it reactive toward primary amines on the protein.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES buffer (pH 5.0 - 6.0)
Procedure:
-
Dissolve this compound in anhydrous DMSO to a desired concentration (e.g., 100 mM).
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer. A common strategy is to use a molar excess relative to the PEG linker. For example, for every 1 equivalent of PEG, use 5 equivalents of EDC and 2 equivalents of NHS.[8]
-
Add the EDC/NHS solution to the dissolved this compound.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[8]
-
The activated PEG-NHS ester is now ready for immediate use in the protein conjugation reaction. Do not store the activated linker, as the NHS ester is susceptible to hydrolysis.
Protocol 2: Screening for Optimal Protein PEGylation Conditions
To minimize aggregation, it is critical to identify the optimal reaction conditions for your specific protein. This is best done through small-scale screening experiments.
Objective: To determine the ideal protein concentration, PEG:protein molar ratio, and pH that results in efficient conjugation with minimal aggregation.
Procedure:
-
Prepare Protein: Dialyze the protein into an amine-free buffer (e.g., PBS or HEPES) at a pH between 7.2 and 8.0.
-
Set up Screening Reactions: In a multi-well plate or microcentrifuge tubes, set up a matrix of reactions. Vary one parameter at a time.
-
Protein Concentration: Test a range (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).
-
PEG:Protein Molar Ratio: Test a range of molar excesses of the activated PEG linker (e.g., 5:1, 10:1, 20:1).
-
pH: Test a few pH values within the 7.2-8.0 range, if your protein is stable across this range.
-
-
Reaction: Add the freshly activated PEG linker (from Protocol 1) to each protein solution.
-
Incubation: Incubate reactions for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Analysis: After incubation, analyze each reaction for:
-
Visual Aggregation: Note any turbidity or precipitates.
-
Degree of Labeling & Aggregation: Use SDS-PAGE to observe the shift in molecular weight of the modified protein and SEC to quantify the percentage of monomer vs. aggregate.
-
-
Selection: Choose the condition that provides a good yield of the PEGylated monomer with the lowest amount of aggregation.
Diagram: Key Factors Contributing to Protein Aggregation
This diagram illustrates the interplay of factors that can lead to the aggregation of proteins during chemical modification.
Caption: The relationship between experimental conditions and protein aggregation.
References
- 1. Amino-PEG3-acid, 784105-33-5 | BroadPharm [broadpharm.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Fmoc-NH-PEG3-CH2COOH CAS#: 139338-72-0 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Amino-PEG3-CH2COOH Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the molar ratio of Amino-PEG3-CH2COOH for successful conjugation reactions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the efficiency and consistency of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my protein/antibody for conjugation?
A1: The ideal molar ratio is dependent on several factors, including the concentration of your protein, the number of available primary amines (e.g., lysine residues) on its surface, and the desired degree of PEGylation. A common starting point is a 20-fold molar excess of the PEG linker to the protein when the protein concentration is between 1-10 mg/mL.[1][2][3] This typically results in the conjugation of 4-6 PEG molecules per antibody.[1][2][3] It is crucial to experimentally optimize this ratio for your specific application to achieve the desired level of modification.
Q2: How does my protein concentration affect the required molar ratio of the PEG linker?
A2: Dilute protein solutions require a greater molar excess of the PEG linker to achieve the same level of conjugation compared to more concentrated protein solutions.[1][2] This is because the lower concentration of the protein reduces the probability of successful collisions between the activated PEG linker and the protein's amine groups.
Q3: What are the optimal pH conditions for the two-step conjugation reaction?
A3: The conjugation process involves two key steps, each with its own optimal pH range:
-
Activation Step: The activation of the carboxyl group on this compound using EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-7.2.[4] MES buffer is commonly used for this step.
-
Conjugation Step: The reaction of the NHS-activated PEG with the primary amines on the target molecule is most efficient at a pH of 7-8.[4] Phosphate-buffered saline (PBS) is a suitable buffer for this stage.
Q4: What can I do if I observe low conjugation efficiency?
A4: Low conjugation efficiency can be caused by several factors. Consider the following troubleshooting steps:
-
Increase Molar Ratio: Gradually increase the molar excess of the this compound linker in your reaction.
-
Optimize pH: Ensure the pH of your activation and conjugation buffers are within the optimal ranges.
-
Check Reagent Quality: EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and allow them to warm to room temperature before opening to prevent condensation.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated PEG linker.[1][2][3]
Q5: How can I quench the reaction once it is complete?
A5: To stop the conjugation reaction, you can add a quenching reagent that will react with any remaining activated PEG linkers. Common quenching agents include Tris, glycine, or hydroxylamine.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Inadequate molar excess of PEG linker. | Increase the molar ratio of this compound to your target molecule. |
| Suboptimal pH for activation or conjugation. | Verify and adjust the pH of your reaction buffers. | |
| Inactive EDC or NHS. | Use fresh, properly stored EDC and NHS. | |
| Presence of primary amines in the buffer. | Use a non-amine containing buffer like PBS for the conjugation step.[1][2][3] | |
| Protein Precipitation | High concentration of organic solvent from PEG stock. | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) is low, typically below 10%. |
| Protein instability in the reaction buffer. | Perform a buffer exchange to ensure your protein is in a compatible buffer before starting the reaction. | |
| High Polydispersity (mixture of different PEG-protein species) | Molar ratio is too high, leading to excessive PEGylation. | Reduce the molar excess of the this compound linker. |
| Inconsistent reaction conditions. | Ensure thorough mixing and consistent temperature throughout the reaction. |
Experimental Protocols
Protocol: Two-Step EDC-NHS Conjugation of this compound to a Protein
This protocol describes the general procedure for activating the carboxylic acid of this compound and conjugating it to primary amines on a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 2 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS over the amount of this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG and other small molecules by size-exclusion chromatography (SEC) or dialysis using a desalting column.
-
Visualizations
Caption: Workflow for the two-step conjugation of this compound to a protein.
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Amino-PEG3-CH2COOH Conjugated Biomolecules
Welcome to the technical support center for the purification of biomolecules conjugated with Amino-PEG3-CH2COOH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying biomolecules conjugated with this compound?
The main challenges arise from the properties of the polyethylene glycol (PEG) linker and the nature of the conjugation reaction.[1] Key issues include:
-
Product Heterogeneity: The reaction often yields a mixture of mono-, di-, and poly-PEGylated species, as well as positional isomers.[2][]
-
Presence of Unreacted Materials: Unreacted biomolecule and excess this compound reagent are common impurities that need to be removed.[]
-
Aggregation: PEGylated molecules can sometimes aggregate, especially under harsh purification conditions.[2][4]
-
Analytical Difficulty: The PEG linker lacks a strong UV chromophore, which can make detection by standard HPLC methods challenging.[1][5]
-
Altered Physicochemical Properties: The attached PEG chain increases the hydrodynamic radius and can shield the surface charges of the biomolecule, altering its behavior in different chromatography modes.[]
Q2: Which purification techniques are most effective for this compound conjugated biomolecules?
A multi-step purification strategy is often necessary. The most common and effective methods include:
-
Size Exclusion Chromatography (SEC): Excellent for removing unreacted, low-molecular-weight PEG linkers and for separating aggregates from the desired conjugate.[] It separates molecules based on their hydrodynamic volume, which is significantly increased upon PEGylation.[]
-
Ion Exchange Chromatography (IEX): A powerful technique for separating molecules based on their surface charge.[] Since the neutral PEG chain can shield the charges on the biomolecule's surface, IEX is highly effective at resolving species with different degrees of PEGylation (e.g., separating mono-PEGylated from di-PEGylated and native proteins).[2][]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Often used as a final polishing step to achieve high purity.[2][] It separates molecules based on hydrophobicity.
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that also separates based on hydrophobicity.[2][]
Q3: How can I stop the conjugation reaction before purification?
If your this compound is activated (e.g., as an NHS ester) to react with primary amines on your biomolecule, the reaction can be quenched by adding a reagent with a primary amine.[4] Common quenching agents include Tris buffer, glycine, or ethanolamine, which will react with any remaining active esters on the PEG linker.[4]
Q4: How can I analyze the purity and composition of my final PEGylated product?
Several analytical techniques can be used to characterize your purified conjugate:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight after PEGylation and to get a qualitative sense of purity.
-
HPLC: Techniques like SEC and RP-HPLC can be used to assess purity and quantify different species.[6] Using a detector like a Charged Aerosol Detector (CAD) can overcome the low UV absorbance of PEG.[5][7]
-
Mass Spectrometry (MS): ESI-LC/MS is a powerful tool for confirming the mass of the conjugate and determining the degree of PEGylation.[6][8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your this compound conjugated biomolecule.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Conjugate | Incomplete conjugation reaction. | Optimize reaction conditions (e.g., molar ratio of PEG to biomolecule, pH, reaction time, temperature).[2] |
| Loss of product during purification steps. | Review each purification step for potential sources of loss. For SEC, ensure the column is correctly calibrated.[2] For IEX, optimize binding and elution conditions to ensure complete recovery. | |
| Presence of Unreacted Biomolecule | Inefficient conjugation reaction. | Increase the molar excess of the this compound reagent.[2] |
| Co-elution with the PEGylated product. | Optimize the separation method. In IEX, adjust the salt gradient to improve resolution.[2] In SEC, ensure there is a sufficient size difference for separation. | |
| Presence of Unreacted PEG Linker | Insufficient removal during initial purification. | Use a size-based method like SEC, dialysis, or ultrafiltration/diafiltration as a primary clean-up step.[4] Ensure adequate dialysis time or a sufficient number of diavolumes. |
| Product Heterogeneity (Multiple Peaks) | Presence of different PEGylated species (mono-, di-, etc.). | Use IEX to separate based on the degree of PEGylation.[2] Each additional PEG chain shields more charge, leading to different elution times. |
| Presence of positional isomers. | High-resolution techniques like analytical RP-HPLC or IEX may be required.[2][] This can be very challenging to resolve. | |
| Product Aggregation After Purification | Harsh purification conditions (e.g., organic solvents in RP-HPLC, high pressure). | Use a less harsh technique like HIC or perform purification at a lower temperature (e.g., 4°C).[2][4] Reduce the flow rate in chromatography steps. |
| Inappropriate buffer conditions. | Optimize buffer pH and ionic strength to maintain product solubility.[4] Consider adding excipients like arginine to reduce protein-protein interactions.[2] |
Experimental Protocols & Workflows
A successful purification strategy for this compound conjugated biomolecules typically involves a multi-step approach to remove unreacted reagents, aggregates, and undesired PEGylated species.
Caption: General experimental workflow for purifying PEGylated biomolecules.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
-
Objective: To remove unreacted this compound and separate aggregates.
-
Column: Select an SEC column with a fractionation range appropriate for the size of your PEGylated biomolecule.
-
Mobile Phase: A buffer that ensures the stability and solubility of your biomolecule (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Concentrate the reaction mixture if necessary.
-
Inject the sample onto the column. The volume should typically not exceed 2-5% of the total column volume.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Collect fractions and monitor the eluate using UV absorbance (e.g., at 280 nm for proteins).
-
Analyze the collected fractions by SDS-PAGE or mass spectrometry to identify those containing the purified conjugate, free from unreacted PEG and aggregates.[4]
-
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
-
Objective: To separate the target PEGylated biomolecule from the unreacted biomolecule and species with different degrees of PEGylation.
-
Column: Choose an anion or cation exchange column based on the isoelectric point (pI) of your biomolecule and the chosen buffer pH.
-
Buffers:
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures your molecule of interest binds to the column.
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).[2]
-
-
Procedure:
-
Equilibrate the IEX column with Buffer A.
-
Load the sample (e.g., pooled fractions from SEC) onto the column.
-
Wash the column with Buffer A to remove any unbound impurities.
-
Elute the bound molecules using a linear gradient of Buffer B (e.g., 0-100% over 20 column volumes). The unreacted biomolecule will typically elute first, followed by the mono-PEGylated, then di-PEGylated species, due to charge shielding by the PEG chains.
-
Collect fractions and analyze to identify those containing the desired product.[2]
-
Troubleshooting Logic
When encountering purification issues, a systematic approach can help identify the root cause.
Caption: Logical workflow for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enovatia.com [enovatia.com]
Common side reactions with Amino-PEG3-CH2COOH and how to avoid them
Welcome to the technical support center for Amino-PEG3-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker featuring a primary amine (-NH2) and a carboxylic acid (-COOH) group separated by a 3-unit polyethylene glycol (PEG) spacer. The hydrophilic PEG chain enhances solubility and reduces steric hindrance. Its primary applications are in bioconjugation and drug delivery, where it can be used to link two different molecules, such as a protein and a small molecule drug, or to functionalize surfaces.[1][2][3]
Q2: What are the most common side reactions when using this compound?
The most common side reactions are associated with the activation of the carboxyl group using carbodiimide chemistry (e.g., EDC/NHS) and potential issues related to the PEGylated conjugate. These include:
-
Hydrolysis of the activated NHS ester: This is a major competing reaction that reduces conjugation efficiency.[4][5]
-
Aggregation of the PEGylated biomolecule: The conjugation process can sometimes induce aggregation of proteins or other biomolecules.[6]
-
Intramolecular or Intermolecular Crosslinking: If both the amine and carboxyl groups of the linker react with a biomolecule that has multiple reactive sites, it can lead to unwanted self-conjugation or polymerization.[7]
-
Side reactions of the primary amine: The amine group can undergo undesired reactions, particularly in complex reaction mixtures or under suboptimal pH conditions.[8]
Q3: How does pH affect the conjugation reaction?
pH is a critical parameter. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the reaction of the resulting NHS ester with a primary amine is most efficient at a slightly basic pH (7.2-8.5).[9] Maintaining the optimal pH for each step is crucial for maximizing yield and minimizing side reactions.
Q4: Can I use any buffer for my conjugation reaction?
No. It is essential to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxyl groups, as these will compete with the intended reaction.[4][10] Recommended buffers for the activation step include MES, and for the conjugation step, phosphate-buffered saline (PBS) or borate buffer are suitable choices.[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low Conjugation Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS ester | Work quickly and use freshly prepared reagents. Maintain a pH of 7.2-8.5 during the amine coupling step, as higher pH values significantly accelerate hydrolysis.[4][11] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis.[4] |
| Suboptimal pH | Use a two-step pH protocol. Activate the carboxyl group at pH 4.5-6.0 with EDC/NHS, then raise the pH to 7.2-8.5 for the conjugation to the amine-containing molecule.[9] |
| Competing nucleophiles in the buffer | Ensure your buffers are free of primary amines (e.g., Tris, glycine). Use buffers like PBS or borate buffer for the conjugation step.[4][10] |
| Inactive reagents | Use high-quality, anhydrous solvents (e.g., DMSO, DMF) to prepare stock solutions of EDC and NHS immediately before use. Store reagents properly under desiccated conditions.[10] |
Problem 2: Aggregation or Precipitation of the Conjugate
| Potential Cause | Recommended Solution |
| High protein concentration | Reduce the concentration of the protein or biomolecule in the reaction mixture.[12] |
| Intermolecular cross-linking | Optimize the molar ratio of the linker to the biomolecule. A higher excess of the linker can sometimes favor intramolecular modification over intermolecular cross-linking.[12] Consider a sequential conjugation strategy if possible.[7] |
| Suboptimal reaction conditions | Optimize pH, temperature, and buffer composition to maintain the stability of your biomolecule. Perform reactions at lower temperatures (e.g., 4°C) to reduce the rate of aggregation.[12] |
| Poor linker solubility | Prepare a concentrated stock solution of the this compound linker in a water-miscible organic solvent like DMSO or DMF and add it to the reaction mixture dropwise with gentle stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation. |
Problem 3: Heterogeneous Product Mixture (Multiple PEGylated Species)
| Potential Cause | Recommended Solution |
| Multiple reactive sites on the biomolecule | If your biomolecule has multiple primary amines (e.g., lysine residues), you may get a mixture of PEGylated species. Consider site-specific conjugation strategies if a single, well-defined conjugate is necessary. |
| Self-polymerization of the linker | In a one-pot reaction with EDC, the amine of one linker molecule can react with the activated carboxyl of another. To avoid this, use a two-step protocol where the carboxyl group of the linker is first conjugated to one molecule, followed by purification, and then the amine group is reacted with the second molecule.[7] |
| Intramolecular cyclization | The amine group of the linker could potentially react with its own activated carboxyl group, especially under conditions that favor such reactions. This can be minimized by using a sequential addition of reagents and maintaining optimal concentrations. |
Data Presentation
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH and temperature increase, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[4] |
| 8.6 | 4 | 10 minutes[4] |
| 8.0 | Room Temperature | 210 minutes[7] |
| 8.5 | Room Temperature | 180 minutes[7] |
| 9.0 | Room Temperature | 125 minutes[7] |
Table 2: Recommended Buffers for EDC/NHS Chemistry
| Reaction Step | Recommended Buffers | Buffers to Avoid |
| Activation (pH 4.5-6.0) | MES | Buffers with primary amines (Tris, Glycine) or carboxylates. |
| Conjugation (pH 7.2-8.5) | PBS, Borate Buffer, HEPES | Buffers with primary amines (Tris, Glycine).[4][10] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Primary Amine
This protocol describes the activation of the carboxyl group of this compound and subsequent conjugation to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.
-
Prepare a stock solution of this compound in Activation Buffer or anhydrous DMSO.
-
Immediately before use, prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO.[9]
-
-
Activation of this compound (pH 6.0):
-
Dissolve this compound in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.5 equivalents) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Primary Amine (pH 7.2-7.5):
-
Prepare the amine-containing molecule in Coupling Buffer.
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule. Adjust the final pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using a desalting column or other appropriate chromatography method to remove excess reagents and byproducts.
-
Visualizations
Caption: Workflow for a two-step EDC/NHS conjugation using this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. peptide.com [peptide.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. α,ω-Bis-Amino PEG [rapp-polymere.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Challenges in the purification of PEGylated proteins and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated proteins.
Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during your purification experiments. Each problem is presented with potential causes and recommended solutions.
Problem: Low Yield of PEGylated Protein
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Inefficient PEGylation Reaction | Optimize the PEGylation reaction conditions, including the molar ratio of PEG to protein, pH, temperature, and reaction time. Ensure the activity of your PEG reagent. |
| Protein Precipitation during Purification | Screen different buffer conditions (pH, ionic strength) to enhance the solubility of the PEGylated protein. Consider adding stabilizing excipients such as arginine or glycerol.[1] |
| Non-specific Binding to Chromatography Resin | For Size Exclusion Chromatography (SEC), adding modifiers like arginine to the mobile phase can reduce non-specific interactions.[2] For Ion Exchange (IEX) and Hydrophobic Interaction Chromatography (HIC), optimize the salt concentration and pH of your buffers. |
| Loss during Diafiltration/Ultrafiltration | Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain your PEGylated protein while allowing smaller impurities to pass through. Check for membrane integrity. |
| Proteolytic Degradation | Add protease inhibitors to your sample and buffers, and perform purification steps at low temperatures (4°C) to minimize enzymatic activity.[3][4] |
Problem: Poor Resolution and Co-elution of Species
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Chromatography Method | The chosen chromatography technique may not be suitable for the specific separation challenge. Consider a multi-step purification strategy combining different chromatography methods (e.g., IEX followed by SEC or HIC). |
| Inappropriate Column Choice | For SEC, ensure the column's fractionation range is suitable for the size difference between your PEGylated species.[5] For IEX, the charge differences may be too subtle; a shallower gradient or a different type of ion exchanger might be necessary. For HIC, the hydrophobicity difference might not be significant; try a resin with a different ligand or hydrophobicity. |
| Incorrect Buffer Conditions | Optimize the pH and salt gradient for IEX and HIC to enhance the separation of species with small physicochemical differences. For SEC, ensure the mobile phase composition does not promote interactions with the stationary phase. |
| High Sample Load | Overloading the column can lead to band broadening and poor resolution. Reduce the sample volume or concentration. |
| Flow Rate is Too High | A lower flow rate can improve resolution by allowing more time for mass transfer and interaction with the stationary phase.[2] |
Problem: Presence of Unreacted PEG
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Inefficient Removal by SEC | Use a column with a smaller pore size or a longer column to improve the separation of the high molecular weight PEGylated protein from the smaller, unreacted PEG.[2] |
| Inadequate Diafiltration/Ultrafiltration | Perform additional diafiltration volumes or use a membrane with a more appropriate MWCO to ensure complete removal of free PEG. |
| Co-elution in IEX or HIC | Unreacted PEG should not bind to IEX or HIC columns. If it is present in the eluate, it may be entrapped with the protein. Ensure proper column packing and equilibration. |
Problem: Protein Aggregation during Purification
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Harsh Elution Conditions | In IEX, high salt concentrations or extreme pH in elution buffers can induce aggregation. In HIC, the conditions for binding (high salt) can sometimes promote aggregation.[1] Use the mildest possible elution conditions. |
| Instability of the PEGylated Protein | The PEGylation process itself can sometimes alter the stability of the protein. Screen for optimal buffer conditions (pH, ionic strength, additives) that maintain the stability of the PEGylated conjugate.[1][4] |
| High Protein Concentration | Concentrated protein solutions are more prone to aggregation. Perform purification at a lower protein concentration if possible. |
| Temperature Effects | Perform all purification steps at a controlled, low temperature (e.g., 4°C) to minimize the risk of aggregation.[4] |
Frequently Asked Questions (FAQs)
1. What is the first step I should take to purify my PEGylated protein?
The initial purification step often depends on the primary contaminants. Size Exclusion Chromatography (SEC) is a good first choice to separate the larger PEGylated protein from smaller unreacted PEG and native protein.[][7] Ion Exchange Chromatography (IEX) is also very effective, especially for separating species with different degrees of PEGylation.[]
2. How can I separate mono-PEGylated from multi-PEGylated proteins and positional isomers?
Ion Exchange Chromatography (IEX) is often the most powerful technique for this purpose. The attachment of a neutral PEG chain shields the protein's surface charges, leading to altered retention on the IEX column.[] Different degrees of PEGylation and even positional isomers can result in sufficiently different surface charge distributions to allow for separation.[] Hydrophobic Interaction Chromatography (HIC) can also be used, as the addition of PEG can alter the protein's hydrophobicity.[7]
3. Why is my PEGylated protein eluting in the void volume of the SEC column?
This typically indicates that the PEGylated protein is very large and exceeds the exclusion limit of the column, or that it has aggregated. If aggregation is suspected, analyze the sample by dynamic light scattering (DLS) or native PAGE. Consider using a column with a larger pore size.
4. Can I use Reversed-Phase Chromatography (RPC) for purifying PEGylated proteins?
While RPC can offer high resolution and is often used for analytical purposes, the use of organic solvents can lead to protein denaturation.[] It is generally not the preferred method for preparative purification of PEGylated proteins where maintaining the native structure is crucial.
5. How do I remove the high salt concentration from my sample after IEX or HIC?
Diafiltration or ultrafiltration using a membrane with an appropriate MWCO is a common and effective method for buffer exchange and salt removal. Alternatively, a desalting column (a type of SEC) can be used.
Quantitative Data on Purification Outcomes
The following table summarizes typical recovery and purity data for different purification methods. Note that these values are illustrative and will vary depending on the specific protein, PEG, and experimental conditions.
| Purification Method | Target Species | Recovery (%) | Purity (%) | Key Considerations |
| Size Exclusion Chromatography (SEC) | Mono-PEGylated Protein | 80-95 | >90 | Good for removing unreacted PEG and native protein. Resolution of different PEGylated species can be challenging. |
| Ion Exchange Chromatography (IEX) | Mono-PEGylated Protein | 70-90 | >95 | Excellent for separating based on the degree of PEGylation and positional isomers. |
| Hydrophobic Interaction Chromatography (HIC) | Mono-PEGylated Protein | 60-85 | >95 | Can be effective for separating species with different hydrophobicities. Optimization of salt type and concentration is critical. |
| Multi-step (e.g., IEX followed by SEC) | Mono-PEGylated Protein | 50-80 | >99 | Often required to achieve high purity by removing multiple contaminants. |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below.
Protocol 1: Size Exclusion Chromatography (SEC)
Objective: To separate PEGylated proteins from unreacted PEG and native protein based on size.
Materials:
-
Column: A high-resolution size exclusion column with a fractionation range appropriate for the size of the PEGylated protein (e.g., Superdex 200 Increase, TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer that ensures protein stability. The buffer should be filtered and degassed.
-
Sample: PEGylation reaction mixture, centrifuged and filtered (0.22 µm) to remove any precipitates.
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should typically be less than 2% of the total column volume.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or other analytical techniques to identify the fractions containing the purified PEGylated protein.
Protocol 2: Ion Exchange Chromatography (IEX)
Objective: To separate PEGylated proteins based on differences in surface charge.
Materials:
-
Column: A cation or anion exchange column (e.g., SP Sepharose, Q Sepharose). The choice depends on the isoelectric point (pI) of the protein and the desired pH of the separation.
-
Binding Buffer (Buffer A): A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): Binding buffer containing a high concentration of salt (e.g., 1 M NaCl).
-
Sample: The PEGylation reaction mixture, buffer exchanged into the binding buffer.
Procedure:
-
Column Equilibration: Equilibrate the IEX column with binding buffer until the pH and conductivity of the outlet match the inlet.
-
Sample Loading: Load the prepared sample onto the column.
-
Washing: Wash the column with binding buffer to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the fractions by SDS-PAGE to identify the purified PEGylated species.
Protocol 3: Hydrophobic Interaction Chromatography (HIC)
Objective: To separate PEGylated proteins based on differences in hydrophobicity.
Materials:
-
Column: A HIC column with an appropriate ligand (e.g., Phenyl, Butyl, or Octyl Sepharose).
-
Binding Buffer (Buffer A): A buffer containing a high concentration of a lyotropic salt (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Elution Buffer (Buffer B): The same buffer as Buffer A but without the salt.
-
Sample: The PEGylation reaction mixture with salt added to match the binding buffer conditions.
Procedure:
-
Column Equilibration: Equilibrate the HIC column with binding buffer.
-
Sample Loading: Load the salt-adjusted sample onto the column.
-
Washing: Wash the column with binding buffer.
-
Elution: Elute the bound proteins using a reverse salt gradient (e.g., 100-0% Buffer A over 20 column volumes).
-
Fraction Collection: Collect fractions during the elution.
-
Analysis: Analyze the fractions by SDS-PAGE and other methods to identify the desired PEGylated protein.
Visualizations
Experimental Workflow: Protein PEGylation and Purification
Caption: A typical workflow for producing and purifying PEGylated proteins.
Troubleshooting Logic: Low Purification Yield
Caption: A logical workflow for troubleshooting low yield in PEGylated protein purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. bitesizebio.com [bitesizebio.com]
- 7. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Amide Bonds with Amino-PEG3-CH2COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the stability of amide bonds formed with the linker Amino-PEG3-CH2COOH. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: How stable is a typical amide bond formed with this compound?
Amide bonds are generally considered to be highly stable, which is why they are prevalent in peptides and proteins.[1][2] Under neutral physiological conditions (pH ~7.4) and in the absence of specific enzymes, the half-life of an amide bond can be hundreds of years.[1][2] However, the actual stability of your conjugate can be influenced by several factors, including the specific molecular context, storage conditions, and the presence of enzymes.
Q2: What are the primary factors that can lead to the instability of an amide bond in my PEGylated conjugate?
Several factors can contribute to the cleavage of the amide bond in your this compound conjugate:
-
pH: The amide bond is most stable at a neutral pH. Its hydrolysis is significantly accelerated under both acidic (pH < 5) and basic (pH > 9) conditions.[1]
-
Temperature: Higher temperatures increase the rate of hydrolytic cleavage. For this reason, it is crucial to store your conjugates at recommended low temperatures.
-
Enzymatic Degradation: The presence of proteases or amidases in your experimental system (e.g., in plasma or cell culture media) can lead to enzymatic cleavage of the amide bond.
-
Neighboring Group Participation: Functional groups within the conjugated molecule that are in close proximity to the amide bond can sometimes catalyze its cleavage, a phenomenon known as anchimeric assistance.[3]
Q3: How does the PEG component of the linker affect the stability of the amide bond?
The polyethylene glycol (PEG) chain in this compound generally enhances the stability of the conjugate. It can provide a protective hydrophilic shield around the amide bond, potentially hindering the approach of hydrolytic agents or enzymes.[4] However, the length and conformation of the PEG chain can influence this shielding effect.[4][5]
Q4: What are the main chemical pathways for non-enzymatic amide bond degradation?
There are two primary mechanisms for non-enzymatic amide bond cleavage in aqueous solutions:
-
Direct Hydrolysis (Scission): This involves the direct attack of a water molecule or a hydroxide ion on the carbonyl carbon of the amide bond. This pathway is dominant at highly acidic or basic pH.
-
Intramolecular Aminolysis (Backbiting): This occurs when a nearby nucleophilic group within the same molecule (like a primary amine) attacks the amide carbonyl, leading to cleavage. This mechanism can be significant at neutral pH.
Troubleshooting Guide: Unstable Amide Bonds
This guide provides a systematic approach to troubleshooting issues related to the instability of your this compound conjugate.
// Nodes start [label="Start:\nAmide Bond Instability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_storage [label="Verify Storage Conditions\n(pH, Temperature, Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; storage_ok [label="Storage Conditions Correct?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; adjust_storage [label="Action:\nAdjust pH to 7.0-7.5\nStore at -20°C or -80°C\nUse Non-Reactive Buffers", fillcolor="#34A853", fontcolor="#FFFFFF"]; forced_degradation [label="Perform Forced Degradation Study\n(Acid, Base, Oxidative, Thermal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze_degradation [label="Analyze Degradation Products\n(LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Predominant Hydrolysis?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; enzymatic_degradation [label="Assess Enzymatic Degradation\n(Plasma/Cell Media Stability Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzymatic_issue [label="Significant Degradation?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; structural_modification [label="Action:\nConsider Linker Modification\n(e.g., steric hindrance)\nor Alternative Conjugation Site", fillcolor="#34A853", fontcolor="#FFFFFF"]; reassess_formulation [label="Action:\nRe-evaluate Formulation Buffer\n(e.g., different salts, excipients)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Stable Conjugate Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_storage; check_storage -> storage_ok; storage_ok -> adjust_storage [label=" No"]; adjust_storage -> end; storage_ok -> forced_degradation [label=" Yes"]; forced_degradation -> analyze_degradation; analyze_degradation -> hydrolysis; hydrolysis -> reassess_formulation [label=" Yes"]; hydrolysis -> enzymatic_degradation [label=" No"]; reassess_formulation -> end; enzymatic_degradation -> enzymatic_issue; enzymatic_issue -> structural_modification [label=" Yes"]; enzymatic_issue -> reassess_formulation [label=" No"]; structural_modification -> end; } Caption: Troubleshooting workflow for unstable amide bonds.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of the conjugate in aqueous buffer. | Suboptimal pH of the buffer: The buffer pH may be too acidic or too basic, accelerating hydrolysis. | Ensure the pH of your storage and assay buffers is in the neutral range (pH 7.0-7.5). Use non-nucleophilic buffers like phosphate or HEPES. |
| Inappropriate storage temperature: Elevated temperatures can significantly increase the rate of hydrolysis. | Store your conjugate at -20°C or -80°C for long-term stability. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles. | |
| Reactive buffer components: Some buffer components can actively participate in the degradation of the amide bond. | Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that could compete with water in hydrolysis or participate in other side reactions. | |
| Loss of conjugate integrity in biological samples (e.g., plasma, serum). | Enzymatic cleavage: Proteases or other enzymes present in the biological matrix may be cleaving the amide bond. | Perform an in vitro plasma stability assay to confirm enzymatic degradation. Consider adding protease inhibitors to your experimental system if appropriate. If the conjugate is intended for in vivo use, this may be an inherent property that needs to be considered in the design. |
| Neighboring group participation: A functional group on the conjugated molecule may be catalyzing the cleavage of the amide bond. | This is an intrinsic property of the conjugate. If this is suspected, consider redesigning the conjugate by choosing a different conjugation site on the molecule to distance the participating group from the amide bond. | |
| Inconsistent stability results between batches. | Variability in conjugation reaction: Incomplete reaction or formation of side products during the EDC/NHS coupling can lead to less stable products. | Ensure your EDC and NHS reagents are fresh and anhydrous. Optimize the molar ratios of EDC and NHS.[6] Quench the reaction properly to avoid side reactions. Purify the conjugate thoroughly to remove unreacted components. |
Quantitative Data on Amide Bond Stability
| Condition | Temperature | Approximate Half-Life (t½) | Reference |
| pH 7.0 (Neutral) | 25°C | ~267 years | [1] |
| pH 7.5 | 25°C | ~1800 hours (for an ester linkage) | [7] |
| pH 7.5 | 50°C | ~40 hours (for an ester linkage) | [7] |
| pH 8.5 | 25°C | ~225 hours (for an ester linkage) | [7] |
| pH 8.5 | 50°C | ~30 hours (for an ester linkage) | [7] |
| Acidic/Basic Conditions | Elevated | Minutes to hours | [7] |
Note: The data for ester linkages is included to demonstrate the trend of decreasing stability with increasing pH and temperature, as amide bonds will follow a similar, albeit much slower, trend.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress your this compound conjugate to identify potential degradation pathways and assess the stability-indicating nature of your analytical methods.[8]
1. Materials:
-
Purified this compound conjugate (e.g., 1 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Incubators or water baths set at various temperatures (e.g., 40°C, 60°C)
-
LC-MS system
2. Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the conjugate solution and 0.1 M HCl.
-
Incubate at 40°C.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
If no degradation is observed, repeat with 1 M HCl at 60°C.
-
-
Base Hydrolysis:
-
Mix equal volumes of the conjugate solution and 0.1 M NaOH.
-
Incubate at 40°C.
-
Take samples at the same time points as the acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
If no degradation is observed, repeat with 1 M NaOH at 60°C.
-
-
Oxidative Degradation:
-
Mix equal volumes of the conjugate solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Take samples at the specified time points.
-
-
Thermal Degradation:
-
Incubate the conjugate solution at 60°C.
-
Take samples at the specified time points.
-
-
Analysis:
-
Analyze all samples, including a control sample stored at -20°C, by a stability-indicating method, typically LC-MS.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent conjugate.
-
// Nodes start [label="Start:\nPurified Conjugate", fillcolor="#FBBC05", fontcolor="#202124"]; stress_conditions [label="Apply Stress Conditions", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; acid [label="Acid Hydrolysis\n(0.1M HCl, 40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base Hydrolysis\n(0.1M NaOH, 40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidation [label="Oxidation\n(3% H₂O₂, RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; thermal [label="Thermal\n(60°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sampling [label="Sample at Time Points\n(0, 2, 4, 8, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analyze by LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Identify Degradation Products\n& Pathways", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> stress_conditions; stress_conditions -> acid; stress_conditions -> base; stress_conditions -> oxidation; stress_conditions -> thermal; acid -> sampling; base -> sampling; oxidation -> sampling; thermal -> sampling; sampling -> analysis; analysis -> end; } Caption: Workflow for a forced degradation study.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of your conjugate in a biologically relevant matrix to evaluate potential enzymatic degradation.[9][10]
1. Materials:
-
Purified this compound conjugate
-
Plasma from the desired species (e.g., human, mouse, rat), anticoagulated with heparin or EDTA
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
2. Procedure:
-
Preparation:
-
Prepare a stock solution of your conjugate in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed plasma (37°C) to achieve the final desired concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
-
Incubation:
-
Incubate the plasma-conjugate mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the withdrawn aliquot to a tube containing cold quenching solution (e.g., 3 volumes of acetonitrile with an internal standard). This stops the enzymatic reaction and precipitates the plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent conjugate in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent conjugate against time.
-
Calculate the half-life (t½) of the conjugate in plasma from the slope of the natural logarithm of the concentration versus time plot.
-
// Nodes start [label="Start:\nSpike Conjugate into Plasma", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample [label="Withdraw Aliquots at Time Points\n(0, 15, 30, 60, 120 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench with Acetonitrile\n& Precipitate Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge to Pellet Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Supernatant by LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate Half-Life (t½)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> incubate; incubate -> sample; sample -> quench; quench -> centrifuge; centrifuge -> analyze; analyze -> calculate; } Caption: Workflow for an in vitro plasma stability assay.
References
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sgs.com [sgs.com]
- 9. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Plasma Stability Assay | Domainex [domainex.co.uk]
Troubleshooting low yield in Amino-PEG3-CH2COOH conjugation reactions
Welcome to the technical support center for troubleshooting low yield in Amino-PEG3-CH2COOH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the covalent linking of molecules containing a primary amine to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the conjugation of this compound to a primary amine?
A1: The conjugation relies on carbodiimide chemistry, most commonly utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2] EDC activates the terminal carboxyl group (-COOH) of the this compound, forming a highly reactive O-acylisourea intermediate.[1] This intermediate can then react with a primary amine on your target molecule. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which regenerates the original carboxyl group. To improve efficiency and stability, NHS is added to react with the O-acylisourea intermediate, creating a more stable NHS ester.[1][3] This amine-reactive NHS ester has a longer half-life, allowing for a more efficient reaction with the primary amine on the target molecule to form a stable amide bond.[1][2]
Q2: Why is the pH of the reaction buffer so critical for high conjugation yield?
A2: The reaction pH is a critical balancing act between two competing factors: amine reactivity and NHS ester stability.[4]
-
Amine Reactivity: For the primary amine on your target molecule to be an effective nucleophile, it must be in its deprotonated state (-NH2). At pH values significantly below the amine's pKa (typically around 9-10.5 for lysine ε-amino groups), the amine will be protonated (-NH3+), rendering it unreactive.[4]
-
NHS Ester Hydrolysis: The stability of the amine-reactive NHS ester is highly pH-dependent. As the pH increases, particularly above 8.5, the rate of hydrolysis (reaction with water) increases dramatically, inactivating the PEG linker before it can conjugate to the target amine.[4][5][6] Therefore, an optimal pH range of 7.2-8.5 is generally recommended to ensure a sufficient concentration of reactive amine while minimizing the hydrolysis of the NHS ester.[3][4]
Q3: Which buffer should I use for the conjugation reaction?
A3: The choice of buffer is crucial. Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups, as they will compete with your target molecule and the PEG linker in the reaction.[2]
-
For the activation step (EDC/NHS with this compound): An acidic buffer like 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.7-6.0 is optimal for the activation of the carboxyl group by EDC.[1][3]
-
For the conjugation step (amine-reactive PEG with the target molecule): A buffer at pH 7.2-8.5, such as 0.1 M phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate buffer, is recommended.[3][4]
Q4: My final product is a complex mixture. What are the likely components?
A4: A typical PEGylation reaction mixture can be complex. Besides your desired PEGylated product, you may have unreacted protein/molecule, unreacted this compound, and byproducts from hydrolysis.[] Additionally, you might have proteins with varying numbers of PEG molecules attached (PEGamers) and positional isomers, where the PEG is attached at different sites on the molecule.[] This heterogeneity is why a robust purification strategy is essential.
Q5: How can I analyze the success and yield of my conjugation reaction?
A5: Several analytical techniques can be employed:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a common method to visualize the increase in molecular weight of a protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift.[8][9]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The PEGylated conjugate, being larger, will elute earlier than the unreacted protein or small molecule.[]
-
Reverse Phase Chromatography (RP-HPLC): This technique can be used to separate and quantify the different species in the reaction mixture, including positional isomers.[]
-
Mass Spectrometry: This can provide precise mass information to confirm the identity and degree of PEGylation of the final product.
Troubleshooting Guide
This guide addresses the common issue of low or no conjugation yield in a question-and-answer format.
Issue: Low or No Conjugate Detected
1. Have you checked the quality and storage of your reagents?
-
Problem: EDC and NHS esters are moisture-sensitive.[2][6] Improper storage can lead to hydrolysis and inactivation.
-
Solution: Store EDC and NHS desiccated at -20°C.[10] Allow reagents to warm to room temperature before opening to prevent condensation.[6] Prepare solutions of EDC and NHS immediately before use. Do not store them in aqueous buffers for extended periods.
2. Is your reaction pH optimized?
-
Problem: A suboptimal pH can either prevent the amine from reacting or lead to rapid hydrolysis of the activated PEG linker.
-
Solution: For a two-step protocol, perform the activation of this compound with EDC/NHS in a buffer at pH 4.7-6.0 (e.g., MES buffer).[3] Then, for the conjugation to the amine-containing molecule, adjust the pH to 7.2-8.5 (e.g., with PBS or sodium bicarbonate buffer).[3][4] For a one-step reaction, a pH of 7.2-7.5 is a common compromise.
3. Are you using an appropriate buffer?
-
Problem: Buffers containing primary amines (like Tris or glycine) or carboxylates will interfere with the conjugation chemistry.
-
Solution: Use amine- and carboxylate-free buffers. Phosphate, bicarbonate, borate, and HEPES buffers are generally compatible with the conjugation step.[4] MES buffer is recommended for the activation step.[1]
4. Are the molar ratios of your reactants optimized?
-
Problem: Insufficient activation or an incorrect ratio of PEG linker to the target molecule can lead to low yield.
-
Solution: A molar excess of EDC and NHS over the this compound is typically used for efficient activation (e.g., 2-10 fold molar excess of EDC and a slightly higher excess of NHS).[10][11] The molar ratio of the activated PEG to your target molecule should also be optimized; a 10- to 50-fold molar excess of PEG is a common starting point.[12]
5. Could steric hindrance be an issue?
-
Problem: The primary amine on your target molecule may be located in a sterically hindered environment, making it inaccessible to the activated PEG linker.[13]
-
Solution: The PEG3 spacer in this compound provides some distance, but if hindrance is severe, you may need to consider alternative strategies. These could include using a linker with a longer PEG chain if available, or if working with proteins, site-directed mutagenesis to introduce a more accessible reactive residue.[13]
6. Is your purification method suitable?
-
Problem: The desired conjugate may be lost during purification, or the purification method may not be effective at separating the conjugate from unreacted starting materials, leading to an apparent low yield.
-
Solution: Size exclusion chromatography (SEC) is a very effective method for separating the larger PEGylated product from smaller unreacted molecules.[] Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of a protein.[] Ensure your purification method is validated for your specific conjugate.
Data Presentation
The stability of the amine-reactive NHS ester is a critical factor influencing the overall yield. The rate of hydrolysis is highly dependent on the pH and temperature of the reaction environment.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [4][6] |
| 8.0 | Room Temperature | ~3.5 hours (210 minutes) | [4][14] |
| 8.5 | Room Temperature | ~3 hours (180 minutes) | [4][14] |
| 8.6 | 4 | 10 minutes | [4][6] |
| 9.0 | Room Temperature | ~2 hours (125 minutes) | [4][14] |
Table 2: Comparison of Amidation vs. Hydrolysis Reaction Rates for a Porphyrin-NHS Ester
This table demonstrates that while the rate of hydrolysis increases with pH, the desired amidation reaction rate increases more significantly, leading to higher yields at a slightly basic pH.
| pH | Amidation Half-life (t₁/₂) | Hydrolysis Half-life (t₁/₂) | Final Amide Yield | Reference(s) |
| 8.0 | 80 minutes | 210 minutes | 80-85% | [14] |
| 8.5 | 20 minutes | 180 minutes | 80-85% | [14] |
| 9.0 | 10 minutes | 125 minutes | 80-85% | [14] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol is recommended for maximizing yield by optimizing the pH for each step.
Materials:
-
This compound
-
Protein of interest in an amine-free, carboxyl-free buffer (e.g., PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column for buffer exchange and purification
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
Step 2: Conjugation to the Protein
-
Immediately after activation, exchange the buffer of the activated PEG solution to the Conjugation Buffer using a desalting column. This also removes excess EDC and sulfo-NHS.
-
Add the activated PEG-NHS ester to your protein solution at a desired molar ratio (e.g., 20:1 PEG:protein).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
Step 3: Purification
-
Purify the PEG-protein conjugate from unreacted PEG and quenching reagents using a desalting column or size exclusion chromatography.
Protocol 2: Analysis of Conjugation by SDS-PAGE
Materials:
-
Polyacrylamide gels (appropriate percentage for your protein's size)
-
SDS-PAGE running buffer
-
Loading buffer (e.g., Laemmli buffer)
-
Protein molecular weight markers
-
Coomassie Brilliant Blue stain or other protein stain
-
Destaining solution
Procedure:
-
Mix a small aliquot of your unreacted protein, the reaction mixture, and the purified conjugate with loading buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the samples and molecular weight markers onto the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue for approximately 1 hour.
-
Destain the gel until clear bands are visible against a transparent background.
-
Analyze the gel. A successful conjugation will show a new band at a higher molecular weight for the reaction mixture and purified conjugate lanes compared to the unreacted protein lane. PEGylated proteins often run at a higher apparent molecular weight than their actual mass would suggest.[8]
Visualizations
Caption: EDC/NHS reaction pathway for this compound conjugation.
Caption: Troubleshooting workflow for low yield in PEG conjugation.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. nanocomposix.com [nanocomposix.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Impact of pH on the efficiency of Amino-PEG3-CH2COOH coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amino-PEG3-CH2COOH in coupling reactions. The following information is designed to address specific issues related to the impact of pH on coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound to a primary amine using EDC/NHS chemistry?
A1: The coupling process is a two-step reaction, with each step having a distinct optimal pH range. For maximal efficiency, a two-step pH protocol is recommended.[1][2]
-
Step 1: Carboxyl Group Activation: The activation of the carboxyl group on this compound with EDC and NHS is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .[1][3] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[1][4]
-
Step 2: Amine Coupling: The subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a physiological to slightly basic pH, ranging from pH 7.0 to 8.5 .[1][2] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a frequently used buffer for this step.[1][2]
Q2: Why is a two-step pH process recommended over a single pH reaction?
A2: A two-step process allows for the optimization of both the carboxyl activation and the amine coupling reactions. The acidic pH of the first step is ideal for the formation of the amine-reactive NHS ester, while the higher pH of the second step deprotonates the primary amine, making it a more effective nucleophile for attacking the NHS ester. This separation of steps helps to maximize the overall yield of the conjugation.[1][2][5]
Q3: Which buffers should I use for the coupling reaction?
A3: It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the reaction.[1]
-
Activation Buffer (pH 4.5-6.0): MES buffer is a suitable choice.[1][4]
-
Coupling Buffer (pH 7.0-8.5): Phosphate-Buffered Saline (PBS) or borate buffer are good options.[1]
-
Buffers to Avoid: Do not use buffers containing primary amines, such as Tris or glycine, as they will quench the reaction by reacting with the NHS-activated PEG.[1]
Q4: How does pH affect the stability of the activated this compound (NHS ester)?
A4: The NHS ester intermediate is susceptible to hydrolysis, and the rate of hydrolysis is highly dependent on pH. As the pH increases, the stability of the NHS ester decreases.[2][6] This is a key reason why the activation step is performed at a lower pH, where the NHS ester is more stable. The table below illustrates the relationship between pH and the half-life of an NHS ester.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Suboptimal pH: The pH of the activation or coupling step was outside the optimal range. | Verify the pH of your buffers before use. For the two-step protocol, ensure the activation is performed at pH 4.5-6.0 and the coupling at pH 7.0-8.5.[1][2] |
| Hydrolysis of NHS Ester: The time between the activation and coupling steps was too long, or the pH of the coupling buffer is too high, leading to rapid hydrolysis of the activated PEG. | Minimize the time between the activation and coupling steps. Perform the coupling reaction promptly after the activation and washing steps. While a pH of 7.0-8.5 is optimal for the amine reaction, be aware that the NHS ester is less stable at the higher end of this range.[2][6] | |
| Inactive Reagents: EDC and/or NHS are moisture-sensitive and may have degraded. | Store EDC and NHS desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.[1][7] | |
| Inappropriate Buffer: The buffer contains primary amines (e.g., Tris, glycine) or carboxylates, which are competing with the reaction. | Use recommended buffers such as MES for activation and PBS for coupling.[1][4] | |
| Precipitation of Reactants | Protein Aggregation: The change in pH during the reaction may cause the protein or other biomolecule to aggregate. | Ensure your biomolecule is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to the reaction may be necessary to ensure compatibility.[1] |
| High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation. | If using a large excess of EDC and observing precipitation, try reducing the concentration.[1] | |
| Inconsistent Results | Variable pH: Inconsistent pH of buffers between experiments. | Prepare fresh buffers for each experiment and accurately measure the pH. |
| Inconsistent Reagent Preparation: Variation in the preparation of EDC/NHS solutions. | Prepare fresh solutions of EDC and NHS for each experiment to ensure consistent activity.[7] |
Quantitative Data
The stability of the amine-reactive NHS ester intermediate is crucial for efficient coupling. The following table summarizes the effect of pH on the half-life of NHS esters.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 25 | 4-5 hours[6] |
| 8.0 | 25 | 1 hour[6] |
| 8.6 | 25 | 10 minutes[6] |
This data illustrates the importance of promptly proceeding to the amine coupling step after activation, especially when working at a higher pH.
Experimental Protocols
Two-Step Protocol for Coupling this compound to a Primary Amine
This protocol provides a general guideline. Optimization may be required for specific applications.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Desalting column or dialysis equipment
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add the EDC stock solution to the this compound solution, followed immediately by the Sulfo-NHS stock solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Coupling to the Primary Amine
-
Immediately after activation, remove the excess EDC and Sulfo-NHS. This can be done using a desalting column pre-equilibrated with the Coupling Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated and purified this compound to the amine-containing molecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Purify the final conjugate to remove unreacted PEG, quenching reagent, and other byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.
Visualizations
Caption: Reaction mechanism of a two-step EDC/NHS coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of Amine-PEG3-CH2COOH Reaction Mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG3-CH2COOH and facing challenges in removing the unreacted linker from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove unreacted this compound?
A1: Unreacted this compound can be difficult to remove due to its relatively small size, high polarity, and amphiphilic nature, possessing both a primary amine and a carboxylic acid. These properties can lead to co-elution with the desired product in chromatographic methods and its passage through dialysis membranes if the molecular weight cutoff is not carefully selected.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing small, unreacted PEG linkers like this compound include:
-
Solid-Phase Extraction (SPE): Utilizing scavenger resins or ion-exchange cartridges to selectively bind the unreacted linker or the product.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separating the linker from the product based on differences in hydrophobicity.[][2]
-
Size-Exclusion Chromatography (SEC): Effective if there is a significant size difference between the product and the linker.[]
-
Dialysis/Ultrafiltration: Suitable for removing the small linker from much larger products like proteins or nanoparticles.[3][4]
Q3: How do I choose the best purification method for my specific application?
A3: The choice of purification method depends on the properties of your desired product (e.g., size, charge, and stability) and the scale of your reaction. The "Method Selection Workflow" diagram below provides a guide to selecting the most appropriate technique.
Q4: Can I use precipitation to remove unreacted this compound?
A4: Precipitation is generally more effective for removing larger PEGylated molecules.[5] For a small linker like this compound, achieving selective precipitation without significant loss of your product can be challenging, especially if your product is also a small molecule. However, if your product is a large protein that can be selectively precipitated, this method might be applicable.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Reference(s) |
| Molecular Formula | C8H17NO5 | |
| Molecular Weight | 207.23 g/mol | |
| Functional Groups | Primary Amine (-NH2), Carboxylic Acid (-COOH) | |
| Appearance | Liquid, viscous liquid, or solid | |
| Solubility | Soluble in water and polar organic solvents | [6] |
Method Selection Workflow
This workflow guides the selection of an appropriate purification method based on the molecular weight (MW) of the product of interest.
Troubleshooting Guides
Solid-Phase Extraction (SPE)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product co-elutes with unreacted linker. | - Inappropriate sorbent choice.- Incorrect pH of loading/wash/elution buffers. | - For amine-containing products: Use a carboxylate-functionalized resin (weak cation exchanger) to bind the unreacted linker.[7]- For carboxyl-containing products: Use an amine-functionalized resin (weak anion exchanger) to bind the unreacted linker.- Adjust the pH to ensure the target molecule and the linker have different charge states. |
| Low product recovery. | - Product is irreversibly bound to the sorbent.- Product is eluting during the wash steps. | - Use a weaker ion-exchange resin.- Decrease the polarity of the wash solvent or increase the polarity of the elution solvent.[8]- Ensure the pH of the elution buffer neutralizes the charge of the product, causing its release from the sorbent. |
| Unreacted linker is not retained on the scavenger resin. | - Insufficient amount of scavenger resin.- Inappropriate scavenger resin for the target functional group. | - Use a larger excess of the scavenger resin.- For the amine group, use an isocyanate or sulfonic acid-based scavenger resin.[9]- For the carboxylic acid group, use a carbonate or amine-based scavenger resin.[7][9] |
Reversed-Phase HPLC (RP-HPLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation between product and unreacted linker. | - Inappropriate column chemistry.- Gradient is too steep. | - Use a C18 or C4 column, which are effective for separating PEGylated compounds.[2][10]- Employ a shallower gradient (e.g., 1-2% change in organic phase per minute) to improve resolution.[2]- The retention time of PEGylated molecules can increase with the length of the PEG chain.[11] |
| Broad peaks for the product. | - The product is a mixture of species (e.g., multiple PEGylation sites).- Secondary interactions with the stationary phase. | - RP-HPLC can often separate positional isomers of PEGylated products.[]- Adjust the mobile phase pH or temperature. An elevated temperature (e.g., 45°C) can improve peak shape.[2] |
Dialysis / Ultrafiltration
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unreacted linker remains in the sample after dialysis. | - Dialysis membrane molecular weight cutoff (MWCO) is too large.- Insufficient dialysis time or buffer volume. | - Use a dialysis membrane with a low MWCO (e.g., 100-500 Da) if available, or at least significantly smaller than your product's MW.- Increase the dialysis time and perform multiple, large-volume buffer exchanges.[12] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using a Scavenger Resin
This protocol is suitable for reaction mixtures where the desired product does not have a primary amine.
-
Select Scavenger Resin: Choose a scavenger resin that reacts with primary amines, such as an isocyanate-functionalized or sulfonic acid-functionalized resin.[7][9]
-
Resin Preparation: Swell the resin in the reaction solvent according to the manufacturer's instructions.
-
Scavenging: Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of this compound) to the reaction mixture.
-
Incubation: Gently agitate the mixture at room temperature for 2-16 hours. Monitor the removal of the unreacted linker by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with the reaction solvent to recover any product that may have adhered to the resin.
-
Product Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general starting point for separating a product from the unreacted linker.
-
Column: C18 or C4, 300 Å pore size.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended. For example, start with 5% B and increase to 65% B over 30-60 minutes.
-
Flow Rate: 1 mL/min for an analytical scale column.
-
Detection: UV detection at 220 nm and 280 nm. An Evaporative Light Scattering Detector (ELSD) can be useful for detecting the PEG linker, which has a poor UV chromophore.[13]
-
Temperature: 45°C to improve peak shape.[10]
Solid-Phase Extraction (SPE) Workflow: Catch-and-Release
This diagram illustrates a "catch-and-release" strategy using an ion-exchange SPE cartridge to purify a positively charged product from the amphiphilic unreacted linker.
References
- 2. blob.phenomenex.com [blob.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How are PEG derivatives purified? - Blog [shochem.com]
- 6. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. agilent.com [agilent.com]
- 9. suprasciences.com [suprasciences.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Conjugated with Amino-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of proteins conjugated with Amino-PEG3-CH2COOH, a discrete polyethylene glycol (dPEG®) linker. It is designed to assist researchers in selecting the optimal analytical method for their specific bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document offers an objective comparison with alternative conjugation strategies and provides supporting experimental data and protocols.
Introduction to Protein Conjugation and the Role of this compound
Protein conjugation is a cornerstone of modern biopharmaceutical development, enabling the enhancement of therapeutic properties such as stability, solubility, and in vivo half-life. The choice of linker is critical to the success of a bioconjugate. This compound is a short, discrete PEG linker with a terminal amine and a carboxylic acid group. This heterobifunctional structure allows for the controlled, sequential conjugation of two different molecules. Its defined molecular weight, unlike traditional polydisperse PEGs, ensures batch-to-batch consistency, a crucial factor for therapeutic development.[1]
The primary advantage of using a discrete PEG linker like this compound is the resulting homogeneity of the final conjugate. Traditional polydisperse PEGs produce a mixture of products with varying PEG chain lengths, complicating analysis and potentially impacting the product's safety and efficacy. In contrast, dPEG® linkers yield a single, well-defined product, which is more amenable to characterization by mass spectrometry.[2]
Comparative Analysis of Mass Spectrometry Techniques
The two most common mass spectrometry techniques for analyzing PEGylated proteins are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS).
MALDI-TOF MS is a rapid and sensitive technique well-suited for determining the molecular weight of the overall conjugate and assessing the success of the conjugation reaction. It provides excellent information on molecular weight, identity, and heterogeneity, particularly the total amount and distribution of PEG on the protein.[3][4]
ESI-LC/MS offers high-resolution data and is ideal for analyzing complex mixtures and conjugated biomolecules. It allows for the precise determination of mass and the separation of different species, which is particularly useful for identifying specific conjugation sites through peptide mapping.[2][4]
The choice between these techniques depends on the specific analytical needs. MALDI-TOF is excellent for a quick assessment of the conjugation, while ESI-LC/MS is superior for in-depth characterization and quality control.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for MALDI-TOF and ESI-LC/MS in the context of analyzing a model protein (e.g., a monoclonal antibody) conjugated with this compound versus a generic polydisperse PEG linker.
| Performance Metric | This compound Conjugate | Polydisperse PEG Conjugate | Mass Spectrometry Technique |
| Mass Accuracy | < 25 ppm[5][6] | Variable, often difficult to determine accurately | ESI-LC/MS |
| ~0.1% | ~1-2% | MALDI-TOF | |
| Resolution | High, allows for isotopic resolution of the conjugate | Low, broad peaks due to polydispersity | ESI-LC/MS |
| Moderate, can resolve different degrees of PEGylation with dPEG® | Low, often shows a broad distribution | MALDI-TOF | |
| Sensitivity | High (low fmol to amol range) | Moderate | MALDI-TOF |
| High (low fmol range) | Moderate | ESI-LC/MS | |
| Sample Complexity | Well-suited for complex mixtures due to LC separation | Can be challenging, spectra are complex | ESI-LC/MS |
| Tolerant to some impurities, but complex mixtures can suppress signal | Can be challenging with complex mixtures | MALDI-TOF | |
| Throughput | Lower, due to chromatographic separation | Higher, direct analysis from target plate | MALDI-TOF |
Experimental Protocols
Detailed methodologies for the conjugation of a model protein (Bovine Serum Albumin - BSA) with this compound and subsequent analysis by both ESI-LC/MS and MALDI-TOF MS are provided below.
Protocol 1: Conjugation of this compound to Bovine Serum Albumin (BSA)
This protocol describes the covalent attachment of this compound to lysine residues on BSA using N-hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column or centrifugal filter units (10 kDa MWCO)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS, and DCC (or EDC) in a 1:1.2:1.2 molar ratio in anhydrous DMF.
-
Stir the reaction at room temperature for 4-6 hours to generate the NHS-activated linker.
-
-
Conjugation to BSA:
-
Prepare a 10 mg/mL solution of BSA in PBS, pH 7.4.
-
Add a 10-fold molar excess of the NHS-activated this compound solution to the BSA solution. The final concentration of DMF should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[7]
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess linker and quenching reagent by SEC using a column pre-equilibrated with PBS, pH 7.4, or by using centrifugal filter units to exchange the buffer.
-
-
Characterization:
-
Determine the concentration of the BSA-PEG3-conjugate using a spectrophotometer at 280 nm.
-
Proceed with mass spectrometry analysis.
-
Protocol 2: MALDI-TOF Mass Spectrometry Analysis
Sample Preparation:
-
Prepare a 1 mg/mL solution of the BSA-PEG3-conjugate in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Prepare a matrix solution of sinapinic acid (10 mg/mL) in 50% acetonitrile/0.1% TFA.
-
Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
MALDI-TOF MS Parameters:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion linear or reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Adjust to the minimum necessary for a good signal-to-noise ratio to avoid fragmentation.
-
Mass Range: m/z 10,000 - 100,000.
-
Calibration: Calibrate the instrument using a standard protein mixture with known molecular weights.
Data Analysis:
-
Identify the peak corresponding to the unconjugated BSA and the peak(s) corresponding to the BSA-PEG3-conjugate(s).
-
The mass shift between the unconjugated and conjugated protein will indicate the number of PEG linkers attached.
Protocol 3: ESI-LC/MS Mass Spectrometry Analysis
Sample Preparation:
-
Dilute the BSA-PEG3-conjugate solution to a final concentration of 0.1 mg/mL in water with 0.1% formic acid.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.
LC-MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column suitable for protein separation (e.g., C4 or C8).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the protein conjugate (e.g., 20-80% B over 30 minutes).
-
Mass Spectrometer: An ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 500 - 4000.
-
Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein conjugate.
Mandatory Visualizations
Experimental Workflow
Signaling Pathway: HER2-Targeted Antibody-Drug Conjugate Action
Antibody-drug conjugates often target cell surface receptors to deliver a cytotoxic payload. For instance, an ADC targeting the HER2 receptor, implicated in many cancers, would follow the pathway illustrated below. The PEG linker plays a crucial role in the stability and delivery of the cytotoxic drug.
The binding of the ADC to the HER2 receptor can block downstream signaling pathways like PI3K/AKT and RAS/MAPK, inhibiting cell proliferation.[1][8] Following internalization, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the cytotoxic payload to induce cell death.[9]
Conclusion
The mass spectrometry analysis of proteins conjugated with this compound benefits significantly from the discrete nature of this linker, leading to more homogeneous products that are easier to characterize than those made with traditional polydisperse PEGs. Both MALDI-TOF and ESI-LC/MS are powerful tools for this analysis, with the choice of technique depending on the specific analytical requirements of the research. The detailed protocols and comparative data provided in this guide offer a framework for researchers to effectively characterize their PEGylated proteins and advance their therapeutic development programs.
References
- 1. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Characterization of Amino-PEG3-CH2COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of small molecules, peptides, or proteins with polyethylene glycol (PEG) linkers, such as Amino-PEG3-CH2COOH, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Accurate and robust analytical methods are crucial for the characterization of these conjugates to ensure their purity, identity, and stability. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for this purpose. This guide provides a comparative overview of common HPLC methods for the analysis of this compound conjugates, complete with experimental data and detailed protocols.
Principles of Separation: Choosing the Right HPLC Method
The unique properties of this compound conjugates, which possess both a hydrophilic PEG chain and potentially hydrophobic or charged moieties from the conjugated molecule, necessitate careful selection of the HPLC method. The primary techniques employed are Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[1] A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. While seemingly counterintuitive for polar PEG molecules, RP-HPLC can be highly effective, especially for resolving conjugates from their unconjugated precursors and impurities with different hydrophobic characteristics.[2][3] Gradient elution, where the organic solvent concentration is gradually increased, is typically required for optimal separation.[4]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume in solution.[5] This technique is particularly useful for separating PEGylated conjugates from unreacted protein or larger aggregates.[6][7] It is a gentle method that preserves the integrity of the biomolecule.[8]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating highly polar compounds.[9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water.[11] A water-rich layer is formed on the stationary phase, and polar analytes partition between this layer and the mobile phase.[12] HILIC can provide unique selectivity for PEG and its conjugates, often with elution orders that are the inverse of RP-HPLC.[13]
Detector Selection: A Critical Consideration
A significant challenge in the HPLC analysis of PEG and its conjugates is their lack of a strong UV chromophore.[4][14] While the conjugated molecule may be UV-active, relying solely on UV detection can be insufficient for comprehensive characterization. Therefore, universal detectors that do not depend on the analyte's optical properties are often preferred.
-
Evaporative Light Scattering Detector (ELSD): ELSD is compatible with gradient elution and detects any non-volatile analyte.[15][16] It is a robust and widely used detector for PEG analysis.[17]
-
Charged Aerosol Detector (CAD): CAD is another universal detector that offers high sensitivity and a broad dynamic range for non-volatile and many semi-volatile analytes.[18][19][20] It provides a response that is more uniform across different compounds compared to ELSD.[21]
Comparative Data Summary
The following tables summarize key performance parameters for the different HPLC methods used in the characterization of PEGylated compounds.
| HPLC Method | Principle of Separation | Typical Stationary Phase | Mobile Phase | Advantages | Disadvantages | Primary Application for this compound Conjugates |
| RP-HPLC | Hydrophobicity | C18, C8, Phenyl | Acetonitrile/Water or Methanol/Water with additives (e.g., TFA, formic acid) | High resolution, excellent for separating closely related species.[1] | Can cause denaturation of sensitive biomolecules. | Purity assessment, separation of conjugate from unreacted starting materials and hydrophobic impurities. |
| SEC | Hydrodynamic Volume | Silica or polymer-based with defined pore sizes | Aqueous buffers (e.g., phosphate buffered saline) | Mild conditions, preserves molecular integrity.[8] | Lower resolution for species with similar sizes. | Analysis of aggregation, separation of high molecular weight conjugates from smaller molecules. |
| HILIC | Polarity/Partitioning | Bare silica, Amide, Diol | High organic solvent (e.g., Acetonitrile) with a small amount of aqueous buffer | Excellent retention and separation of highly polar compounds.[10][11] | Can have issues with sample solubility and reproducibility.[11] | Separation of polar conjugates, analysis of free PEG. |
| Detector | Principle of Detection | Analyte Requirement | Gradient Compatibility | Advantages | Disadvantages |
| UV-Vis | Absorption of UV-Vis light | Must contain a chromophore | Yes | Simple, robust, widely available. | Not suitable for molecules without a chromophore like PEG.[4] |
| ELSD | Light scattering of nebulized and dried analyte particles | Non-volatile[15] | Yes | Universal detection, good for non-chromophoric compounds. | Non-linear response, less sensitive than CAD for some applications. |
| CAD | Measurement of charge on nebulized and dried analyte particles | Non-volatile or semi-volatile[18][20] | Yes | High sensitivity, broad dynamic range, more uniform response than ELSD.[19] | Response can be dependent on mobile phase composition.[18] |
Experimental Protocols
Below are detailed methodologies for the key HPLC experiments.
Protocol 1: RP-HPLC-ELSD/CAD for Purity Assessment
This method is suitable for determining the purity of an this compound conjugate and separating it from unreacted starting materials.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-17 min: 95% B
-
17-17.1 min: 95-5% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow: 1.5 SLM (Standard Liters per Minute)
-
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Power Function: Data-dependent
-
Protocol 2: SEC-UV/RI for Aggregate Analysis
This method is ideal for detecting and quantifying aggregates in a PEGylated protein conjugate.
-
Column: SEC, 7.8 x 300 mm, 3 µm particle size, 150 Å pore size
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection:
-
UV at 280 nm (for protein)
-
Refractive Index (RI) for overall profile
-
Protocol 3: HILIC-MS for Polar Conjugate Analysis
This method is effective for the separation of highly polar conjugates and can be coupled with mass spectrometry for identification.
-
Column: Amide, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
-
Gradient:
-
0-1 min: 1% B
-
1-10 min: 1-50% B
-
10-12 min: 50% B
-
12-12.1 min: 50-1% B
-
12.1-15 min: 1% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
MS Detection (ESI+):
-
Scan Range: m/z 100-2000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Visualizing Experimental Workflows
Caption: General workflow for HPLC analysis of conjugates.
Caption: Decision tree for HPLC method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101493446A - Method for measuring free polyethyleneglycol content in sample or products - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. Prediction of the viscosity radius and the size exclusion chromatography behavior of PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. waters.com [waters.com]
- 16. An HPLC with evaporative light scattering detection method for the quantification of PEGs and Gantrez in PEGylated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ingenieria-analitica.com [ingenieria-analitica.com]
- 18. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Learn how Charged Aerosol Detection can be used for both routine and complex analyses | Separation Science [sepscience.com]
- 21. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Amino-PEG3-CH2COOH Derivatives: An NMR Spectroscopy-Based Comparison Guide
For researchers, scientists, and drug development professionals, meticulous structural confirmation of PEGylated compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the characterization of Amino-PEG3-CH2COOH derivatives, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. Its ability to provide detailed information about the chemical environment of each atom in a molecule makes it superior for confirming the precise connectivity and integrity of the amino, PEG, and carboxylic acid moieties.
Performance Comparison: NMR vs. Alternative Techniques
While techniques like Mass Spectrometry (MS) and Size Exclusion Chromatography (SEC) are valuable for determining molecular weight and purity, they often fall short in providing the detailed structural information necessary for full confirmation.[1][2]
| Analytical Technique | Information Provided | Advantages | Limitations for Structural Confirmation |
| NMR Spectroscopy | - Precise atomic connectivity- Chemical environment of each proton and carbon- Confirmation of functional groups- Quantitative analysis | - Non-destructive- Provides unambiguous structural information- Can identify and quantify impurities | - Lower sensitivity compared to MS- Can be complex for very large polymers |
| Mass Spectrometry (MS) | - Molecular weight- Elemental composition (with high resolution) | - High sensitivity- Excellent for determining molecular weight | - Does not provide detailed connectivity information- Isomers can be indistinguishable |
| Size Exclusion Chromatography (SEC) | - Molecular weight distribution- Polydispersity | - Good for assessing purity and aggregation | - Does not provide structural information on the monomer unit- Insensitive to small changes in functional groups |
Deciphering the Structure of this compound with NMR
The structural integrity of this compound can be definitively confirmed by analyzing its ¹H and ¹³C NMR spectra. Each proton and carbon atom in the molecule gives a distinct signal with a characteristic chemical shift, integration, and multiplicity, providing a unique fingerprint of the compound.
Expected ¹H and ¹³C NMR Spectral Data for this compound
The following table summarizes the expected chemical shifts for the key protons and carbons in this compound. These values are based on the analysis of similar PEG derivatives and general principles of NMR spectroscopy.[3][4]
| Assignment | Structure | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| a | H₂N -CH₂- | ~2.8 - 3.0 (t) | ~40 - 42 |
| b | -CH₂-O-CH₂- (adjacent to NH₂) | ~3.5 - 3.7 (t) | ~72 - 74 |
| c, d, e | -O-CH₂ -CH₂ -O- | ~3.6 - 3.8 (m) | ~69 - 71 |
| f | -O-CH₂-COOH | ~4.1 - 4.3 (s) | ~68 - 70 |
| g | -CH₂-C OOH | N/A | ~170 - 175 |
| h | -COOH | ~10 - 12 (br s) | N/A |
Note: Chemical shifts are reported relative to a standard reference (e.g., TMS). Multiplicity is indicated in parentheses (s = singlet, t = triplet, m = multiplet, br s = broad singlet).
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra of this compound derivatives is crucial for accurate structural confirmation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
The choice of solvent is critical and can influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH).
-
Ensure the sample is fully dissolved and free of any particulate matter.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., ¹³C{¹H}) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Key acquisition parameters to optimize include the number of scans, relaxation delay, and spectral width.
3. Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to a specific proton or carbon in the molecule.
Visualizing the NMR Workflow
The following diagram illustrates the general workflow for confirming the structure of an this compound derivative using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation of this compound derivatives.
Conclusion
NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of this compound derivatives. By providing a detailed atomic-level picture of the molecule, it offers a level of certainty that cannot be achieved with other analytical methods alone. The combination of ¹H and ¹³C NMR, supported by robust experimental protocols, enables researchers to confidently verify the structure of their PEGylated compounds, ensuring the integrity and reproducibility of their research and development efforts.
References
The Balancing Act: Comparing Amino-PEG3-CH2COOH with Longer PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of a bioconjugate's ultimate success. The length of a polyethylene glycol (PEG) linker, in particular, can profoundly influence a conjugate's pharmacokinetic profile, stability, and biological activity. This guide provides an objective comparison of the short-chain Amino-PEG3-CH2COOH linker with its longer-chain counterparts, supported by a synthesis of experimental findings to inform rational linker design.
The fundamental role of a PEG linker is to covalently attach a payload—be it a small molecule drug, a fluorescent dye, or another protein—to a target biomolecule, such as an antibody. While all PEG linkers enhance hydrophilicity and can reduce immunogenicity, the number of repeating ethylene glycol units dictates a delicate balance of properties. A shorter linker like this compound offers a compact and defined spacing, whereas longer PEG chains provide greater flexibility and a larger hydrodynamic radius.[1][2]
Performance Metrics: A Head-to-Head Comparison
The selection of an optimal PEG linker is highly dependent on the specific application, the nature of the biomolecule, and the properties of the payload.[3] The following tables summarize key performance parameters, drawing on trends observed across multiple preclinical studies.
Table 1: Impact of PEG Linker Length on Physicochemical and In Vitro Properties
| Performance Parameter | This compound (Short Linker) | Longer PEG Linkers (e.g., PEG8, PEG12, PEG24) | Rationale & Key Considerations |
| Solubility Enhancement | Moderate | High to Very High | Longer PEG chains are more effective at solubilizing hydrophobic payloads, which can prevent aggregation, especially at higher drug-to-antibody ratios (DARs).[4][5] |
| Steric Hindrance | Potentially Higher | Lower | Longer, more flexible linkers can better overcome steric hindrance when conjugating bulky molecules or targeting epitopes with limited accessibility.[1][6] Conversely, very short linkers may impede enzymatic cleavage or receptor binding.[7] |
| In Vitro Cytotoxicity | Generally Higher | Often Decreased | A potential decrease in cytotoxicity with longer linkers may be attributed to slower or less efficient payload release at the target site. This highlights a common trade-off between in vitro potency and in vivo performance.[4] |
| Conjugation Efficiency | Potentially Faster Kinetics | Slower Kinetics | Shorter linkers may exhibit faster reaction kinetics in some cases, though this is highly dependent on the specific reaction conditions and molecules involved.[6] |
Table 2: Influence of PEG Linker Length on In Vivo Performance
| Performance Parameter | This compound (Short Linker) | Longer PEG Linkers (e.g., PEG8, PEG12, PEG24) | Rationale & Key Considerations |
| Plasma Half-Life | Shorter | Longer | Increased hydrodynamic radius from longer PEG chains leads to reduced renal clearance and a significantly longer circulation time.[4][8][9] |
| Tumor Accumulation | Lower | Higher | Extended plasma half-life generally results in greater accumulation of the conjugate in tumor tissue.[10] Studies have shown that ADCs with PEG8, PEG12, and PEG24 linkers can have significantly higher tumor exposure than those with shorter PEG2 and PEG4 linkers.[10] |
| In Vivo Efficacy | Variable | Often Improved | Enhanced tumor accumulation and sustained exposure can lead to superior in vivo efficacy, even if in vitro cytotoxicity is lower.[10][11] However, an optimal length often exists, beyond which further increases may not provide additional benefit.[4] |
| Immunogenicity | Moderate Shielding | Enhanced Shielding | Longer PEG chains provide a more substantial "shield" for the bioconjugate, which can better mask it from the immune system and reduce the potential for an immune response.[1][4][12] |
| Off-Target Toxicity | Potentially Higher | Potentially Lower | By improving the pharmacokinetic profile and promoting more specific tumor accumulation, longer PEG linkers can help widen the therapeutic window and reduce non-specific uptake.[4] |
Visualizing the Impact of Linker Length
The following diagrams illustrate key concepts related to the choice of PEG linker in the context of an Antibody-Drug Conjugate (ADC).
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Logical flow for selecting a PEG linker based on application goals.
Experimental Protocols
To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential. Below are outlines of key procedures typically employed in the development and characterization of bioconjugates like ADCs.
Protocol 1: General Antibody-Linker-Payload Conjugation
This protocol describes a general workflow for conjugating a payload to an antibody using an Amino-PEG-COOH linker.
-
Antibody Preparation:
-
Buffer-exchange the antibody into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Linker Activation:
-
Dissolve the Amino-PEG-COOH linker (e.g., this compound or a longer variant), a carbodiimide activator (e.g., EDC), and an N-hydroxysuccinimide ester (e.g., NHS) in an anhydrous organic solvent like DMF or DMSO.[13]
-
A typical molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).[13]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature to form an NHS ester.
-
-
Conjugation to Payload (if applicable):
-
If the payload has a primary amine, it can be reacted with the activated linker. This step is often performed prior to antibody conjugation for heterobifunctional linkers.
-
-
Conjugation to Antibody:
-
Add the activated linker-payload solution to the prepared antibody solution. The molar excess of the linker-payload complex relative to the antibody will influence the final drug-to-antibody ratio (DAR) and must be optimized.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and payload using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[1]
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the concentration of the bioconjugate required to inhibit cell growth by 50% (IC50).
-
Cell Culture:
-
Plate target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the bioconjugates (with short and long PEG linkers) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the conjugates.
-
-
Incubation:
-
Incubate the plates for a period of 72 to 120 hours in a cell culture incubator.[3]
-
-
Viability Assessment:
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay (e.g., CellTiter-Glo®).[3]
-
-
IC50 Calculation:
-
Plot the percentage of cell viability against the logarithm of the conjugate concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
-
Protocol 3: Pharmacokinetic (PK) Study in Animal Models
This experiment evaluates the circulation half-life and clearance of the bioconjugate.
-
Animal Model:
-
Use appropriate animal models, typically mice or rats.
-
-
Administration:
-
Administer a single intravenous (IV) dose of the bioconjugates to be compared.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection.
-
-
Sample Processing:
-
Process the blood samples to isolate plasma.
-
-
Quantification:
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
-
Data Analysis:
-
Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
Conclusion
The choice between this compound and longer PEG linkers is not a matter of inherent superiority but of strategic design. Shorter linkers may be advantageous for applications where a compact structure is desired and long circulation times are not a primary concern. However, for systemic drug delivery applications like ADCs, the evidence strongly suggests that longer PEG linkers (often in the range of 8 to 24 PEG units) can offer significant advantages in terms of improved pharmacokinetics, enhanced tumor accumulation, and ultimately, superior in vivo efficacy.[4][10] This often comes with a trade-off of reduced in vitro potency, underscoring the necessity of comprehensive in vivo evaluation.[4][11] Ultimately, the optimal PEG linker length must be determined empirically, taking into account the unique characteristics of the antibody, payload, and therapeutic goal.[3]
References
- 1. precisepeg.com [precisepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dovepress.com [dovepress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Amino-PEG3-CH2COOH vs. Branched PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the therapeutic efficacy and pharmacokinetic profile of the final product. This guide provides an objective comparison of a common linear linker, Amino-PEG3-CH2COOH, and the increasingly popular branched PEG linkers, supported by experimental data and detailed protocols.
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the solubility, stability, and in vivo circulation time of biomolecules such as proteins, peptides, and antibodies.[1] The architecture of the PEG linker—whether it is a simple linear chain or a more complex branched structure—can have profound effects on the properties of the resulting bioconjugate.[2] This guide will delve into a detailed comparison of the linear this compound linker and representative branched PEG linkers across key performance metrics.
At a Glance: Linear vs. Branched PEG Linkers
| Feature | This compound (Linear) | Branched PEG Linkers |
| Structure | A short, discrete linear chain with a terminal amine and carboxylic acid. | Multiple PEG arms extending from a central core, offering multiple functional groups.[3][4] |
| Drug-to-Antibody Ratio (DAR) | Typically allows for a lower, more defined DAR. | Enables higher DARs by providing more attachment points per linker.[2] |
| Steric Hindrance | Minimal steric hindrance, potentially preserving more of the biomolecule's activity.[5] | Can introduce greater steric hindrance, which may impact biological activity if not optimally designed.[2] |
| Pharmacokinetics | Generally improves circulation time compared to non-PEGylated molecules. | Often leads to a superior pharmacokinetic profile with slower clearance and longer half-life due to a larger hydrodynamic radius.[2][6] |
| Solubility & Stability | Enhances the solubility and stability of the conjugate.[1] | Provides a superior shielding effect, further enhancing solubility and stability.[2] |
| Immunogenicity | Generally considered to have low immunogenicity.[7] | The effect on immunogenicity can vary depending on the specific architecture and overall size of the PEG structure.[8][9] |
Delving Deeper: Performance Data
The choice between a linear and a branched PEG linker is often dictated by the specific application and the desired properties of the bioconjugate. The following tables summarize key quantitative data from studies comparing the performance of bioconjugates synthesized with these different linker architectures.
Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Linker Architecture | Target Cell Line | IC50 (nM) | Reference |
| Homogeneous DAR 2 ADC (Linear Linker) | SK-BR-3 (HER2-positive) | ~0.5 | Grygorash et al., 2022[2] |
| "Short" Homogeneous DAR 6 ADC (Branched Linker) | SK-BR-3 (HER2-positive) | ~0.68 | Grygorash et al., 2022[2] |
| "Long" Homogeneous DAR 6 ADC (Branched Linker) | SK-BR-3 (HER2-positive) | ~0.074 | Grygorash et al., 2022[2] |
Note: The "long" branched linker in this study included an additional PEG4 moiety, suggesting that linker length and architecture are critical for optimal payload release and efficacy.[2]
Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice
| Linker Configuration | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (mL/h/kg) | Reference |
| Linear 24-unit PEG | ~150 | ~15,000 | ~0.07 | Tedeschini et al., 2021[2] |
| Pendant (Branched) 2x12-unit PEG | ~180 | ~25,000 | ~0.04 | Tedeschini et al., 2021[2] |
These data suggest that a branched or "pendant" PEG configuration can lead to slower clearance rates and higher plasma concentrations over time, indicating a more favorable pharmacokinetic profile.[2]
Visualizing the Structures and Workflows
To better understand the differences between these linkers and their application in bioconjugation, the following diagrams illustrate their chemical structures and the general workflows for their conjugation to a biomolecule.
Caption: Chemical structures of a linear and a representative trifunctional branched PEG linker.
Caption: Generalized workflows for bioconjugation with linear and branched PEG linkers.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and branched PEG linkers.
Protocol 1: Conjugation of this compound to an Antibody via EDC/NHS Chemistry
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS to the linker solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester. This activation is most efficient at a pH between 4.5 and 7.2.[10]
-
-
Conjugation to the Antibody:
-
Prepare the antibody at a concentration of 1-10 mg/mL in Coupling Buffer.
-
Add the activated this compound solution to the antibody solution. A 10- to 20-fold molar excess of the linker is a common starting point.[11] The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice with gentle stirring.[11]
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the antibody-PEG conjugate from unreacted linker and byproducts using a desalting column equilibrated with an appropriate storage buffer.
-
Protocol 2: Conjugation of a Branched PEG-NHS Ester to a Protein
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.0-8.0)
-
Branched PEG-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of the branched PEG-NHS ester to room temperature before opening to prevent moisture condensation.[11]
-
Immediately before use, prepare a 10 mM stock solution of the branched PEG-NHS ester in anhydrous DMSO or DMF. Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.[11]
-
-
Conjugation Reaction:
-
Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.0-8.0.
-
Add the appropriate volume of the PEG-NHS ester stock solution (typically a 10- to 20-fold molar excess) to the protein solution. Ensure the final concentration of the organic solvent is less than 10% (v/v).[11]
-
Incubate the reaction on ice for two hours or at room temperature for 30-60 minutes with gentle stirring.[11]
-
-
Quenching and Purification:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Remove the unreacted PEG-NHS ester and byproducts by dialysis or using a desalting column.
-
Conclusion
The decision to use a linear PEG linker like this compound or a branched PEG linker is a critical step in the design of a bioconjugate. Linear linkers offer simplicity, minimal steric hindrance, and are well-suited for applications where a lower, more controlled degree of modification is desired.[5] In contrast, branched PEG linkers provide the advantage of achieving higher drug-to-antibody ratios and often exhibit superior pharmacokinetic profiles, which can be crucial for enhancing therapeutic efficacy.[2] However, the increased complexity and potential for steric hindrance with branched linkers necessitate careful design and optimization.[2] The experimental data and protocols provided in this guide offer a foundation for researchers to make an informed decision based on the specific goals of their bioconjugation project.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 4. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
Alternatives to Amino-PEG3-CH2COOH for linking amine and carboxyl groups
For researchers, scientists, and drug development professionals, the covalent linkage of amine and carboxyl groups is a fundamental bioconjugation technique. While Amino-PEG3-CH2COOH has been a widely used heterobifunctional linker, a diverse array of alternative strategies has emerged, offering distinct advantages in terms of efficiency, stability, biocompatibility, and control over the final conjugate's properties. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the optimal linker for your specific application.
Zero-Length Crosslinkers: The Direct Connection
Zero-length crosslinkers mediate the formation of a direct amide bond between an amine and a carboxyl group without introducing any intervening spacer atoms. The most common method in this class is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Reaction Mechanism: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. The addition of NHS or Sulfo-NHS enhances the reaction's efficiency by converting the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous environments.
Performance Comparison:
The efficiency of EDC/NHS coupling is highly dependent on reaction conditions, particularly pH and the concentration of reactants. A major competing reaction is the hydrolysis of the activated carboxyl group, which regenerates the carboxylate and reduces the conjugation yield.
| Parameter | EDC/NHS Coupling | Reference |
| Typical Yield | 60-95% (highly condition dependent) | [1] |
| Bond Stability | High (stable amide bond) | [2] |
| Spacer Arm Length | 0 Å (zero-length) | [3] |
| Key Advantage | No additional spacer introduced | [3] |
| Key Disadvantage | Susceptible to hydrolysis, can lead to side reactions | [4] |
| Optimal pH | Activation: 4.5-6.0; Coupling: 7.2-8.5 | [5] |
Alternative Polymer-Based Linkers: Beyond PEG
While PEG linkers are known for enhancing solubility and reducing immunogenicity, concerns about potential immunogenicity and non-biodegradability have driven the exploration of alternatives. Polysarcosine (pSar), a polymer of N-methylated glycine, has emerged as a promising candidate.
Performance Comparison: pSar vs. PEG
Studies comparing pSar and PEG linkers in the context of bioconjugates, such as antibody-drug conjugates (ADCs), have demonstrated that pSar can offer comparable or even superior performance.
| Parameter | Polysarcosine (pSar) Linker | PEG Linker | Reference |
| Biocompatibility | High, non-immunogenic | Generally high, but anti-PEG antibodies can be an issue | [6] |
| Biodegradability | Biodegradable | Non-biodegradable | [6] |
| In Vitro Cytotoxicity of ADC | Comparable or slightly higher potency in some studies | Standard benchmark | [6] |
| In Vivo Tumor Growth Inhibition | Significantly more potent in some models | Standard benchmark | [7] |
| Immunogenicity of Conjugate | Elicits considerably less antibody response | Can elicit anti-PEG antibodies | [7] |
Click Chemistry: Bioorthogonal Ligation
Click chemistry encompasses a set of biocompatible, highly efficient, and specific reactions. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent example that is copper-free and thus well-suited for biological applications. This approach requires the prior introduction of azide and strained alkyne (e.g., dibenzocyclooctyne - DBCO) functionalities onto the molecules to be linked.
Reaction Mechanism: The high ring strain of the cyclooctyne allows it to react selectively with an azide to form a stable triazole linkage without the need for a catalyst.
Performance Comparison: Click Chemistry vs. Traditional Methods
While direct quantitative comparisons of yield for linking a simple amine and carboxyl group are not abundant in the literature, the advantages of click chemistry in terms of specificity and efficiency are well-documented, particularly in complex biological systems.
| Parameter | Click Chemistry (SPAAC) | EDC/NHS Coupling | Reference |
| Specificity | Very high (bioorthogonal) | Can have side reactions with other nucleophiles | [8] |
| Efficiency | High, often near-quantitative | Variable, sensitive to hydrolysis | [8] |
| Reaction Conditions | Mild, physiological pH | Requires specific pH ranges for activation and coupling | [8] |
| Multi-step Process | Yes (requires pre-functionalization) | Can be a one or two-step process | [5][8] |
| Key Advantage | High specificity and efficiency, bioorthogonal | Direct coupling without pre-functionalization | [3][9] |
| Key Disadvantage | Requires introduction of non-native functional groups | Potential for side reactions and lower yields | [10] |
Experimental Protocols
General Protocol for Two-Step EDC/NHS Coupling
This protocol describes a general method for conjugating an amine-containing molecule to a carboxyl-containing molecule.
Materials:
-
Carboxyl-containing molecule
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Immediately before use, prepare a solution of EDC and Sulfo-NHS in Activation Buffer. A molar excess (typically 2-10 fold) of EDC and Sulfo-NHS over the carboxyl-containing molecule is used.
-
Add the EDC/Sulfo-NHS solution to the carboxyl-containing molecule solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Remove excess and hydrolyzed EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This prevents unwanted cross-linking of the amine-containing molecule if it also possesses carboxyl groups.
-
-
Conjugation to Amine:
-
Immediately add the activated, carboxyl-containing molecule to the amine-containing molecule dissolved in Coupling Buffer. A slight molar excess of the amine-containing molecule may be used.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
-
Purification:
-
Purify the conjugate from excess reagents and unconjugated molecules using an appropriate method, such as size-exclusion chromatography or dialysis.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol assumes the amine- and carboxyl-containing molecules have been pre-functionalized with an azide and a DBCO group, respectively.
Materials:
-
Azide-functionalized molecule
-
DBCO-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
-
Organic co-solvent (e.g., DMSO or DMF), if needed for solubility
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-functionalized molecule in the Reaction Buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic co-solvent (e.g., DMSO) and then dilute it into the Reaction Buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
-
Reaction Incubation:
-
Mix the solutions of the azide- and DBCO-functionalized molecules.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate chromatographic method, such as size-exclusion chromatography or reverse-phase HPLC, to remove any unreacted starting materials.
-
Conclusion
The choice of a linker for amine-carboxyl ligation is a critical decision that impacts the properties and performance of the final bioconjugate.
-
Zero-length crosslinkers like EDC/NHS are ideal when the introduction of a spacer is undesirable, but require careful optimization to maximize yield and minimize side reactions.
-
Alternative polymers such as polysarcosine offer a promising alternative to PEG, with potential benefits in biocompatibility and reduced immunogenicity.
-
Click chemistry provides a highly specific and efficient method for bioconjugation, particularly in complex environments, although it requires the initial introduction of bioorthogonal functional groups.
The selection of the most appropriate alternative to this compound will depend on the specific requirements of the application, including the desired stability, biocompatibility, and the chemical nature of the molecules to be conjugated.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Drug-to-Antibody Ratio (DAR) for ADCs with Amino-PEG3-CH2COOH Linkers
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy, safety, and pharmacokinetic profile.[1][2] For ADCs utilizing hydrophilic linkers such as Amino-PEG3-CH2COOH, which is designed to enhance solubility and stability, accurate and robust DAR determination is paramount.[3] This guide provides a comprehensive comparison of two gold-standard analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We present detailed experimental protocols and comparative data to assist researchers in selecting the optimal method for their ADC characterization needs.
The Role of the this compound Linker
The this compound linker is a short, hydrophilic, non-cleavable linker. The polyethylene glycol (PEG) component helps to mitigate the hydrophobicity of the cytotoxic payload, which can otherwise lead to aggregation and poor pharmacokinetics.[3] The terminal amino and carboxylic acid groups provide versatile handles for conjugation to the antibody and the drug, respectively. The non-cleavable nature of this linker means that the drug is released upon lysosomal degradation of the antibody backbone.[][5]
Comparative Analysis of DAR Determination Methods
Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and complementary techniques for ADC analysis. The choice between them often depends on the desired level of detail, sample throughput requirements, and available instrumentation.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[6][7] | Separates ADC species by chromatography and determines their mass-to-charge ratio for precise mass determination.[3][8] |
| Information Provided | Average DAR, drug distribution (relative abundance of DAR species), and presence of unconjugated antibody.[1][9] | Precise mass of the intact ADC and its subunits, average DAR, and drug distribution. Can also be used to identify conjugation sites.[3][10] |
| Sample Condition | Native, non-denaturing conditions.[11][12] | Can be performed under native or denaturing conditions.[10] |
| Throughput | Relatively high. | Can be lower due to longer run times and more complex data analysis. |
| Resolution | Good for resolving species with different numbers of drugs, especially for cysteine-linked ADCs.[6][13] | Excellent mass resolution, allowing for the identification of species with very similar masses.[3] |
| MS Compatibility | Traditionally uses non-volatile salts, making it incompatible with MS without a desalting step.[14] | Directly compatible with MS. |
| Ease of Use | Relatively straightforward method development and data analysis. | Requires more specialized expertise for instrument operation and data deconvolution. |
Experimental Data: A Comparative Overview
To illustrate the outputs of each technique, the following tables summarize representative data for an ADC conjugated with a hydrophilic, non-cleavable linker, resulting in a heterogeneous mixture of species with varying numbers of drugs per antibody.
Table 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This table presents the relative peak areas for each DAR species obtained from a HIC chromatogram. The average DAR is calculated from the weighted average of the peak areas.
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 5.1 |
| DAR 1 | 7.8 | 15.3 |
| DAR 2 | 9.5 | 25.6 |
| DAR 3 | 11.2 | 28.9 |
| DAR 4 | 12.8 | 18.4 |
| DAR 5 | 14.1 | 6.7 |
| Average DAR | 2.8 |
Note: The average DAR is calculated as the sum of (Peak Area % * DAR species) / 100.
Table 2: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
This table shows the deconvoluted masses for the intact ADC, revealing the different DAR species present in the sample. The average DAR is calculated from the relative abundance of each species.
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,050 | 5.3 |
| DAR 1 | 148,930 | 15.1 |
| DAR 2 | 149,810 | 25.8 |
| DAR 3 | 150,690 | 28.7 |
| DAR 4 | 151,570 | 18.5 |
| DAR 5 | 152,450 | 6.6 |
| Average DAR | 2.8 |
Note: The average DAR is calculated as the sum of (Relative Abundance % * DAR species) / 100.
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC separates molecules based on their surface hydrophobicity.[11][12] For ADCs, each conjugated drug molecule increases the overall hydrophobicity, allowing for the separation of species with different DARs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC or UHPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Chromatographic Separation: Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes to elute the ADC species.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated antibody (DAR 0) and each of the drug-conjugated species. Calculate the average DAR using the weighted average of the peak areas.
Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR Determination
LC-MS provides a highly accurate determination of the molecular weight of the intact ADC and its various drug-loaded forms.[3][8]
Materials:
-
Reversed-phase or size-exclusion chromatography column suitable for large proteins
-
UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Preparation: Dilute the ADC sample to 0.5-1 mg/mL in Mobile Phase A. Deglycosylation with an enzyme like PNGase F can simplify the mass spectrum but is not always necessary.
-
Injection: Inject 1-5 µL of the prepared sample.
-
Chromatographic Separation: Apply a suitable gradient to separate the ADC from any impurities. For intact mass analysis, a rapid desalting step may be sufficient.
-
Mass Spectrometry Analysis: Acquire mass spectra across the appropriate m/z range for the expected charge states of the ADC.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. Identify the masses corresponding to the different DAR species and determine their relative abundances. Calculate the average DAR from the weighted average of the relative abundances.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the structure of an ADC with a hydrophilic linker, the experimental workflows for DAR determination, and a decision tree for method selection.
References
- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. criver.com [criver.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to In Vitro Stability Assays for Amino-PEG3-CH2COOH-Linked Drugs
For Researchers, Scientists, and Drug Development Professionals
The stability of a drug conjugate is a critical determinant of its therapeutic index, directly impacting its efficacy, safety, and pharmacokinetic profile. The choice of linker, the molecular bridge connecting the payload to the targeting moiety, is paramount. The Amino-PEG3-CH2COOH linker, a short, hydrophilic spacer, is frequently employed to enhance the solubility and pharmacokinetic properties of bioconjugates. This guide provides an objective comparison of its expected performance in key in vitro stability assays against common alternatives, supported by experimental protocols and an analysis of its structural stability.
Core Stability Assays: An Overview
The in vitro stability of a drug conjugate is primarily assessed through a panel of assays designed to simulate physiological conditions. The two most fundamental assays are:
-
Plasma Stability Assay: Evaluates the stability of the conjugate in the presence of plasma enzymes and other components. This assay is crucial for predicting the conjugate's half-life in circulation and the potential for premature payload release, which can lead to off-target toxicity.
-
Microsomal Stability Assay: Measures the metabolic stability of a compound in the presence of liver microsomes. These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[1] This assay helps predict the rate of hepatic clearance of the drug conjugate.[2]
Performance Comparison of Linker Technologies
The stability of a linker is dictated by its chemical bonds. The this compound linker is comprised of a stable amide bond, formed during conjugation to a payload, and an ether-based polyethylene glycol (PEG) chain. Ether and amide bonds are generally highly resistant to hydrolysis under physiological pH.[3] This inherent stability suggests that this compound acts as a non-cleavable linker in circulation, relying on the degradation of the entire antibody-drug conjugate (ADC) within the target cell for payload release.[4][5]
In contrast, cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or within the cell, such as changes in pH, redox potential, or the presence of specific enzymes.[6]
Table 1: Comparative Performance of Linkers in Plasma Stability Assays
| Linker Type | Linkage Chemistry | Cleavage Mechanism | Expected Plasma Stability | Key Considerations |
| This compound | Amide, Ether | Non-cleavable | High [5] | Relies on lysosomal degradation of the entire conjugate for payload release.[4] |
| Valine-Citrulline (vc) | Peptide | Enzymatic (Cathepsin B) | High | Stable in circulation but efficiently cleaved in the lysosomal compartment.[] |
| Hydrazone | Hydrazone | pH-sensitive (Acidic) | Moderate | Susceptible to hydrolysis at physiological pH, potentially leading to premature drug release.[4] |
| Disulfide | Disulfide | Redox-sensitive (Glutathione) | Moderate to High | Stable in plasma but cleaved in the reducing environment of the cell.[4] |
| Maleimide-PEG | Thioether | Non-cleavable | High | The thioether bond is stable, but the maleimide moiety can undergo a retro-Michael reaction, leading to deconjugation.[8][9] |
Disclaimer: The expected stability is based on the general chemical nature of the linkages and data from various studies that may not be directly comparable.
Table 2: Comparative Performance of Linkers in Microsomal Stability Assays
| Linker Type | Linkage Chemistry | Susceptibility to CYP450 | Expected Microsomal Stability | Key Considerations |
| This compound | Amide, Ether | Potential for O-dealkylation | Moderate to High | The ether linkages of the PEG chain can be a site for oxidative metabolism. |
| Alkyl Chains | Alkyl | High | Low to Moderate | Can be readily metabolized by CYP enzymes. |
| Peptide (e.g., Val-Cit) | Peptide | Low | High | Generally resistant to microsomal enzymes. |
| Polysarcosine (PSar) | Amide | Low | High | Offers an alternative to PEG with potentially improved metabolic stability. |
Disclaimer: The expected stability is based on the general chemical nature of the linkages and data from various studies that may not be directly comparable.
Experimental Protocols
Protocol 1: Plasma Stability Assay
This protocol outlines a method for assessing the stability of an this compound-linked drug in plasma from various species.
1. Materials:
-
Test conjugate (e.g., ADC)
-
Control conjugate (with a known labile linker, if available)
-
Plasma (Human, Mouse, Rat, Cynomolgus Monkey) stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
2. Procedure:
-
Thaw plasma on ice.
-
Spike the test conjugate into the plasma at a final concentration of 10 µg/mL.
-
Immediately take a time point zero (T=0) aliquot and quench it by adding 3 volumes of cold protein precipitation solution.
-
Incubate the remaining plasma sample at 37°C.
-
Collect aliquots at various time points (e.g., 1, 4, 24, 48, 96, and 168 hours).
-
Quench each aliquot immediately as described in step 3.
-
Vortex all quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
3. Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate remaining at each time point.[6]
-
Calculate the percentage of intact conjugate remaining relative to the T=0 sample.
-
Determine the half-life (t½) of the conjugate in plasma.
Protocol 2: Microsomal Stability Assay
This protocol describes a method to evaluate the metabolic stability of an this compound-linked drug using liver microsomes.[2]
1. Materials:
-
Test conjugate
-
Control compounds (high and low clearance)
-
Liver microsomes (Human, Mouse, Rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system
2. Procedure:
-
Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Add the test conjugate (final concentration 1 µM) to the reaction mixture.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Take a time point zero (T=0) aliquot immediately and add it to the quenching solution.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 5, 15, 30, 45, and 60 minutes).
-
Quench each aliquot immediately by adding it to the quenching solution.
-
Vortex all quenched samples and centrifuge to pellet the microsomal proteins.
-
Transfer the supernatant for analysis.
3. Analysis:
-
Quantify the remaining parent conjugate in each sample using LC-MS/MS.
-
Plot the natural log of the percentage of remaining conjugate versus time.
-
Determine the slope of the linear portion of the curve to calculate the degradation rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Visualizations
Caption: Workflow for in vitro plasma and microsomal stability assays.
Caption: Putative stability and degradation pathways for the linker.
Caption: Logical relationship between linker type and stability/cleavage.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Beyond PEGylation: A Comparative Guide to Non-PEG Linkers as Alternatives to Amino-PEG3-CH2COOH
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and safety of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and imaging agents. For years, polyethylene glycol (PEG) linkers, including the heterobifunctional Amino-PEG3-CH2COOH, have been the gold standard due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profiles of conjugated molecules.[1][2] However, the widespread use of PEG has brought to light certain limitations, most notably the potential for immunogenicity due to pre-existing anti-PEG antibodies in a significant portion of the population, which can lead to accelerated clearance and reduced efficacy.[3] Furthermore, PEG's non-biodegradable nature raises concerns about potential long-term tissue accumulation.[3]
This guide provides an objective comparison of promising non-PEG linkers to this compound, supported by experimental data. We will delve into alternatives such as polysarcosine (PSar), polypeptides, and other hydrophilic polymers, offering a data-driven resource for selecting the optimal linker for next-generation bioconjugates.
The Benchmark: this compound
This compound is a short, discrete PEG (dPEG®) linker featuring a terminal amine group and a carboxylic acid group, separated by a three-unit ethylene glycol chain. This structure provides a hydrophilic spacer that can enhance the solubility of hydrophobic molecules and offers versatile conjugation handles. The amine can be acylated or alkylated, while the carboxylic acid can be coupled to amines using carbodiimide chemistry (e.g., EDC/NHS).
The Alternatives: A New Wave of Linker Technology
Several classes of non-PEG linkers have emerged to address the limitations of PEGylation, offering advantages in biodegradability, reduced immunogenicity, and tunable properties.
1. Polysarcosine (PSar): The Polypeptoid Frontrunner
Polysarcosine is a polymer of sarcosine (N-methylated glycine), an endogenous amino acid. It is a polypeptoid, meaning the side chain is attached to the nitrogen atom of the backbone rather than the alpha-carbon. This structure renders it resistant to proteolytic degradation while maintaining high water solubility and a large hydrodynamic volume, similar to PEG.[3] Crucially, PSar is considered non-immunogenic and is biodegradable.[3]
2. Polypeptide Linkers: Nature's Building Blocks
Utilizing sequences of natural amino acids (e.g., glycine, serine, glutamic acid) offers a biodegradable and generally non-immunogenic alternative.[1][4] The properties of polypeptide linkers can be precisely tuned by altering the amino acid sequence to control hydrophilicity, flexibility, and enzymatic cleavage sites.[1] For instance, poly-L-glutamic acid provides multiple carboxylic acid groups for drug attachment and enhances water solubility.
3. Zwitterionic Linkers: Superior Antifouling Properties
Zwitterionic polymers, such as poly(carboxybetaine) (pCB) and poly(sulfobetaine) (pSB), contain an equal number of positive and negative charges on their pendant groups. This leads to the formation of a tightly bound hydration layer that provides exceptional resistance to non-specific protein adsorption (biofouling).[5] They are also considered to have low immunogenicity.[6]
Performance Comparison: Experimental Data
The following tables summarize quantitative data from studies directly comparing the performance of non-PEG linkers to PEG linkers in the context of antibody-drug conjugates (ADCs).
Table 1: In Vivo Pharmacokinetics of ADCs with PSar vs. PEG Linkers
| Linker Type (Length) | ADC Construct | Animal Model | Clearance Rate (mL/day/kg) | Reference |
| PSar (12 units) | Trastuzumab-MMAE (DAR 8) | Rat | 38.9 | [7][8] |
| PEG (12 units) | Trastuzumab-MMAE (DAR 8) | Rat | 47.3 | [7][8] |
This data indicates that at an equivalent length of 12 monomer units, the polysarcosine-linked ADC exhibited a lower clearance rate compared to the PEG-linked ADC, suggesting a longer circulation time in vivo.[7][8]
Table 2: In Vivo Efficacy of ADCs with PSar vs. PEG Linkers
| Linker Type (Length) | ADC Construct | Xenograft Model | Dosage | Tumor Growth Inhibition | Reference |
| PSar (12 units) | Trastuzumab-MMAE (DAR 8) | SCID/BT-474 Breast Cancer | 3 mg/kg (single dose) | 4 out of 5 mice showed complete remission | [1][3] |
| PEG (12 units) | Trastuzumab-MMAE (DAR 8) | SCID/BT-474 Breast Cancer | 3 mg/kg (single dose) | Delayed tumor growth, no complete remission | [1] |
In this head-to-head comparison, the PSar-linked ADC demonstrated superior anti-tumor activity compared to the PEG-linked ADC at the same dose, leading to complete tumor remission in the majority of the animals.[1][3]
Note: While compelling preclinical data exists for other non-PEG alternatives like polypeptides and zwitterionic polymers, direct, quantitative, side-by-side comparisons with equivalent PEG linkers in a single study are less frequently published. The available literature strongly supports their advantages in terms of biodegradability and reduced immunogenicity.
Mandatory Visualizations
Caption: Logical comparison of PEG vs. Non-PEG linker pathways in vivo.
Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.
Experimental Protocols
In Vitro Cytotoxicity Assessment via MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC, providing a measure of its potency against cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 or BT-474 cells)
-
Appropriate cell culture medium (e.g., McCoy's 5A or RPMI-1640) with 10% FBS
-
ADCs with PEG and non-PEG linkers
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilization buffer
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs (both PEG and non-PEG variants) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with untreated cells as a control for 100% viability and wells with medium only as a blank.
-
Incubate the plate for 96-120 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1][9]
ADC Plasma Stability Assessment via LC-MS
This protocol assesses the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC constructs (PEG and non-PEG)
-
Human, rat, or mouse plasma (anticoagulant-treated, e.g., K2-EDTA)
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS system (e.g., HIC-MS or RP-MS)
Procedure:
-
Incubation: Dilute the ADC to a final concentration of approximately 0.1-1 mg/mL in the selected species' plasma.
-
Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), draw an aliquot of the plasma-ADC mixture and immediately store it at -80°C to halt any further degradation.
-
Immunoaffinity Capture: Thaw the samples. Add an appropriate amount of Protein A/G magnetic beads to each sample to capture the antibody component of the ADC. Incubate according to the bead manufacturer's instructions (e.g., 30-60 minutes with gentle mixing).
-
Washing: Place the tubes on a magnetic rack to pellet the beads. Aspirate the plasma supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound plasma proteins.
-
Elution: Add elution buffer to the beads to release the ADC. Incubate for a short period (e.g., 5-10 minutes).
-
Separate the beads using the magnetic rack and transfer the eluate containing the ADC to a new tube. Immediately neutralize the eluate with the neutralization buffer.
-
LC-MS Analysis: Analyze the purified ADC samples using a suitable LC-MS method (e.g., Hydrophobic Interaction Chromatography coupled with Mass Spectrometry). This will allow for the separation and quantification of different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Data Analysis: Determine the relative abundance of each DAR species at each time point. Calculate the average DAR for each sample. Plot the average DAR against time to determine the stability profile of the ADC in plasma. A faster decrease in the average DAR indicates lower stability.[10][11]
Conclusion
The landscape of bioconjugation is evolving beyond its reliance on traditional PEG linkers. While this compound and its homologues remain useful tools, the emergence of non-PEG alternatives offers compelling solutions to the challenges of immunogenicity and biodegradability. Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, in some cases outperforming PEG in key performance metrics for ADCs.[1][3][7] Polypeptides and zwitterionic polymers also present attractive features that can be leveraged for the development of safer and more effective targeted therapeutics. The choice of linker should be a data-driven decision, weighing the specific requirements of the bioconjugate, its intended application, and the growing body of evidence supporting these novel alternatives.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Dextran as a Generally Applicable Multivalent Scaffold for Improving Immunoglobulin-Binding Affinities of Peptide and Peptidomimetic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-NH-PEG3-CH2COOH | CAS:462100-06-7 | Biopharma PEG [biochempeg.com]
- 7. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Amino-PEG3-CH2COOH
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Amino-PEG3-CH2COOH. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and establishing a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
To mitigate potential exposure and ensure personal safety, the following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | ANSI Z87.1-rated | Protects against potential splashes and eye irritation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free | Prevents skin contact and irritation. |
| Body Protection | Laboratory Coat or Gown | Disposable or dedicated | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation.[2] | Minimizes the risk of respiratory tract irritation. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Operational Plan:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[3] All necessary equipment and reagents should be readily accessible.
-
Weighing: When weighing the solid compound, perform the task in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any airborne particles.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Common solvents for similar PEG compounds include DMSO and DMF.[4]
-
Reactions: The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls. The terminal carboxylic acid can react with primary amines in the presence of activators like EDC or DCC.[5] Ensure that reactions are conducted under appropriate conditions to control reactivity.
Storage Plan:
| Condition | Temperature | Duration | Notes |
| Short-term | 0 - 4 °C | Days to weeks | Keep dry and protected from light.[5] |
| Long-term | -20 °C | Months to years | Ensure the container is tightly sealed to prevent moisture absorption.[5] |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6][8] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention. |
Disposal Plan
All waste containing this compound should be considered chemical waste and disposed of according to institutional and local regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all materials contaminated with this compound, including unused compound, solutions, and contaminated lab supplies (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Under no circumstances should this chemical be poured down the drain.[3]
Experimental Workflow for Handling this compound
Caption: Figure 1. Standard Workflow for Handling this compound.
References
- 1. This compound t-Bu Ester | 189808-70-6 [sigmaaldrich.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. anaspec.com [anaspec.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
